Product packaging for Pyridin-1-ium butane-1-sulfonate(Cat. No.:CAS No. 21876-43-7)

Pyridin-1-ium butane-1-sulfonate

Cat. No.: B1592221
CAS No.: 21876-43-7
M. Wt: 217.29 g/mol
InChI Key: LXSLZSJZGMWGOL-UHFFFAOYSA-N
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Description

Pyridin-1-ium butane-1-sulfonate is a useful research compound. Its molecular formula is C9H15NO3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3S B1592221 Pyridin-1-ium butane-1-sulfonate CAS No. 21876-43-7

Properties

IUPAC Name

butane-1-sulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C4H10O3S/c1-2-4-6-5-3-1;1-2-3-4-8(5,6)7/h1-5H;2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSLZSJZGMWGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)[O-].C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600010
Record name Pyridin-1-ium butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21876-43-7
Record name Pyridin-1-ium butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Pyridin-1-ium butane-1-sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridin-1-ium butane-1-sulfonate, a zwitterionic organic compound. This document details a plausible synthetic protocol, outlines key characterization methods, and presents the corresponding data in a clear and accessible format. The information herein is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Introduction

This compound, also known as 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, is a pyridinium salt derivative featuring a butane-1-sulfonate counter-ion covalently attached to the nitrogen atom of the pyridine ring. This internal salt, or zwitterion, structure imparts unique solubility and electronic properties, making it a compound of interest in various chemical applications.

Molecular Structure:

  • IUPAC Name: 4-(pyridin-1-ium-1-yl)butane-1-sulfonate[1]

  • CAS Number: 21876-43-7[1]

  • Molecular Formula: C₉H₁₃NO₃S

  • Molecular Weight: 215.27 g/mol

Synthesis Protocol

Reaction Scheme:

Materials and Reagents:

  • Pyridine (anhydrous)

  • 1,4-Butane sultone

  • Anhydrous toluene (or another suitable inert solvent)

  • Diethyl ether (for washing)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve pyridine (1.0 equivalent) in anhydrous toluene.

  • Addition of Reactant: To the stirred solution, add 1,4-butane sultone (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, a white precipitate of this compound will form. Allow the mixture to cool to room temperature.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with copious amounts of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. Commercial suppliers of this compound typically employ a range of methods to ensure its purity and structural integrity.[1]

Table 1: Physicochemical Properties

PropertyValue
Physical Form Solid
Purity ≥98%
Storage Temperature Room temperature, under inert atmosphere

Table 2: Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the pyridinium ring protons (typically in the δ 8.0-9.0 ppm range) and the protons of the butane chain.
¹³C NMR Resonances for the carbon atoms of the pyridinium ring and the butane sulfonate chain.
FTIR (cm⁻¹) Characteristic absorption bands for S=O stretching of the sulfonate group (around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹), and C-N stretching of the pyridinium ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (215.27 g/mol ).

Note: Specific, experimentally determined spectral data for this compound is not widely available in the public domain. The expected values are based on the analysis of similar structures.

Experimental Workflows and Logical Relationships

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine Pyridine Reaction Quaternization Reaction (Toluene, Reflux) Pyridine->Reaction ButaneSultone 1,4-Butane Sultone ButaneSultone->Reaction Purification Filtration & Washing (Diethyl Ether) Reaction->Purification Drying Vacuum Drying Purification->Drying FinalProduct Pyridin-1-ium butane-1-sulfonate Drying->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR FTIR FTIR Spectroscopy SynthesizedProduct->FTIR MS Mass Spectrometry SynthesizedProduct->MS MP Melting Point SynthesizedProduct->MP Purity Chromatography (HPLC/GC) SynthesizedProduct->Purity Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Identity_Purity Identity_Purity MP->Identity_Purity Purity->Identity_Purity

Caption: The logical flow of analytical techniques used to confirm the structure and purity of the final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol, based on established chemical principles, offers a practical starting point for its laboratory preparation. The outlined characterization methods are essential for verifying the identity, structure, and purity of the synthesized compound. This information is intended to facilitate further research and application of this versatile pyridinium salt.

References

Pyridin-1-ium butane-1-sulfonate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-1-ium butane-1-sulfonate, a zwitterionic organic compound, holds interest within the fields of chemical synthesis and pharmaceutical sciences. Its structure, featuring a positively charged pyridinium ring and a negatively charged sulfonate group connected by a butyl chain, imparts unique physicochemical properties. This technical guide provides a consolidated overview of the available chemical and physical data for this compound, including its synthesis, and known characteristics.

Core Chemical Properties

This compound, also known as 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate, is a white solid at room temperature. Its core identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 21876-43-7[1][2]
Molecular Formula C₉H₁₃NO₃S[2]
Molecular Weight 215.27 g/mol [2]
IUPAC Name 4-(pyridin-1-ium-1-yl)butane-1-sulfonate[1]
Physical Form Solid[2]
Melting Point 232 °C (solvent: ethanol)
Storage Temperature Inert atmosphere, room temperature[2]

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic attack of pyridine on 1,4-butane sultone. This reaction leads to the opening of the sultone ring and the formation of the zwitterionic product.

General Experimental Protocol:

A general procedure for the synthesis of similar pyridinium sulfonates involves the following steps:

  • Reaction Setup: Pyridine and 1,4-butane sultone are mixed, often in a suitable solvent or neat.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete reaction.

  • Product Isolation: Upon cooling, the zwitterionic product often precipitates from the reaction mixture.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final, purified this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G General Synthesis Workflow A Reactants (Pyridine, 1,4-Butane Sultone) B Reaction (Heating/Reflux) A->B C Precipitation/Crystallization B->C D Filtration C->D E Washing (with solvent) D->E F Drying E->F G Purified Product (this compound) F->G

General synthesis workflow for this compound.

Spectroscopic and Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the sulfonate and pyridinium moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Chromatographic Techniques (LC-MS, GC-MS, HPLC): For purity assessment and separation.[1]

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Future Directions

This compound is primarily utilized as a pharmaceutical intermediate and a reagent in synthetic organic chemistry.[1] The zwitterionic nature of this and related compounds makes them interesting candidates for applications in:

  • Drug Development: As scaffolds or building blocks for more complex bioactive molecules. The sulfonate group can improve water solubility, a desirable property for drug candidates.

  • Catalysis: As components of ionic liquids or phase-transfer catalysts.

  • Materials Science: In the development of novel materials with specific ionic conductivity or thermal properties.

Further research into the biological activities and specific applications of this compound is warranted to fully explore its potential in drug discovery and materials science. Currently, there is a lack of detailed studies on its involvement in specific biological signaling pathways or its efficacy in defined experimental models.

References

In-Depth Technical Guide: Pyridin-1-ium Butane-1-Sulfonate (CAS No. 21876-43-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-1-ium butane-1-sulfonate, a zwitterionic organic compound, holds significant interest within the fields of pharmaceutical and materials science. Its unique molecular structure, combining a positively charged pyridinium ring and a negatively charged sulfonate group, imparts a range of desirable physicochemical properties. This document provides a comprehensive technical overview of this compound, including its synthesis, physicochemical characteristics, and potential applications, with a particular focus on its relevance to drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound that exists as an internal salt. The permanent positive charge on the pyridinium nitrogen and the negative charge on the sulfonate oxygen result in a zwitterionic molecule at neutral pH.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number 21876-43-7
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 217.27 g/mol
IUPAC Name 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate
Synonyms Pyridinium, 1-(4-sulfobutyl)-, inner salt; PPS
Physical State Solid
Purity Typically >98%
Storage Conditions Room temperature, under inert atmosphere.

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis

The primary synthetic route to this compound is through the nucleophilic attack of pyridine on 1,4-butanesultone. This reaction is a type of alkylation, where the nitrogen atom of the pyridine ring acts as the nucleophile, opening the strained sultone ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyridine (anhydrous)

  • 1,4-Butanesultone

  • Anhydrous solvent (e.g., acetonitrile, toluene, or solvent-free)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanesultone in a minimal amount of anhydrous solvent. Alternatively, the reaction can be performed neat.

  • Add an equimolar amount of anhydrous pyridine to the reaction mixture.

  • Heat the mixture to reflux (the specific temperature will depend on the solvent used, typically ranging from 80-110 °C) and maintain for a period of 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time may be necessary to achieve the desired yield and purity.

G Pyridine Pyridine ReactionMixture Reaction Mixture Pyridine->ReactionMixture Butanesultone 1,4-Butanesultone Butanesultone->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating 1. Mixing Cooling Cooling Heating->Cooling 2. Reaction Filtration Filtration Cooling->Filtration 3. Precipitation Washing Washing Filtration->Washing 4. Isolation Drying Drying Washing->Drying 5. Purification Product This compound Drying->Product 6. Final Product

Figure 1. Synthetic workflow for this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridinium ring (downfield shift due to the positive charge), and signals for the four methylene groups of the butane chain.
¹³C NMR Resonances for the carbons of the pyridinium ring and the four distinct carbons of the butane sulfonate chain.
FTIR (cm⁻¹) Characteristic peaks for S=O stretching (sulfonate group), C-N stretching (pyridinium ring), and C-H stretching (aliphatic and aromatic).
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound.

Note: Specific chemical shifts and absorption bands are dependent on the solvent and instrument used for analysis and should be determined experimentally.

Potential Applications in Drug Development

The unique zwitterionic nature of this compound and related pyridinium compounds makes them attractive for various applications in drug development.

Drug Delivery and Formulation

The inherent charge separation in zwitterionic compounds can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The pyridinium moiety can interact with anionic species, while the sulfonate group can interact with cationic species, potentially forming stable drug-carrier complexes. This can improve bioavailability and formulation options.

Antimicrobial and Anticancer Activity

Pyridinium salts have a well-documented history of antimicrobial activity. The positively charged pyridinium headgroup can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis. While the specific antimicrobial and anticancer activities of this compound have not been extensively reported, related zwitterionic pyridinium compounds have shown promise in these areas. For instance, some zwitterionic pyridinium derivatives have demonstrated anticancer activity against leukemia cell lines.

Zwitterionic Buffers

The structure of this compound is analogous to that of "Good's buffers," which are zwitterionic compounds widely used in biological and biochemical research to maintain a stable pH. The presence of both an acidic (sulfonic acid) and a basic (pyridinium) functional group allows it to buffer against changes in pH, which is critical for many in vitro assays and drug formulation stability.

G cluster_0 Molecular Properties cluster_1 Potential Applications Zwitterionic Zwitterionic Nature Solubility Enhanced Solubility Zwitterionic->Solubility Buffering Buffering Capacity Zwitterionic->Buffering Antimicrobial Antimicrobial Agent Zwitterionic->Antimicrobial Membrane Interaction Anticancer Anticancer Agent Zwitterionic->Anticancer Potential Cytotoxicity DrugDelivery Drug Delivery (Solubilizer) Solubility->DrugDelivery BiochemicalAssays Biochemical Assays (Buffer) Buffering->BiochemicalAssays

Figure 2. Relationship between properties and applications.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative analysis of its physicochemical properties: Detailed studies on its solubility in various pharmaceutical solvents, its pKa value, and its stability under different conditions.

  • Comprehensive biological evaluation: In-depth screening for its antimicrobial and anticancer activities against a broad range of pathogens and cell lines.

  • Mechanism of action studies: If biological activity is confirmed, elucidating the specific cellular and molecular targets to understand its mechanism of action.

  • Formulation and drug delivery studies: Investigating its potential as an excipient to improve the delivery of existing drugs.

Conclusion

This compound is a versatile zwitterionic compound with a straightforward synthesis. Its unique combination of a pyridinium cation and a sulfonate anion suggests a range of potential applications in drug development, from enhancing drug solubility to exhibiting intrinsic biological activity. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related compounds in their work.

Pyridin-1-ium Butane-1-Sulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-1-ium butane-1-sulfonate is a zwitterionic organic compound belonging to the class of pyridinium-based ionic liquids. These compounds are of increasing interest in various scientific fields, including as pharmaceutical intermediates, fine chemicals, and research reagents. This technical guide provides a detailed overview of the known physical properties, a proposed experimental protocol for its synthesis and characterization, and a discussion of its potential relevance in drug development based on the properties of related sulfonate salts and pyridinium compounds. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the standard methodologies for determining the key physical characteristics of this compound.

Compound Identification and Core Properties

This compound, also known as 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, is a pyridinium salt with a butane-1-sulfonate counter-ion covalently attached to the pyridinium nitrogen, forming a zwitterion or inner salt.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-(pyridin-1-ium-1-yl)butane-1-sulfonate
CAS Number 21876-43-7[1][2][3]
Molecular Formula C₉H₁₃NO₃S[2][3]
Molecular Weight 217.27 g/mol [2]
Synonyms Pyridinium butylsulfonate, BSO3Py, N-Butylsulfonicpyridium

Table 2: Known and Predicted Physical Properties

PropertyValue/DescriptionSource
Physical Form Solid[2]Supplier Data
Melting Point Data not available in searched literature.-
Boiling Point Data not available in searched literature.-
Density Data not available in searched literature.-
Solubility Predicted to have good solubility in polar solvents.Inferred from zwitterionic structure
LogP (predicted) 2.83670Guidechem[3]
Polar Surface Area (PSA) 75.64 ŲGuidechem[3]

Experimental Protocols

While specific experimental data for this compound is scarce in the reviewed literature, a standard synthesis and characterization workflow can be proposed based on established methods for similar pyridinium-based zwitterions.

Synthesis of this compound

The most common method for the synthesis of pyridinium alkylsulfonate zwitterions is the N-alkylation of pyridine with an appropriate sultone. In this case, 1,4-butanesultone would be the key reagent.

Reaction Scheme:

G Pyridine Pyridine plus + Pyridine->plus Butanesultone 1,4-Butanesultone arrow Reflux in Acetonitrile Butanesultone->arrow plus->Butanesultone Product Pyridin-1-ium butane-1-sulfonate arrow->Product

Figure 1: Proposed synthesis of this compound.

Materials:

  • Pyridine (freshly distilled)

  • 1,4-Butanesultone

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • To a solution of freshly distilled pyridine (1.0 equivalent) in anhydrous acetonitrile, add 1,4-butanesultone (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.

  • If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure this compound.

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Pyridine + 1,4-Butanesultone Reaction Reaction (Reflux) Start->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification PureProduct Pure Pyridin-1-ium butane-1-sulfonate Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR FTIR FT-IR Spectroscopy PureProduct->FTIR MS Mass Spectrometry PureProduct->MS TGA Thermogravimetric Analysis (TGA) PureProduct->TGA DSC Differential Scanning Calorimetry (DSC) PureProduct->DSC

Figure 2: Workflow for the synthesis and characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The characteristic shifts of the pyridinium protons and the butyl chain protons and carbons would be expected.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis would show the characteristic absorption bands for the sulfonate group (S=O stretching) and the pyridinium ring vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

  • Thermogravimetric Analysis (TGA): TGA would be employed to determine the thermal stability and decomposition temperature of the compound.

  • Differential Scanning Calorimetry (DSC): DSC analysis would be used to determine the melting point and any other phase transitions.

Relevance in Drug Development

While there is no specific data on the biological activity of this compound, its structural components, a pyridinium cation and a sulfonate anion, are found in various pharmaceutically relevant molecules.

  • Pyridinium Moiety: The pyridine ring is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.

  • Sulfonate Group: Sulfonate salts are often used in drug development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The presence of the sulfonate group in this zwitterionic structure is expected to confer high polarity and potential for good aqueous solubility.

The combination of a pyridinium core with a sulfonate tail in a zwitterionic form presents an interesting scaffold for medicinal chemistry. The permanent charges may influence cell permeability and interaction with biological membranes. Further research is warranted to explore the potential biological activities of this and related compounds.

Logical Relationships in Compound Properties

The physical properties of pyridinium-based ionic liquids are intrinsically linked to their molecular structure.

G cluster_structure Molecular Structure cluster_properties Physical Properties Cation Pyridinium Cation MeltingPoint Melting Point Cation->MeltingPoint ThermalStability Thermal Stability Cation->ThermalStability Anion Butane-1-sulfonate Anion Solubility Solubility Anion->Solubility Viscosity Viscosity (in liquid state) Anion->Viscosity Zwitterion Zwitterionic Nature Zwitterion->Solubility Zwitterion->MeltingPoint

References

Pyridin-1-ium Butane-1-Sulfonate: A Zwitterionic Compound in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of pyridin-1-ium butane-1-sulfonate, a zwitterionic compound belonging to the class of pyridinium-based sulfobetaines. These molecules, containing both a positively charged pyridinium cation and a negatively charged sulfonate anion within the same structure, exhibit unique physicochemical properties that make them of significant interest in various scientific domains, including materials science and drug development. The aromatic nature of the pyridinium ring allows for various molecular interactions, such as π-π stacking, in addition to the ionic interactions from its charged moieties[1]. This guide details the synthesis, properties, and potential applications of this compound, with a focus on its relevance to the pharmaceutical and life sciences.

Synthesis and Characterization

The synthesis of pyridinium butane sulfonate is typically achieved through the alkylation of pyridine with 1,4-butane sultone. This reaction is a straightforward and efficient method for introducing a sulfobutyl group onto the nitrogen atom of the pyridine ring, resulting in the formation of the zwitterionic structure[2].

Experimental Protocol: Synthesis

A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established procedures for the synthesis of related N-pyridinium sulfonate derivatives[2].

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or toluene.

  • Reaction Initiation : To the stirring solution, add 1,4-butane sultone (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions : Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain constant stirring for a period of 8-12 hours.

  • Product Formation : As the reaction progresses, the zwitterionic product will precipitate out of the solvent as a solid.

  • Isolation : After cooling the mixture to room temperature, the precipitated solid is collected by vacuum filtration.

  • Purification : Wash the collected solid multiple times with a non-polar solvent, such as petroleum ether or diethyl ether, to remove any unreacted starting materials[3].

  • Drying : Dry the purified product under vacuum at an elevated temperature (e.g., 100-120 °C) to yield the final this compound product as a crystalline solid[3].

Experimental Protocol: Characterization

The structure and purity of the synthesized compound are confirmed using standard analytical techniques[2]:

  • Infrared (IR) Spectroscopy : To confirm the presence of key functional groups, particularly the characteristic stretching frequencies of the S=O bonds in the sulfonate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR: To identify the protons on the pyridinium ring and the butyl chain, confirming the structure of the molecule.

    • ¹³C-NMR: To identify all unique carbon atoms within the compound.

  • Mass Spectrometry (MS) : To determine the molecular weight of the compound and confirm its elemental composition.

G Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine Pyridine Reflux Reflux in Solvent (e.g., Toluene) Pyridine->Reflux ButaneSultone 1,4-Butane Sultone ButaneSultone->Reflux Zwitterion This compound Reflux->Zwitterion Alkylation

Diagram 1: Synthesis of this compound

Physicochemical Properties

The zwitterionic nature of this compound, conferred by the permanent positive charge on the pyridinium nitrogen and the permanent negative charge on the sulfonate group, dictates its physical and chemical properties. This structure results in a compound that is highly water-soluble yet may not denature biological macromolecules, a valuable property in biochemical research[1]. Altering the length of the alkyl chain can tune the compound's hydrophobicity; for instance, a butane chain increases hydrophobic character compared to a propane chain[1].

Property NameProperty Value (Computed)Reference
Molecular Formula C₅H₅NO₃S[4]
Molecular Weight 159.17 g/mol [4]
XLogP3-AA 0.1[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 0[4]
Exact Mass 158.99901420 Da[4]
Topological Polar Surface Area 69.5 Ų[4]

Note: The data in this table is for Pyridinium Sulfonate (PubChem CID: 2777373) and serves as an approximation. The actual values for this compound will differ due to the presence of the C4 alkyl chain.

G Diagram 2: Structure-Property-Application Relationship cluster_structure Molecular Structure cluster_nature Chemical Nature cluster_properties Key Properties cluster_applications Potential Applications Structure Pyridinium Cation + Sulfonate Anion Zwitterion Stable Zwitterion (Wide pH range) Structure->Zwitterion leads to Solubility High Water Solubility Zwitterion->Solubility Interactions Ionic & π-π Stacking Interactions Zwitterion->Interactions Stability Non-denaturing to Biomacromolecules Zwitterion->Stability DrugDev Drug Delivery / Formulation Solubility->DrugDev Antimicrobial Antimicrobial Agent Interactions->Antimicrobial Biochem Biochemical Reagent Stability->Biochem

Diagram 2: Structure-Property-Application Relationship

Applications in Drug Development

Pyridinium-containing scaffolds are prevalent in many bioactive pharmaceuticals and natural products[5][6]. Their diverse biological activities include antimicrobial, anticancer, and antiviral properties[5][7]. The incorporation of a sulfonate group can further enhance the utility of these compounds in drug development by improving physicochemical properties such as solubility and stability, which are critical for formulation and bioavailability[8].

Antimicrobial Activity

While data on this compound is limited, a study on related N-pyridinium sulfonate derivatives demonstrated notable antimicrobial and antifungal activities. Specifically, the compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi[2]. This suggests that the pyridinium butane sulfonate core is a promising scaffold for the development of novel antimicrobial agents.

Experimental Protocol: Antimicrobial Screening (MIC Assay)

A typical workflow for assessing the antimicrobial potential of a compound like this compound involves determining its Minimum Inhibitory Concentration (MIC).

  • Strain Preparation : Prepare standardized inoculums of test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

  • Compound Dilution : Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation : Add the microbial inoculum to each well of the plate containing the diluted compound. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Diagram 3: Workflow for In Vitro Antimicrobial Screening A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbes A->C B Prepare Serial Dilutions of Test Compound (in 96-well plate) B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Diagram 3: Workflow for In Vitro Antimicrobial Screening

Conclusion

This compound represents a classic example of a stable zwitterionic compound with properties that are highly advantageous for chemical and biological applications. Its straightforward synthesis, combined with the tunable nature of pyridinium-based zwitterions, makes it an attractive molecule for further investigation. For drug development professionals, the inherent biological activity associated with the pyridinium scaffold, coupled with the favorable formulation properties imparted by the sulfonate group, positions this compound and its derivatives as promising candidates for the development of new therapeutic agents, particularly in the antimicrobial space. Further research is warranted to fully elucidate its biological activities and potential mechanisms of action.

References

An In-depth Technical Guide to Pyridin-1-ium Butane-1-Sulfonate: Synthesis, Properties, and Characterization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific physicochemical properties of Pyridin-1-ium butane-1-sulfonate (CAS 21876-43-7) is limited. This guide provides a comprehensive overview of its synthesis, expected properties based on analogous compounds, and detailed experimental protocols for its full characterization. The quantitative data presented is for structurally similar pyridinium-based ionic liquids and should be considered as representative examples.

Introduction to this compound

This compound is a zwitterionic compound, often referred to as an inner salt, belonging to the class of pyridinium-based ionic liquids.[1] Its structure consists of a pyridinium cation covalently tethered to a butane-sulfonate anion. This unique intramolecular charge compensation imparts distinct properties compared to traditional ionic liquids with separate cations and anions. These materials are of interest to researchers and drug development professionals for their potential applications as specialized solvents, catalysts, and components in drug delivery systems due to their tunable nature and unique solvation capabilities.[2]

Chemical Structure:

  • IUPAC Name: 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate[3]

  • CAS Number: 21876-43-7[3]

  • Molecular Formula: C₉H₁₃NO₃S[4]

  • Molecular Weight: 215.27 g/mol

  • Physical Form: Solid

Synthesis of this compound

The most common and straightforward synthesis of pyridinium alkylsulfonate zwitterions involves the Menshutkin reaction, specifically the reaction of pyridine with an appropriate alkyl sultone. For this compound, this involves the reaction of pyridine with 1,4-butane sultone.[5]

Proposed Synthetic Protocol

Materials:

  • Pyridine (anhydrous)

  • 1,4-Butane sultone

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add an equimolar solution of freshly distilled pyridine in anhydrous toluene.

  • Slowly add an equimolar amount of 1,4-butane sultone to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of this compound will form.

  • Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the final product under vacuum to yield pure this compound as a white solid.

G Pyridine Pyridine Reaction Reflux (110°C, 12-24h) Inert Atmosphere Pyridine->Reaction ButaneSultone 1,4-Butane Sultone ButaneSultone->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pyridin-1-ium butane-1-sulfonate Drying->Product

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties and Characterization

Due to the lack of specific experimental data for this compound, this section outlines the key properties and the standard experimental protocols for their determination, with illustrative data from analogous pyridinium-based ionic liquids.

Core Physicochemical Properties (Data for Analogous Compounds)
PropertyExpected Range/ValueAnalogous CompoundReference
Melting Point (°C) Solid at room temperatureN/A
Density (g/cm³ at 25°C) 1.2 - 1.51-Butyl-3-methylpyridinium tetrafluoroborateN/A
Viscosity (mPa·s at 25°C) > 1001-Butyl-3-methylpyridinium tetrafluoroborateN/A
Ionic Conductivity (mS/cm at 25°C) 1 - 51-Ethyl-3-methylpyridinium ethylsulfateN/A
Thermal Decomposition Temp. (°C) 250 - 350N-Alkylpyridinium bromidesN/A
Experimental Protocols for Property Determination

Method: A vibrating tube densimeter is a standard and accurate method for determining the density of ionic liquids.

Protocol:

  • Calibrate the instrument with dry air and deionized water at the desired temperature.

  • Inject the sample of this compound into the vibrating U-tube.

  • Allow the temperature to stabilize.

  • The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.

  • Record the density at various temperatures to determine the thermal expansion coefficient.

Method: A rotational rheometer or a falling-ball viscometer can be used to measure the dynamic viscosity.

Protocol (Rotational Rheometer):

  • Place a small sample of the ionic liquid onto the lower plate of the rheometer.

  • Lower the upper plate (cone or parallel plate geometry) to the specified gap distance.

  • Equilibrate the sample to the desired temperature.

  • Apply a controlled shear rate and measure the resulting shear stress (or vice versa).

  • The viscosity is calculated as the ratio of shear stress to shear rate.

  • Perform measurements over a range of temperatures to understand the viscosity-temperature dependence.

Method: Electrochemical impedance spectroscopy (EIS) is a common technique for measuring the ionic conductivity of ionic liquids.

Protocol:

  • Use a conductivity cell with two parallel platinum electrodes.

  • Calibrate the cell with standard KCl solutions of known conductivity to determine the cell constant.

  • Fill the cell with the this compound sample.

  • Place the cell in a temperature-controlled environment.

  • Perform EIS by applying a small amplitude AC voltage over a range of frequencies.

  • The bulk resistance of the ionic liquid is determined from the Nyquist plot.

  • Calculate the ionic conductivity using the cell constant and the measured resistance.

Method: Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature.

Protocol:

  • Place a small, accurately weighed sample of the ionic liquid in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The TGA instrument continuously records the mass of the sample as a function of temperature.

  • The onset temperature of mass loss is typically reported as the decomposition temperature.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Characterization Synthesis Synthesis of Pyridin-1-ium butane-1-sulfonate Purification Purification (Filtration, Washing, Drying) Synthesis->Purification Density Density Measurement (Vibrating Tube Densitometer) Purification->Density Viscosity Viscosity Measurement (Rotational Rheometer) Purification->Viscosity Conductivity Ionic Conductivity (EIS) Purification->Conductivity Thermal Thermal Stability (TGA) Purification->Thermal Solubility Solubility Studies Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for the synthesis and characterization.
Solubility

Pyridinium-based ionic liquids with sulfonate anions are generally expected to be soluble in polar solvents such as water, methanol, and DMSO. Their solubility in non-polar solvents like toluene and hexane is expected to be low. The presence of both a hydrophilic sulfonate group and a relatively polar pyridinium ring contributes to this solubility profile.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected chemical shifts would include characteristic peaks for the pyridinium protons (typically in the 8-9 ppm region), and protons of the butane chain. The protons alpha to the nitrogen and the sulfonate group would be the most downfield shifted within the butane chain.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyridinium ring and the four different carbons of the butane chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands would be expected for the S=O stretching of the sulfonate group (around 1200 cm⁻¹ and 1050 cm⁻¹), and C-N and C=C stretching vibrations of the pyridinium ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes would confirm the molecular weight. In positive mode, the molecular ion [M+H]⁺ at m/z 216.27 would be expected, and in some cases, adducts with cations like sodium [M+Na]⁺. In negative mode, adducts with anions like chloride [M+Cl]⁻ might be observed.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, its properties make it a candidate for several areas:

  • Green Chemistry: As a potentially low-volatility solvent for organic synthesis.

  • Catalysis: The zwitterionic nature could be exploited in catalytic reactions where charge separation is beneficial.

  • Drug Formulation and Delivery: Its unique solvation properties could be useful for dissolving poorly soluble active pharmaceutical ingredients (APIs). The sulfonate group could also be used for further functionalization.

Conclusion

This compound is an intriguing zwitterionic compound with potential applications in various scientific fields. While specific experimental data is currently sparse, this guide provides a robust framework for its synthesis and comprehensive characterization. The detailed protocols and expected property ranges based on analogous compounds offer a solid starting point for researchers and professionals interested in exploring the potential of this and similar pyridinium-based ionic liquids. Further experimental investigation is warranted to fully elucidate its unique physicochemical properties and unlock its potential applications.

References

Pyridin-1-ium Butane-1-Sulfonate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Pyridin-1-ium Butane-1-Sulfonate, a pyridinium-based ionic liquid, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are exploring the applications of this compound.

Introduction

This compound is an ionic liquid (IL) composed of a pyridinium cation and a butane-1-sulfonate anion. Ionic liquids are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in pharmaceutical formulations.[1] The solubility of an ionic liquid in different organic solvents is a critical parameter that dictates its utility in these applications. This guide focuses on the solubility of this compound, providing available data, outlining experimental protocols for solubility determination, and presenting logical workflows for these procedures.

Solubility Data

For instance, studies on a series of N-substituted pyridinium salts have shown a wide range of solubilities in acetonitrile, from 0.3 to 2.1 M, with the specific solubility being highly dependent on the substituents on the pyridinium ring. While specific values for this compound are not reported, this range provides a useful reference for its potential solubility in polar aprotic solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Organic SolventSolvent TypeEstimated Solubility
AcetonitrilePolar AproticPotentially Moderate to High
MethanolPolar ProticPotentially Moderate
EthanolPolar ProticPotentially Moderate
AcetonePolar AproticPotentially Low to Moderate
DichloromethaneNonpolarPotentially Low
TolueneNonpolarPotentially Low
HexaneNonpolarLikely Insoluble

Note: The solubility data presented in this table are estimations based on general trends observed for similar pyridinium-based ionic liquids. For precise quantitative data, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to experimentally determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the amount of sample available, and the nature of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a liquid solvent.[2]

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit mass or volume of the solvent.

Gravimetric_Method_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Filter or centrifuge to separate solid D->E F Collect clear saturated solution E->F G Take a known aliquot of the solution F->G H Evaporate solvent G->H I Weigh the remaining solid H->I J Calculate solubility I->J

Gravimetric Method Workflow
Spectroscopic Method (UV-Vis)

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, this property can be utilized for solubility determination. This method is particularly useful for determining low solubilities.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the desired solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method.

  • Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.

Spectroscopic_Method_Workflow cluster_calibration Calibration cluster_sample_prep Sample Preparation cluster_measurement Measurement & Calculation A Prepare standard solutions B Measure absorbance of standards A->B C Construct calibration curve B->C D Prepare saturated solution E Dilute a known aliquot D->E F Measure absorbance of diluted sample E->F G Determine concentration from curve F->G H Calculate original solubility G->H

Spectroscopic Method Workflow
Synthetic (Cloud-Point) Method

The synthetic or cloud-point method is a dynamic technique used to determine the temperature-dependent solubility of a solute.

Methodology:

  • Sample Preparation: A mixture of known composition (mass of this compound and solvent) is prepared in a sealed, transparent vessel equipped with a temperature sensor and a stirring mechanism.

  • Heating: The mixture is slowly heated while being stirred until a single-phase, clear solution is formed.

  • Cooling and Observation: The solution is then slowly cooled while being continuously stirred. The temperature at which the first sign of turbidity or cloudiness appears (the cloud point) is recorded. This temperature corresponds to the saturation temperature for that specific composition.

  • Data Collection: The experiment is repeated for several different compositions to obtain a solubility curve (solubility vs. temperature).

Cloud_Point_Method_Workflow A Prepare mixture of known composition B Heat mixture until clear solution forms A->B C Slowly cool the solution with stirring B->C D Record temperature at first sign of turbidity (Cloud Point) C->D E Repeat for different compositions D->E F Construct solubility curve E->F

Cloud-Point Method Workflow

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the ionic liquid and the solvent molecules determines the extent of dissolution.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Cation Pyridinium Cation (Aromatic, Polar) Cation->Solubility Anion Butane-1-sulfonate Anion (Alkyl Chain, Polar Head) Anion->Solubility Polarity Polarity (Polar vs. Nonpolar) Polarity->Solubility Protic Protic vs. Aprotic Protic->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

Factors Influencing Solubility
  • Polarity: As an ionic compound, this compound is expected to have higher solubility in polar solvents that can effectively solvate the pyridinium cation and the sulfonate anion.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its ability to dissolve the ionic liquid. Protic solvents like alcohols can form hydrogen bonds with the sulfonate anion.

  • Temperature: The solubility of most solids in liquids increases with temperature, although there are exceptions. The cloud-point method is specifically designed to characterize this temperature dependence.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the general trends for pyridinium-based ionic liquids suggest moderate to high solubility in polar solvents. For precise applications, it is crucial to determine the solubility experimentally using established methods such as the gravimetric, spectroscopic, or synthetic (cloud-point) techniques, for which detailed protocols and workflows have been provided. A thorough understanding of the solubility of this ionic liquid is essential for its effective application in research, development, and industrial processes.

References

Thermal Stability of Pyridin-1-ium butane-1-sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Pyridin-1-ium butane-1-sulfonate, an ionic liquid with potential applications in various scientific and industrial fields. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing detailed experimental protocols for its synthesis and thermal analysis, alongside a discussion of its expected thermal behavior based on analogous compounds.

Introduction

This compound (CAS No. 21876-43-7) is a pyridinium-based ionic liquid. Its structure, consisting of a pyridinium cation and a butane-1-sulfonate anion, suggests a zwitterionic or inner salt character. The thermal stability of ionic liquids is a critical parameter that dictates their operational range in applications such as high-temperature synthesis, catalysis, and electrochemistry. This guide outlines the necessary procedures to determine this crucial property.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of N-alkylsulfonate pyridinium zwitterions involves the reaction of pyridine with an appropriate alkyl sultone. The following protocol is based on established procedures for similar compounds.[1]

Experimental Protocol

Materials:

  • Pyridine (anhydrous)

  • 1,4-Butanesultone

  • Anhydrous toluene (or another suitable inert solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of freshly distilled, anhydrous pyridine in anhydrous toluene.

  • To this stirring solution, add an equimolar amount of 1,4-butanesultone dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of this compound should form.

  • Allow the mixture to cool to room temperature, and then filter the solid product.

  • Wash the collected solid multiple times with diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Mass Spectrometry (MS)

  • Elemental Analysis

Thermal Stability Analysis

The thermal stability of this compound is best determined using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol for Thermogravimetric Analysis (TGA)

Instrumentation:

  • A calibrated thermogravimetric analyzer.

Procedure:

  • Place a small amount of the dried this compound sample (typically 5-10 mg) into an alumina or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

Data Analysis: The resulting TGA curve (mass vs. temperature) is used to determine key thermal stability parameters. The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperature of the maximum decomposition rate.

Expected Thermal Decomposition

Quantitative Data Summary

The following table provides a template for summarizing the key thermal stability data obtained from TGA.

ParameterSymbolValue (°C)Description
Onset Decomposition TemperatureTonsetThe temperature at which significant mass loss begins.
Peak Decomposition TemperatureTpeakThe temperature at which the rate of mass loss is at its maximum (from the DTG curve).
Temperature at 5% Mass LossTd5%The temperature at which 5% of the initial sample mass has been lost.
Temperature at 10% Mass LossTd10%The temperature at which 10% of the initial sample mass has been lost.
Residual Mass%The percentage of the initial mass remaining at the end of the experiment.

Visualizations

Experimental Workflow

The logical flow from synthesis to characterization and thermal analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis pyridine Pyridine reaction Reaction in Toluene (Reflux) pyridine->reaction butanesultone 1,4-Butanesultone butanesultone->reaction product Pyridin-1-ium butane-1-sulfonate reaction->product filtration Filtration product->filtration washing Washing with Diethyl Ether filtration->washing drying Drying (Vacuum) washing->drying characterization Structural Characterization (NMR, FTIR, MS) drying->characterization tga Thermogravimetric Analysis (TGA) drying->tga

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound.

decomposition_pathway reactant Pyridin-1-ium butane-1-sulfonate transition_state Transition State (Heat) reactant->transition_state Δ product1 Pyridine transition_state->product1 product2 1,4-Butanesultone transition_state->product2 further_decomposition Further Decomposition Products product2->further_decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide has outlined the necessary experimental framework for the synthesis and thermal stability characterization of this compound. While specific quantitative data on its thermal decomposition is not currently available in the literature, the provided protocols for synthesis and thermogravimetric analysis, along with the discussion of expected behavior based on related compounds, offer a solid foundation for researchers to produce and evaluate this ionic liquid. The determination of its thermal properties is a crucial step in unlocking its potential for various applications.

References

The Dawn of Designer Solvents: A Technical Guide to Novel Pyridinium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of ionic liquids (ILs) is rapidly expanding, offering a versatile platform for chemical and pharmaceutical innovation. Among these, pyridinium-based ionic liquids have emerged as a promising class of compounds due to their unique physicochemical properties, including high thermal stability, tunable solubility, and potential for functionalization.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of these novel compounds, with a particular focus on their relevance to drug development.

Synthesis of Pyridinium-Based Ionic Liquids: A Two-Step Approach

The synthesis of pyridinium-based ionic liquids is typically a two-step process involving N-alkylation of the pyridine ring followed by anion exchange (metathesis).[4][5][6] This methodology allows for a high degree of tunability, enabling the creation of a vast library of ILs with tailored properties.

Step 1: N-Alkylation of Pyridine

The initial step involves the quaternization of the pyridine nitrogen with an alkyl halide. This reaction is a classic nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol: Synthesis of N-Alkylpyridinium Halide

  • Materials: Pyridine or a substituted pyridine, an appropriate alkyl halide (e.g., 1-bromobutane, 1-bromohexane), and a suitable solvent (e.g., acetonitrile, toluene, or solvent-free conditions).[4][5]

  • Procedure:

    • In a round-bottom flask, dissolve the pyridine derivative in the chosen solvent. If performing under solvent-free conditions, proceed directly with the neat reactants.

    • Add the alkyl halide to the reaction mixture, typically in a 1:1 or slight molar excess.

    • The reaction mixture is then heated under reflux for a specified period, ranging from a few hours to several days, depending on the reactivity of the substrates.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).[4]

    • After completion, the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting N-alkylpyridinium halide is often a solid or a viscous liquid and can be purified by washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[5]

Step 2: Anion Exchange (Metathesis)

The second step involves exchanging the initial halide anion for a different anion, which significantly influences the physicochemical properties of the final ionic liquid. This is typically achieved by reacting the N-alkylpyridinium halide with a salt containing the desired anion.

Experimental Protocol: Anion Exchange

  • Materials: N-alkylpyridinium halide, a salt containing the desired anion (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂), sodium methanesulfonate), and a solvent in which the reactants are soluble but the inorganic salt byproduct is not (e.g., methanol, acetone).[4][5]

  • Procedure:

    • Dissolve the N-alkylpyridinium halide in the chosen solvent.

    • Add the salt containing the target anion to the solution, typically in a 1:1 or slight molar excess.

    • Stir the mixture at room temperature or with gentle heating for several hours.[4][5]

    • The precipitation of the inorganic halide salt (e.g., NaBr, LiBr) indicates the progress of the reaction.

    • Once the reaction is complete, the solid byproduct is removed by filtration.

    • The solvent is then evaporated from the filtrate to yield the final pyridinium-based ionic liquid.

    • The product is typically dried under vacuum to remove any residual solvent.[4]

Characterization Techniques

A comprehensive characterization of the synthesized pyridinium-based ionic liquids is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the cation.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the ionic liquid.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the cation and anion.

  • Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to determine the thermal stability, melting point, and glass transition temperature of the ionic liquid.[1]

Physicochemical Properties of Pyridinium-Based Ionic Liquids

The properties of pyridinium-based ILs can be finely tuned by modifying the structure of the cation (e.g., alkyl chain length, substitution on the pyridine ring) and the nature of the anion.[1] These modifications impact key parameters such as melting point, viscosity, density, and conductivity.

Ionic LiquidCationAnionMelting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)Conductivity (mS/cm at 25°C)
1-Butylpyridinium Bromide ([C₄py]Br)1-ButylpyridiniumBromide134---
1-Hexylpyridinium Bromide ([C₆py]Br)1-HexylpyridiniumBromide98---
1-Butylpyridinium Tetrafluoroborate ([C₄py][BF₄])1-ButylpyridiniumTetrafluoroborate-131.221364.5
1-Hexylpyridinium Tetrafluoroborate ([C₆py][BF₄])1-HexylpyridiniumTetrafluoroborate-31.173041.9
1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₄py][NTf₂])1-ButylpyridiniumBis(trifluoromethylsulfonyl)imide-41.43743.8
1-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₆py][NTf₂])1-HexylpyridiniumBis(trifluoromethylsulfonyl)imide-111.371211.9

Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Exact values may vary depending on the experimental conditions and purity of the ionic liquid.

Visualization of the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the discovery and characterization of novel pyridinium-based ionic liquids.

G Start Pyridine Derivative Selection N_Alkylation N-Alkylation Reaction Start->N_Alkylation Alkyl_Halide Alkyl Halide Selection Alkyl_Halide->N_Alkylation Purification1 Purification of N-Alkylpyridinium Halide N_Alkylation->Purification1 Anion_Exchange Anion Exchange Reaction Purification1->Anion_Exchange Anion_Salt Anion Salt Selection Anion_Salt->Anion_Exchange Purification2 Purification of Pyridinium Ionic Liquid Anion_Exchange->Purification2 Characterization Physicochemical Characterization Purification2->Characterization NMR NMR Characterization->NMR FTIR FTIR Characterization->FTIR MS Mass Spectrometry Characterization->MS Thermal_Analysis TGA / DSC Characterization->Thermal_Analysis Application Application Testing (e.g., Drug Delivery, Catalysis) Characterization->Application

Caption: A generalized workflow for the synthesis and characterization of pyridinium-based ionic liquids.

Structure-Property Relationship

The tunability of pyridinium-based ionic liquids stems from the ability to independently modify the cation and anion, thereby altering the overall physicochemical properties of the resulting salt. The following diagram illustrates this fundamental relationship.

G Cation Pyridinium Cation (Alkyl Chain Length, Substitution) Ionic_Liquid Pyridinium-Based Ionic Liquid Cation->Ionic_Liquid Anion Anion (Size, Charge Delocalization) Anion->Ionic_Liquid Properties Physicochemical Properties Ionic_Liquid->Properties Melting_Point Melting Point Properties->Melting_Point Viscosity Viscosity Properties->Viscosity Density Density Properties->Density Conductivity Conductivity Properties->Conductivity Solubility Solubility Properties->Solubility

Caption: The relationship between cation/anion structure and the resulting properties of pyridinium ILs.

Applications in Drug Development

The unique properties of pyridinium-based ionic liquids make them attractive for various applications in drug development. Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble drugs, is of particular interest.[1] They can act as solvents or co-solvents in drug formulations, potentially enhancing bioavailability.[1] Furthermore, the modular nature of their synthesis allows for the creation of "task-specific" ionic liquids designed for targeted drug delivery or as active pharmaceutical ingredients themselves.

Conclusion

The discovery and development of novel pyridinium-based ionic liquids represent a significant advancement in the field of materials science with profound implications for the pharmaceutical industry. Their tunable nature, coupled with their unique physicochemical properties, offers a versatile platform for addressing challenges in drug formulation and delivery. The synthetic and characterization protocols outlined in this guide provide a foundational framework for researchers to explore the vast potential of this exciting class of compounds. As research continues, pyridinium-based ionic liquids are poised to become integral components in the next generation of advanced drug delivery systems and therapeutic agents.

References

A Technical Guide to the Potential Applications of Pyridinium Sulfonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinium sulfonates, a versatile class of organic salts, are gaining significant attention across various scientific disciplines for their diverse applications. This technical guide provides an in-depth exploration of their synthesis, catalytic activity, and potential in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Catalytic Applications in Organic Synthesis

Pyridinium sulfonates, particularly pyridinium p-toluenesulfonate (PPTS), serve as mild and effective acid catalysts in a variety of organic transformations. Their utility stems from their ability to provide a controlled acidic environment, which is crucial for reactions involving sensitive substrates.

Esterification Reactions

Pyridinium sulfonates are efficient catalysts for the esterification of carboxylic acids with alcohols. While PPTS itself is a moderately effective catalyst, structural modifications, such as the introduction of a lipid chain and a nitro group on the pyridinium ring, can significantly enhance its catalytic activity.

Table 1: Catalytic Efficiency of Pyridinium Sulfonates in Esterification

CatalystCarboxylic AcidAlcoholTemperature (°C)Time (h)Yield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)4-Phenylbutyric acid1-Octanol2572Low[1]
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate4-Phenylbutyric acid1-Octanol80599[1]
2-Oleamido-5-nitro-pyridinium p-toluenesulfonateBenzoic acid1-OctanolReflux1695[1]
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate4-Phenylbutyric acidMethanol252478[1]

Experimental Protocol: Synthesis of 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate

A mixture of 2-amino-5-nitropyridine (1 mmol) and oleoyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield 2-oleamido-5-nitropyridine. Subsequently, a solution of 2-oleamido-5-nitropyridine (1 mmol) and p-toluenesulfonic acid monohydrate (1 mmol) in toluene (20 mL) is refluxed for 2 hours. The solvent is removed under reduced pressure to yield the final product.

Experimental Protocol: General Procedure for Esterification using 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate

To a solution of the carboxylic acid (1 mmol) and the alcohol (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL), 2-oleamido-5-nitro-pyridinium p-toluenesulfonate (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the corresponding ester.[1]

Acetal and Ketal Formation

PPTS is a widely used catalyst for the protection of aldehydes and ketones as acetals and ketals, respectively.[2][3][4] This reaction is crucial in multi-step organic synthesis to mask the reactivity of carbonyl groups.

Experimental Protocol: Acetal Formation using Pyridinium p-Toluenesulfonate

A solution of the aldehyde or ketone (1 mmol) and the diol (1.2 mmol) in benzene or toluene (20 mL) is treated with a catalytic amount of PPTS (0.05 mmol, 5 mol%). The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. After the reaction is complete, the mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by chromatography or distillation.

Synthesis of Functionalized Bipyridines

Pyridylsulfonium salts, derived from pyridylsulfides, are valuable precursors for the synthesis of functionalized bipyridines in a transition-metal-free coupling protocol.[5][6] This methodology allows for the modular and selective introduction of various functional groups.

Table 2: Synthesis of Functionalized Bipyridines using Pyridylsulfonium Salts

Pyridylsulfonium SaltLithiated PyridineProductYield (%)Reference
2-(Phenyl(p-tolyl)sulfonio)pyridine tetrafluoroborate3-Lithopyridine2,3'-Bipyridine90[7]
2-(Phenyl(p-tolyl)sulfonio)pyridine tetrafluoroborate4-Litho-2,6-dimethylpyridine2-(2,6-Dimethylpyridin-4-yl)pyridine85[7]
4-Chloro-2-(phenyl(p-tolyl)sulfonio)pyridine tetrafluoroborate3-Lithopyridine4-Chloro-2,3'-bipyridine78[7]

Experimental Workflow: Synthesis of Functionalized Bipyridines

G cluster_0 Synthesis of Pyridylsulfide cluster_1 Synthesis of Pyridylsulfonium Salt cluster_2 Transition-Metal-Free Coupling Thiol Thiol SNAr SNAr Reaction Thiol->SNAr Halopyridine Halopyridine Halopyridine->SNAr Pyridylsulfide Pyridylsulfide SNAr->Pyridylsulfide Pyridylsulfide_ref Pyridylsulfide Arylation S-selective Arylation Pyridylsulfide_ref->Arylation Diaryliodonium_salt Diaryliodonium Salt Diaryliodonium_salt->Arylation Copper_catalyst Copper Catalyst Copper_catalyst->Arylation Pyridylsulfonium_salt Pyridylsulfonium Salt Arylation->Pyridylsulfonium_salt Pyridylsulfonium_salt_ref Pyridylsulfonium Salt Coupling Ligand Coupling Pyridylsulfonium_salt_ref->Coupling Lithiated_pyridine Lithiated Pyridine Lithiated_pyridine->Coupling Bipyridine Functionalized Bipyridine Coupling->Bipyridine

Caption: Workflow for the synthesis of functionalized bipyridines.

Applications in Drug Development

Pyridinium sulfonates have emerged as promising candidates in drug development due to their significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Certain pyridinium salts exhibit potent antimicrobial activity against a range of bacteria and fungi. The length of the alkyl chain attached to the pyridinium nitrogen and the nature of the counter-ion are crucial factors influencing their efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of Pyridinium Salts

CompoundStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Candida albicans (μg/mL)Reference
2d8>2048>204832[5]
3d425625632[5]
4d81024102464[5]
Ceftazidime4<0.1251-[5]
Fluconazole---0.25–1.0[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is determined using the broth microdilution method. A series of twofold dilutions of the pyridinium salt is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Pyridinium sulfonates have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.

Table 4: IC50 Values of Pyridinium Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
MNPHL60 (Leukemia)24.3[8]
MDIONHL60 (Leukemia)80.5[8]
Pyridine-urea 8eMCF-7 (Breast Cancer)0.11
Pyridine-urea 8nMCF-7 (Breast Cancer)0.80

Experimental Protocol: MTT Assay for Cytotoxicity

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyridinium sulfonate compound for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9][10]

Signaling Pathway: Pyridinium Sulfonate-Induced Apoptosis

Certain pyridinium sulfonates can induce apoptosis in cancer cells by targeting the endoplasmic reticulum (ER), leading to ER stress and subsequently triggering the mitochondrial apoptosis pathway.[11] This process involves the activation of a cascade of caspases, ultimately leading to programmed cell death.[8]

G cluster_0 Cellular Response Pyridinium_Sulfonate Pyridinium Sulfonate ER Endoplasmic Reticulum (ER) Pyridinium_Sulfonate->ER targets ER_Stress ER Stress ER->ER_Stress Mitochondrion Mitochondrion ER_Stress->Mitochondrion signals Caspase_9 Caspase-9 Activation Mitochondrion->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by pyridinium sulfonates.

Other Potential Applications

Stabilization of Enzymes

Pyridinium-based ionic liquids have been shown to enhance the stability and activity of enzymes, such as lipase, in non-aqueous solvent systems.[12][13] Molecular dynamics simulations suggest that the anion of the ionic liquid plays a crucial role in stabilizing the enzyme's conformation by interacting with residues on the protein surface.[14][15][16] This application is particularly relevant for biocatalysis in organic media.

Mechanism of Lipase Stabilization

G Lipase Lipase Enzyme Denaturation Denaturation (Loss of Activity) Lipase->Denaturation exposed to Stabilization Conformational Stabilization Lipase->Stabilization in presence of Organic_Solvent Organic Solvent (e.g., Methanol) Organic_Solvent->Denaturation Pyridinium_Ionic_Liquid Pyridinium-based Ionic Liquid Pyridinium_Ionic_Liquid->Stabilization Anion_Interaction Anion interacts with surface residues Stabilization->Anion_Interaction

Caption: Stabilization of lipase by pyridinium-based ionic liquids.

Drug Delivery Systems

The unique properties of pyridinium-based polymers make them suitable for the development of drug delivery systems. For instance, block copolymers containing poly(2-vinyl pyridine) can self-assemble into nanomicelles that are pH-sensitive, allowing for the controlled release of encapsulated drugs in specific environments, such as the acidic tumor microenvironment.[17]

This technical guide highlights the significant potential of pyridinium sulfonates in catalysis and drug development. Further research into the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the design of novel and highly effective molecules for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols: Pyridin-1-ium butane-1-sulfonate and its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyridin-1-ium butane-1-sulfonate and its polymeric derivatives as efficient and reusable catalysts in organic synthesis. The focus is on their application in multi-component reactions for the synthesis of complex heterocyclic molecules, which are of significant interest in drug discovery and development.

Introduction

Pyridinium-based ionic liquids are a class of molten salts that are gaining prominence as green and recyclable catalysts and solvents in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to conventional volatile organic solvents and hazardous acid catalysts. This compound, and particularly its polymer-supported form, has demonstrated remarkable catalytic activity in the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and other biologically relevant scaffolds. These compounds are synthesized through one-pot, multi-component reactions, offering high atom economy and procedural simplicity.

Key Application: Multi-Component Synthesis of Spiroheterocycles

A significant application of sulfonated pyridinium-based catalysts is in the three-component synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. These reactions involve the condensation of an isatin derivative, a methylene-active compound (such as malononitrile), and a pyrimidine- or pyrazole-based derivative. The catalyst, a sulfonated poly-4-vinyl pyridinium ionic liquid (PVPy-IL-B-SO3H), which is derived from 4-(4-vinylpyridin-1-ium-1-yl)butane-1-sulfonate, acts as a Brønsted acid to facilitate the reaction, often under ultrasonic irradiation to enhance reaction rates.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidine and spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using a sulfonated polyvinyl pyridinium catalyst.

Table 1: Synthesis of 6′-amino-1,3-dimethyl-2,2′,4′-trioxo-1,2,2′,3,4′,5′-hexahydrospiro[indoline-3,5′-pyrano[2,3-d]pyrimidine]-7′-carbonitrile Derivatives [3]

EntryIsatin Derivative (R)ProductTime (min)Yield (%)
1H1c 2098
25-Br2c 2596
35-Cl3c 2595
45-F4c 3092
55-I5c 3093
65-NO₂6c 3590

Reaction conditions: Isatin derivative (1 mmol), malononitrile (1 mmol), 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (1 mmol), PVPy-IL-B-SO3H (0.04 g), EtOH (5 mL), Ultrasonic irradiation at 60 °C.

Table 2: Synthesis of methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylate Derivatives [3]

EntryIsatin Derivative (R)ProductTime (min)Yield (%)
1H1d 2096
25-Br2d 2594
35-Cl3d 2595
45-F4d 3092
55-I5d 3093
65-NO₂6d 3590
75,7-diCl7d 3591
85,7-diBr8d 3592

Reaction conditions: Isatin derivative (1 mmol), malononitrile (1 mmol), methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 mmol), PVPy-IL-B-SO3H (0.04 g), EtOH (5 mL), Ultrasonic irradiation at 60 °C.

Experimental Protocols

General Protocol for the Synthesis of Spiro[indoline-3,5′-pyrano[2,3-d]pyrimidine] Derivatives

This protocol is a representative example for the synthesis of 6′-amino-1,3-dimethyl-2,2′,4′-trioxo-1,2,2′,3,4′,5′-hexahydrospiro[indoline-3,5′-pyrano[2,3-d]pyrimidine]-7′-carbonitrile (1c ).

Materials:

  • Isatin (1 mmol, 147.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (1 mmol, 156.1 mg)

  • Sulfonated poly-4-vinyl pyridinium ionic liquid (PVPy-IL-B-SO3H) (0.04 g)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (1 mmol), and the PVPy-IL-B-SO3H catalyst (0.04 g).

  • Add 5 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath and irradiate at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 20-35 minutes), filter the solid product.

  • Wash the product with hot ethanol to remove any unreacted starting materials.

  • The solid catalyst can be recovered from the filtrate for reuse.

  • Dry the purified product under vacuum.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Derivative Product Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] Derivative Isatin->Product Malononitrile Malononitrile Malononitrile->Product Pyrimidine 1,3-Dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione Pyrimidine->Product Catalyst PVPy-IL-B-SO3H Catalyst->Product Solvent Ethanol Solvent->Product Energy Ultrasonic Irradiation (60 °C) Energy->Product

Caption: General reaction scheme for the three-component synthesis.

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants and Catalyst B 2. Add Solvent (Ethanol) A->B C 3. Ultrasonic Irradiation at 60 °C B->C D 4. Monitor Reaction by TLC C->D E 5. Filter the Solid Product D->E F 6. Wash with Hot Ethanol E->F G 7. Recover Catalyst from Filtrate E->G Filtrate H 8. Dry the Final Product F->H

Caption: Step-by-step experimental workflow.

Catalyst Action Logic

Catalyst_Action Catalyst PVPy-IL-B-SO3H Polymeric Backbone with Pyridinium-butane-sulfonate side chains Provides Brønsted Acid Sites (H⁺) Reactants Reactants Isatin Malononitrile Pyrimidine derivative Catalyst->Reactants Protonation Cyclization Michael Addition & Cyclization Catalyst->Cyclization Catalyzes Intermediate Knoevenagel Condensation Intermediate Reactants->Intermediate Intermediate->Cyclization Product {Final Spiroheterocycle} Cyclization->Product

Caption: Logical flow of the catalytic cycle.

References

Application Notes and Protocols: Pyridin-1-ium Butane-1-Sulfonate as a Catalyst in Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-1-ium butane-1-sulfonate is a Brønsted acidic ionic liquid that holds significant promise as a catalyst for a variety of condensation reactions. Its unique properties, including high thermal stability, low vapor pressure, and tunable acidity, make it an attractive alternative to traditional homogeneous and heterogeneous acid catalysts. This document provides an overview of its potential applications in key condensation reactions, supported by data from analogous pyridinium-based catalysts, and offers detailed experimental protocols.

While specific literature on the catalytic use of this compound in condensation reactions is emerging, the data presented herein is based on structurally and functionally similar pyridinium salts containing sulfonate moieties. These examples serve as a strong indicator of its expected catalytic performance and provide a solid foundation for its application in organic synthesis.

Principle of Catalysis

This compound acts as a Brønsted acid catalyst. The acidic proton is provided by the sulfonate group, which can protonate carbonyl groups, thereby activating them towards nucleophilic attack. The pyridinium cation itself can also contribute to the stabilization of reaction intermediates. This dual functionality can enhance reaction rates and yields in various condensation reactions.

Applications in Condensation Reactions

Based on the performance of analogous pyridinium sulfonate catalysts, this compound is expected to be an effective catalyst for a range of condensation reactions critical to organic synthesis and drug development.

Esterification Reactions

The formation of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. Pyridinium-based ionic liquids with sulfonate anions have demonstrated high efficiency in catalyzing these reactions.

Table 1: Catalytic Performance of Analogous Pyridinium Sulfonates in Esterification Reactions

EntryCarboxylic AcidAlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1Acetic Acid1-Butanol[PSPy][HSO4]¹5100492[1]
2Lauric AcidMethanol[PSPy][pTSA]²10120688[1]
3Benzoic AcidEthanolPyridinium p-Toluenesulfonate1080895[2]
4Phenylacetic AcidIsopropanol2-Oleamido-5-nitro-pyridinium p-toluenesulfonate560599[2]

¹[PSPy][HSO4] = N-propane-sulfonic acid pyridinium hydrogen sulfate ²[PSPy][pTSA] = N-propane-sulfonic acid pyridinium p-toluenesulfonate

Aldol and Knoevenagel Condensations

These carbon-carbon bond-forming reactions are essential for the synthesis of complex organic molecules. Brønsted acidic ionic liquids can effectively catalyze the condensation of aldehydes and ketones with active methylene compounds.

Table 2: Catalytic Performance of Analogous Acidic Ionic Liquids in Condensation Reactions

EntryAldehydeActive Methylene CompoundCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeAcetophenone[(HSO3)BBIM][BF4]³20140295[3]
24-ChlorobenzaldehydeMalononitrile4-(Succinimido)-1-butane sulfonic acid10600.598
34-NitrobenzaldehydeEthyl Acetoacetate[PSPy][BF4]⁴1580390[1][4]

³[(HSO3)BBIM][BF4] = 1,4-bis(3-sulfopropyl)imidazolium tetrafluoroborate (an analogous Brønsted acidic ionic liquid) ⁴[PSPy][BF4] = N-propane-sulfonic acid pyridinium tetrafluoroborate

Experimental Protocols

The following are detailed protocols for representative condensation reactions, adapted from literature utilizing catalysts analogous to this compound. These protocols are intended to serve as a starting point for optimization with the specific catalyst.

Protocol 1: Esterification of Benzoic Acid with Ethanol

Materials:

  • Benzoic acid

  • Ethanol (absolute)

  • This compound

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.22 g, 10 mmol), ethanol (2.30 g, 50 mmol, 5 eq.), and this compound (e.g., 5-10 mol%).

  • Add 20 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted benzoic acid and the catalyst.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl benzoate.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound

  • Ethanol (or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (e.g., 10 mol%).

  • The reaction can be performed solvent-free by stirring the mixture at a slightly elevated temperature (e.g., 60 °C) or in a minimal amount of a solvent like ethanol (5 mL) at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically rapid and may be complete within 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, a solid product will likely have formed. If the reaction was performed in a solvent, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol or water to remove the catalyst and any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain pure 2-benzylidenemalononitrile.

Visualizing the Workflow

A general workflow for a catalyzed condensation reaction and a plausible catalytic cycle can be visualized to better understand the process.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants & Solvent flask Reaction Flask reactants->flask catalyst This compound catalyst->flask heating Heating & Stirring flask->heating 1. Combine monitoring TLC Monitoring heating->monitoring 2. React extraction Extraction / Filtration monitoring->extraction 3. Quench & Separate drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography / Distillation evaporation->purification product Pure Product purification->product 4. Isolate

Caption: General workflow for a condensation reaction catalyzed by this compound.

Catalytic_Cycle catalyst [Py-BS]H+ activated R-CH=O+H catalyst->activated Protonation substrate R-CHO substrate->activated intermediate Intermediate activated->intermediate nucleophile Nu-H nucleophile->intermediate Nucleophilic Attack intermediate->catalyst Regeneration product Product intermediate->product Dehydration water H2O intermediate->water

Caption: Plausible catalytic cycle for an acid-catalyzed condensation reaction.

Safety and Handling

This compound, like other ionic liquids and acidic catalysts, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising Brønsted acidic ionic liquid catalyst for a variety of important condensation reactions. Its anticipated high catalytic activity, coupled with the environmental benefits of ionic liquids, makes it a valuable tool for researchers in organic synthesis and drug development. The protocols and data provided, based on closely related analogs, offer a comprehensive guide for its successful implementation in the laboratory. Further research into the specific applications and recyclability of this compound will undoubtedly expand its utility as a green and efficient catalyst.

References

Application Notes & Protocols: Pyridin-1-ium butane-1-sulfonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyridin-1-ium butane-1-sulfonate and its derivatives as versatile tools in pharmaceutical synthesis. This document details their application as ionic liquids and catalysts, particularly in multicomponent reactions for the synthesis of complex heterocyclic molecules with potential therapeutic value.

Introduction: The Role of Pyridinium-Based Ionic Liquids in Pharmaceutical Synthesis

This compound (CAS No. 21876-43-7) is a pyridinium-based zwitterionic compound, often classified as an ionic liquid.[1] Ionic liquids are salts with low melting points that are gaining prominence in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds.[2] In pharmaceutical synthesis, these properties make them attractive as recyclable catalysts and green solvent alternatives.[2]

The structure of this compound, featuring a cationic pyridinium ring and an anionic sulfonate group, imparts both Brønsted and Lewis acidic characteristics, making it a candidate for catalyzing various organic transformations. While direct applications of the monomeric form are noted in its role as a pharmaceutical intermediate[1], a significant and well-documented application involves its use as a precursor for a functionalized polymeric acid catalyst. This polymeric form has demonstrated high efficiency in the multicomponent synthesis of spirooxindoles, a scaffold found in numerous bioactive compounds and drug candidates.[3]

Application: Catalysis of Multicomponent Reactions for Spirooxindole Synthesis

A key application of a derivative of this compound is in the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -pyrazines. These complex heterocyclic structures are of significant interest in medicinal chemistry.[3] A sulfonic acid functionalized polymeric catalyst, derived from 4-(4-vinylpyridin-1-ium-1-yl)butane-1-sulfonate, has been shown to be a highly effective and reusable catalyst for this purpose.[3]

The reaction involves a three-component condensation of an isatin derivative, malononitrile, and a pyrimidine- or pyrazole-based active methylene compound. The pyridinium-based catalyst plays a crucial role in activating the substrates and facilitating the cascade of reactions leading to the desired spirocyclic product.

Logical Workflow for Catalyst Preparation and Application

G cluster_prep Catalyst Preparation cluster_synthesis Multicomponent Synthesis A 4-Vinylpyridine + 1,2-Oxathiane 2,2-dioxide B 4-(4-Vinylpyridin-1-ium-1-yl)butane-1-sulfonate (Ionic Liquid Monomer) A->B C Polymerization (AIBN) B->C D Treatment with H2SO4 C->D E PVPy-IL-B-SO3H (Final Polymeric Catalyst) D->E H Addition of PVPy-IL-B-SO3H Catalyst E->H Catalyzes Reaction F Isatin Derivative + Malononitrile + Active Methylene Compound G Reaction Mixture in Ethanol F->G G->H I Reflux H->I J Product Isolation (Filtration, Washing) I->J K Spiro-indoline Product J->K

Caption: Workflow for catalyst synthesis and its use in multicomponent reactions.

Quantitative Data: Synthesis of Spiro-Indoline Derivatives

The following table summarizes the results for the synthesis of various spiro-indoline-3,5′-pyrano[2,3-d]pyrazole derivatives using the polymeric pyridinium sulfonate catalyst.[3]

EntryIsatin DerivativeProductTime (min)Yield (%)
1Isatin6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester6097
25-Methylisatin6′-amino-5′-cyano-5-methyl-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester7095
35-Chloroisatin6′-amino-5-chloro-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester8096
45-Bromoisatin6′-amino-5-bromo-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester8094
55-Nitroisatin6′-amino-5′-cyano-5-nitro-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester9089
65,7-Dimethylisatin6′-amino-5′-cyano-5,7-dimethyl-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester7095
75,7-Dichloroisatin6′-amino-5,7-dichloro-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester9092
81-Methylisatin6′-amino-5′-cyano-1-methyl-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-methyl ester6095

Reaction Conditions: Substituted indoline-2,3-dione (1 mmol), malononitrile (1 mmol), methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 mmol), and PVPy-IL-B-SO3H catalyst (0.04 g) in ethanol under reflux.[3]

Experimental Protocols

Protocol 4.1: Synthesis of the Polymeric Catalyst (PVPy-IL-B-SO3H)

This protocol is adapted from the synthesis of a sulfonic acid functionalized polymeric acid catalyst.[3]

Step 1: Synthesis of 4-(4-vinylpyridin-1-ium-1-yl)butane-1-sulfonate

  • To a solution of 4-vinylpyridine (10 mmol) in a suitable solvent, add 1,2-oxathiane-2,2-dioxide (10 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • The resulting precipitate, 4-(4-vinylpyridin-1-ium-1-yl)butane-1-sulfonate, is collected by filtration and washed with diethyl ether.

  • Dry the product under vacuum.

Step 2: Polymerization

  • Dissolve the monomer from Step 1 in a suitable solvent (e.g., water).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the mixture at 70-80 °C for 24 hours under an inert atmosphere.

  • The resulting polymer is precipitated by adding the solution to a large volume of a non-solvent (e.g., acetone).

  • Collect the polymer by filtration and dry under vacuum.

Step 3: Acidification

  • Suspend the polymer in water.

  • Add concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Continue stirring for 12 hours at room temperature.

  • The final catalyst, PVPy-IL-B-SO3H, is collected by filtration, washed extensively with water to remove excess acid, and dried.

Protocol 4.2: General Procedure for the Synthesis of Spiro-Indoline Derivatives

This protocol describes the three-component synthesis of spiro-indoline derivatives.[3]

  • In a round-bottom flask, combine the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., methyl 5-hydroxy-1H-pyrazole-3-carboxylate, 1.0 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Add the PVPy-IL-B-SO3H catalyst (0.04 g).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 60-90 minutes), cool the reaction mixture to room temperature.

  • The solid product precipitates out of the solution.

  • Collect the product by filtration and wash with cold ethanol.

  • The catalyst can be recovered from the filtrate for reuse.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure spiro-indoline derivative.

Proposed Reaction Mechanism

The catalytic cycle involves the activation of the carbonyl group of the isatin by the Brønsted acidic sulfonate group of the catalyst, followed by a Knoevenagel condensation with malononitrile. A subsequent Michael addition with the enol form of the pyrazole derivative and final cyclization and dehydration leads to the spiro product.

G A Isatin + Catalyst (H+) B Activated Isatin A->B Protonation D Knoevenagel Adduct B->D + Malononitrile C Malononitrile C->D F Michael Addition Intermediate D->F + Active Methylene Cmpd. E Active Methylene Cmpd. E->F G Cyclization F->G H Dehydration G->H I Final Spiro Product H->I

Caption: Plausible mechanism for the catalyzed spirooxindole synthesis.

Conclusion

This compound and its polymeric derivatives serve as highly effective and green catalysts in pharmaceutical synthesis. Their application in multicomponent reactions provides an efficient pathway to construct complex, biologically relevant scaffolds like spirooxindoles. The protocols and data presented herein demonstrate the potential of these pyridinium-based ionic liquids as valuable tools for drug discovery and development professionals, offering high yields, operational simplicity, and catalyst recyclability.

References

Application Notes and Protocols for Pyridin-1-ium butane-1-sulfonate as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pyridin-1-ium butane-1-sulfonate, a promising ionic liquid solvent. Due to the limited availability of specific experimental protocols for this particular ionic liquid, this guide offers a combination of established synthesis procedures for similar compounds, general protocols for its application as a solvent in organic synthesis, and designed experiments for its characterization and evaluation.

Physicochemical Properties

This compound is a pyridinium-based ionic liquid. These solvents are known for their unique properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of polar and nonpolar compounds.[1] The properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate[2]
CAS Number 21876-43-7[2]
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Physical Form Solid
Purity >98% (Commercially available)
Storage Inert atmosphere, room temperature

Synthesis Protocol

While this compound is commercially available, it can also be synthesized in the laboratory. The following protocol is based on the general synthesis of pyridinium-based ionic liquids through the reaction of pyridine with a suitable sulfonic acid derivative.[3]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow reactants Pyridine + 1,4-Butanesultone reaction Reaction in Solvent (e.g., Toluene) reactants->reaction reflux Reflux with Stirring (e.g., 24h at 110°C) reaction->reflux precipitation Cooling and Precipitation reflux->precipitation filtration Filtration and Washing (with Diethyl Ether) precipitation->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • Pyridine

  • 1,4-Butanesultone

  • Toluene (or other suitable inert solvent)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of pyridine and 1,4-butanesultone in a minimal amount of toluene.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Maintain the reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Store the final product in a desiccator under an inert atmosphere.

Characterization Protocols

To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the ionic composition.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the theoretical values.

Application as a Solvent in Organic Synthesis: A Model Reaction

Pyridinium-based ionic liquids are effective solvents for a variety of organic reactions, including nucleophilic substitutions, additions, and cycloadditions.[4] The following is a general protocol for a model nucleophilic substitution reaction using this compound as the solvent.

Workflow for a Model Nucleophilic Substitution Reaction

cluster_reaction Reaction Workflow setup Reaction Setup: Substrate in Pyridin-1-ium butane-1-sulfonate addition Add Nucleophile (and Catalyst if needed) setup->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC, or HPLC) heating->monitoring workup Reaction Work-up: Extraction with Organic Solvent monitoring->workup Reaction Complete purification Purification of Product (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a nucleophilic substitution reaction using this compound as the solvent.

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the substrate in this compound. The amount of ionic liquid should be sufficient to ensure proper mixing.

  • Reagent Addition: Add the nucleophile (and catalyst, if required) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature with constant stirring. The optimal temperature and reaction time will depend on the specific reactants.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The ionic liquid is typically immiscible with many common organic solvents, facilitating product separation.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Ionic Liquid Recovery: The ionic liquid can often be recovered, purified, and reused for subsequent reactions.

Designed Experiments for Performance Evaluation

To systematically evaluate the performance of this compound as a solvent, the following experiments are proposed:

Solubility Studies

Objective: To determine the solubility of a range of representative organic compounds and active pharmaceutical ingredients (APIs) in this compound. This data is crucial for its application in drug formulation and synthesis.[5][6]

Protocol:

  • Prepare saturated solutions of various solutes (e.g., a nonpolar hydrocarbon, a polar alcohol, a common API) in this compound at a constant temperature.

  • Equilibrate the solutions for a set period (e.g., 24 hours) with stirring.

  • Carefully separate the saturated solution from any undissolved solute.

  • Determine the concentration of the solute in the ionic liquid using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Repeat the measurements at different temperatures to assess the temperature dependence of solubility.

Data Presentation:

SolutePolaritySolubility at 25°C ( g/100g IL)Solubility at 50°C ( g/100g IL)
NaphthaleneNonpolarExperimental ValueExperimental Value
Benzoic AcidPolarExperimental ValueExperimental Value
Ibuprofen (API)AcidicExperimental ValueExperimental Value
Paracetamol (API)NeutralExperimental ValueExperimental Value
Viscosity and Density Measurements

Objective: To determine the viscosity and density of this compound at various temperatures. These are fundamental physical properties that influence mass transfer and reaction kinetics.

Protocol:

  • Use a calibrated viscometer and densitometer to measure the viscosity and density of the pure ionic liquid.

  • Perform measurements over a range of temperatures (e.g., 25°C to 100°C).

Data Presentation:

Temperature (°C)Density (g/cm³)Viscosity (cP)
25Experimental ValueExperimental Value
50Experimental ValueExperimental Value
75Experimental ValueExperimental Value
100Experimental ValueExperimental Value
Kinetic Studies of a Model Reaction

Objective: To evaluate the effect of this compound on the rate of a well-characterized model reaction and compare it to conventional molecular solvents.

Protocol:

  • Select a model reaction (e.g., the Menschutkin reaction between pyridine and an alkyl halide).

  • Run the reaction in this compound and in a series of conventional solvents (e.g., acetonitrile, DMF, toluene) under identical conditions (temperature, concentration).

  • Monitor the disappearance of reactants and the formation of products over time using an appropriate analytical technique (e.g., GC, HPLC, or NMR).

  • Calculate the rate constant for the reaction in each solvent.

Data Presentation:

SolventReaction Rate Constant (k) at T KRelative Rate (k_solvent / k_toluene)
This compoundExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value
Dimethylformamide (DMF)Experimental ValueExperimental Value
TolueneExperimental Value1.00

Safety Precautions

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

These protocols and application notes provide a comprehensive framework for researchers and scientists to effectively utilize this compound as a solvent in their work, particularly in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Enzyme Stabilization Using Pyridin-1-ium Butane-1-Sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme stability is a critical factor in various biotechnological and pharmaceutical applications, including biocatalysis, diagnostics, and therapeutic protein formulations. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising solvents and co-solvents for enhancing enzyme stability and activity. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional organic solvents.[1][2]

Pyridinium-based ionic liquids, in particular, have been investigated for their potential in biocatalytic reactions. Studies on compounds structurally similar to pyridin-1-ium butane-1-sulfonate suggest that the pyridinium ring can contribute to stabilizing the structure and conformation of enzymes, thereby maintaining their activity.[3][4] For instance, some pyridinium-based ionic liquids have been shown to preserve the stability of lipase in aqueous solutions and even enhance its hydrolytic activity in co-solvent systems.[3][4]

This document provides detailed application notes and generalized experimental protocols for assessing the stabilizing effect of this compound on enzymes. While specific quantitative data for this compound is not extensively available in the current literature, the provided protocols are based on established methods for evaluating enzyme stability in the presence of ionic liquids and can be readily adapted for this specific compound.

Data Presentation

As direct experimental data for this compound is limited, the following table presents data for a structurally related pyridinium-based ionic liquid, N-hexylpyridinium bromide ([C6Py]Br), to illustrate the potential effects on enzyme activity. This data is extracted from a study on Candida rugosa lipase in a methanol-water co-solvent system.[3][4]

Table 1: Effect of N-hexylpyridinium Bromide on the Hydrolytic Activity of Candida rugosa Lipase

SubstrateSolvent SystemIonic Liquid ConcentrationChange in Relative Activity (%)Reference
p-nitrophenyl palmitate (pNPP)Methanol:Water (10:5)5% (v/v)+15.61[3][4]
p-nitrophenyl acetate (pNPA)WaterNot specifiedNo significant change[3]
p-nitrophenyl palmitate (pNPP)WaterNot specifiedNo significant change[3]

Note: This data is for N-hexylpyridinium bromide and should be considered as indicative of the potential effects of pyridinium-based ionic liquids. Experimental validation is required for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the stabilizing effect of this compound on a target enzyme.

Protocol 1: Enzyme Activity Assay

This protocol describes a general method to measure the enzymatic activity in the presence of this compound using a spectrophotometric assay with a chromogenic substrate.

Materials:

  • Target enzyme

  • This compound

  • Appropriate buffer solution for the enzyme

  • Chromogenic substrate (e.g., p-nitrophenyl acetate for lipases/esterases)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate (optional, for high-throughput screening)

  • Incubator or water bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the target enzyme in the appropriate buffer.

    • Prepare a series of concentrations of this compound in the same buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., ethanol or DMSO).

  • Assay Setup:

    • In a microcentrifuge tube or a well of a microplate, combine the enzyme solution, the this compound solution, and the buffer to the desired final concentrations and volume. Include a control sample with buffer instead of the ionic liquid.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes) to allow for interaction between the enzyme and the ionic liquid.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the chromogenic substrate to each mixture.

    • Incubate the reaction at the optimal temperature for a specific time, ensuring the reaction remains in the linear range.

  • Measurement:

    • Stop the reaction (e.g., by adding a quenching solution or by rapid cooling).

    • Measure the absorbance of the product at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rate for each concentration of the ionic liquid.

    • Determine the relative activity by comparing the rate in the presence of the ionic liquid to the control (without ionic liquid).

Protocol 2: Thermal Stability Assay (Thermal Shift Assay / Differential Scanning Fluorimetry)

This protocol determines the melting temperature (Tm) of the enzyme, which is an indicator of its thermal stability, in the presence of this compound.[5][6][7]

Materials:

  • Target enzyme

  • This compound

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument

  • PCR plates or strips

Procedure:

  • Preparation of Master Mix:

    • Prepare a master mix containing the enzyme in a suitable buffer and the SYPRO Orange dye (at a final concentration of 5x).

  • Sample Preparation:

    • In PCR tubes or a 96-well PCR plate, add the desired concentrations of this compound.

    • Add the enzyme/dye master mix to each tube/well to a final volume of 20-25 µL. Include a control with buffer instead of the ionic liquid.

    • Seal the plate/tubes.

  • Thermal Denaturation:

    • Place the samples in a real-time PCR instrument.

    • Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the resulting sigmoidal curve. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

    • Compare the Tm of the enzyme in the presence of this compound to the control to determine the change in thermal stability (ΔTm).

Protocol 3: Structural Stability Assessment by Circular Dichroism (CD) Spectroscopy

This protocol assesses changes in the secondary structure of the enzyme upon interaction with this compound, providing insights into its conformational stability.[8][9][10][11]

Materials:

  • Target enzyme

  • This compound

  • Appropriate buffer (must be compatible with CD spectroscopy, e.g., low chloride concentration)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the enzyme in the CD-compatible buffer at a known concentration (e.g., 0.1-0.2 mg/mL).

    • Prepare solutions of the enzyme with varying concentrations of this compound in the same buffer.

    • Prepare a blank solution for each sample containing the buffer and the corresponding concentration of the ionic liquid.

  • CD Spectra Acquisition:

    • Record the far-UV CD spectra (e.g., from 190 to 260 nm) for each sample at a constant temperature.

    • For each sample, subtract the spectrum of the corresponding blank to obtain the CD spectrum of the enzyme.

  • Thermal Denaturation (Optional):

    • To determine the melting temperature, record the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased in a controlled manner.

  • Data Analysis:

    • Analyze the far-UV CD spectra to estimate the secondary structure content (e.g., α-helix, β-sheet) of the enzyme under different conditions using deconvolution software.

    • Compare the spectra and secondary structure content of the enzyme with and without the ionic liquid to identify any conformational changes.

    • If a thermal melt was performed, plot the CD signal versus temperature and fit the data to determine the melting temperature (Tm).

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Stock Solution setup Set up Reactions: Enzyme + IL + Buffer prep_enzyme->setup prep_il Prepare IL Stock Solutions prep_il->setup prep_substrate Prepare Substrate Stock Solution add_substrate Initiate Reaction: Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate setup->pre_incubate pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure Measure Absorbance incubate->measure calculate Calculate Reaction Rates measure->calculate compare Determine Relative Activity calculate->compare

Caption: Workflow for the Enzyme Activity Assay.

Thermal_Shift_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_master_mix Prepare Enzyme + Dye Master Mix setup Combine Master Mix and IL in PCR Plate prep_master_mix->setup prep_il Prepare IL Concentrations prep_il->setup run_qpcr Run Temperature Ramp in Real-Time PCR setup->run_qpcr plot_data Plot Fluorescence vs. Temperature run_qpcr->plot_data determine_tm Determine Melting Temperature (Tm) plot_data->determine_tm calculate_dtm Calculate ΔTm determine_tm->calculate_dtm

Caption: Workflow for the Thermal Shift Assay.

CD_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_samples Prepare Enzyme ± IL in CD-compatible Buffer acquire_spectra Acquire Far-UV CD Spectra prep_samples->acquire_spectra prep_blanks Prepare Blanks (Buffer ± IL) subtract_blank Subtract Blank Spectra prep_blanks->subtract_blank acquire_spectra->subtract_blank analyze_spectra Analyze Spectra for Secondary Structure subtract_blank->analyze_spectra compare_structures Compare Structures (± IL) analyze_spectra->compare_structures

Caption: Workflow for CD Spectroscopy Analysis.

References

Application Notes and Protocols for the FTIR Analysis of Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-1-ium butane-1-sulfonate is an ionic liquid (IL) of interest in various chemical and pharmaceutical applications. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it a potential candidate as a solvent, catalyst, or active pharmaceutical ingredient. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the structural characterization of such ionic liquids. This document provides a detailed protocol for the synthesis and subsequent FTIR analysis of this compound, along with a summary of expected vibrational modes.

Synthesis of this compound

The synthesis of this compound can be achieved through the quaternization of pyridine with 1,4-butanesultone. This reaction is a straightforward nucleophilic ring-opening of the sultone by the nitrogen atom of the pyridine ring.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled pyridine and 1,4-butanesultone in a suitable solvent, such as acetonitrile or toluene.

  • Reaction: Heat the mixture to a reflux temperature of 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the product will precipitate out of the solution as a white solid. The solid is then collected by vacuum filtration.

  • Purification: Wash the collected solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to remove any residual solvent.

FTIR Analysis Protocol

The FTIR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids or solids.

Experimental Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Sample Application: Place a small amount of the dried this compound sample onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

Expected FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the pyridinium cation and the butane-1-sulfonate anion. The following table summarizes the expected major peaks.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic - pyridinium ring)
~2960-2850Medium-StrongC-H stretching (aliphatic - butane chain)
~1630-1580StrongC=C and C=N stretching (pyridinium ring)[1][2]
~1485MediumC-H in-plane bending (pyridinium ring)[1]
~1465MediumCH₂ scissoring (butane chain)
~1220-1150StrongAsymmetric SO₃ stretching (sulfonate)
~1060-1030StrongSymmetric SO₃ stretching (sulfonate)
~750StrongC-H out-of-plane bending (pyridinium ring)
~680MediumC-S stretching

Visualizations

experimental_workflow Experimental Workflow for Synthesis and FTIR Analysis cluster_synthesis Synthesis cluster_analysis FTIR Analysis s1 Reactant Preparation (Pyridine + 1,4-Butanesultone) s2 Reaction (Reflux, 12-24h) s1->s2 s3 Product Isolation (Filtration) s2->s3 s4 Purification (Washing) s3->s4 s5 Drying s4->s5 a3 Sample Application s5->a3 Transfer Sample a1 Instrument Preparation a2 Background Spectrum a1->a2 a2->a3 a4 Spectrum Acquisition a3->a4 a5 Data Processing a4->a5

Caption: Workflow for the synthesis and FTIR analysis of this compound.

logical_relationship Structural Components and Corresponding FTIR Signals cluster_cation Pyridinium Cation cluster_anion Butane-1-sulfonate Anion compound This compound cat1 Aromatic C-H Stretch compound->cat1 cat2 Ring C=C/C=N Stretch compound->cat2 cat3 C-H Bending compound->cat3 an1 Aliphatic C-H Stretch compound->an1 an2 SO3 Stretch compound->an2 an3 C-S Stretch compound->an3

Caption: Relationship between the structural components and their characteristic FTIR signals.

References

Application Notes and Protocols for the Mass Spectrometry of Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometric analysis of Pyridin-1-ium butane-1-sulfonate, an ionic liquid with potential applications in various scientific fields. The protocols outlined below are intended to serve as a guide for researchers utilizing mass spectrometry for the characterization and quantification of this compound.

Introduction

This compound is an ionic liquid composed of a pyridinium cation and a butane-1-sulfonate anion. Its molecular formula is C9H13NO3S, with a molecular weight of 215.27 g/mol . Mass spectrometry is a crucial analytical technique for the characterization of ionic liquids, providing information on their molecular weight, purity, and fragmentation patterns, which is essential for understanding their chemical behavior and for quality control purposes. Electrospray ionization (ESI) is a particularly well-suited technique for the analysis of ionic liquids due to their inherent ionic nature.

Predicted Mass Spectrometric Data

Table 1: Predicted m/z for Parent Ions of this compound

IonChemical FormulaPredicted m/z (Da)
Pyridin-1-ium butane cation[C9H14N]+136.11
Butane-1-sulfonate anion[C4H9SO3]-137.03

Predicted Fragmentation Patterns

Tandem mass spectrometry (MS/MS) experiments can provide structural information through the fragmentation of the parent ions. Based on the general principles of mass spectral fragmentation of similar chemical structures, a plausible fragmentation pattern for both the cation and the anion of this compound can be proposed.

Cation Fragmentation ([C9H14N]+)

The Pyridin-1-ium butane cation is expected to fragment through cleavage of the butyl chain.

Table 2: Predicted Major Fragment Ions for the Pyridin-1-ium butane Cation (m/z 136.11)

Predicted m/zProposed Fragment StructureNeutral Loss
79.05[C5H5N]+ (Pyridine)C4H9 (Butyl radical)
57.07[C4H9]+ (Butyl cation)C5H5N (Pyridine)
Anion Fragmentation ([C4H9SO3]-)

The Butane-1-sulfonate anion is expected to fragment with losses related to the sulfonate group and the alkyl chain.

Table 3: Predicted Major Fragment Ions for the Butane-1-sulfonate Anion (m/z 137.03)

Predicted m/zProposed Fragment StructureNeutral Loss
81.97[HSO3]-C4H8 (Butene)
80.96[SO3]-•C4H9• (Butyl radical)
64.96[SO2]-•C4H9O•

Experimental Protocol: LC-MS Analysis

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization source.

4.1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Methanol for sample dissolution

4.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., quadrupole, time-of-flight)

4.3. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for equilibration. For example: 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7-7.1 min: 95-5% B, 7.1-10 min: 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4.4. Mass Spectrometer Settings (ESI)

  • Ionization Mode: Positive and Negative ion modes should be used to detect the cation and anion, respectively.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Range: m/z 50 - 500

4.5. Sample Preparation

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis a Standard Weighing b Dissolution in Methanol a->b c Dilution with Mobile Phase b->c d Injection into HPLC c->d Prepared Sample e Chromatographic Separation (C18 Column) d->e f Electrospray Ionization (ESI) e->f g Mass Analysis (Positive & Negative Modes) f->g h Data Acquisition g->h Raw Data i Peak Integration & Identification h->i j Fragmentation Analysis (MS/MS) i->j

Caption: Experimental workflow for the LC-MS analysis of this compound.

signaling_pathway cluster_cation Cation Fragmentation cluster_anion Anion Fragmentation parent_cat [C9H14N]+ m/z = 136.11 frag_cat1 [C5H5N]+ (Pyridine) m/z = 79.05 parent_cat->frag_cat1 - C4H9• frag_cat2 [C4H9]+ (Butyl cation) m/z = 57.07 parent_cat->frag_cat2 - C5H5N parent_an [C4H9SO3]- m/z = 137.03 frag_an1 [HSO3]- m/z = 81.97 parent_an->frag_an1 - C4H8 frag_an2 [SO3]-• m/z = 80.96 parent_an->frag_an2 - C4H9•

Caption: Predicted fragmentation pathways for the cation and anion of this compound.

Application Notes and Protocols for Electrochemical Applications of Pyridinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing pyridinium-based ionic liquids (ILs) in various electrochemical applications. Pyridinium ILs offer a unique combination of properties, including high ionic conductivity, wide electrochemical stability windows, and tunable physicochemical characteristics, making them promising materials for next-generation electrochemical devices.[1][2]

Synthesis of Pyridinium Ionic Liquids

Pyridinium-based ILs are typically synthesized through a two-step process: N-alkylation of pyridine followed by anion exchange.[1][2][3] The choice of the alkyl chain and the anion allows for the fine-tuning of the IL's properties to suit specific applications.[1]

General Protocol for the Synthesis of N-Alkylpyridinium Halides

This protocol describes the quaternization of pyridine with an alkyl halide to form the N-alkylpyridinium halide precursor.

Materials:

  • Pyridine

  • Alkyl bromide (e.g., 1-bromobutane, 1-bromohexane)

  • Toluene or other suitable solvent

  • Ethyl acetate (for washing)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round bottom flask, combine equimolar amounts of pyridine and the desired alkyl bromide in toluene.

  • Reflux the mixture with stirring for 24-72 hours at a temperature of 70-80°C.[3] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting N-alkylpyridinium bromide, which is often a viscous liquid or a solid, is then washed repeatedly with ethyl acetate to remove any unreacted starting materials.

  • Remove the residual ethyl acetate using a rotary evaporator to obtain the purified N-alkylpyridinium bromide.

General Protocol for Anion Exchange

This protocol outlines the metathesis reaction to replace the halide anion with a desired anion, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (TFSI⁻).

Materials:

  • N-alkylpyridinium bromide (from step 1.1)

  • Anion source (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiTFSI))

  • Acetone or a mixture of dichloromethane and water

  • Stirring plate

  • Filtration apparatus

Procedure for Tetrafluoroborate Anion:

  • Dissolve the N-alkylpyridinium bromide in acetone.

  • Add an equimolar amount of sodium tetrafluoroborate to the solution.

  • Stir the mixture at room temperature for 12-24 hours.[3]

  • A precipitate of sodium bromide will form. Remove the precipitate by filtration.

  • Evaporate the acetone from the filtrate to yield the N-alkylpyridinium tetrafluoroborate ionic liquid.

Procedure for Bis(trifluoromethylsulfonyl)imide Anion:

  • Dissolve the N-alkylpyridinium bromide and an equimolar amount of LiTFSI in a 1:1 mixture of dichloromethane and deionized water.

  • Stir the biphasic mixture vigorously overnight at room temperature.

  • Separate the organic phase (dichloromethane containing the pyridinium TFSI IL).

  • Wash the organic phase multiple times with deionized water to remove any remaining lithium bromide.

  • Remove the dichloromethane using a rotary evaporator to obtain the pure N-alkylpyridinium bis(trifluoromethylsulfonyl)imide.

G cluster_synthesis Synthesis of Pyridinium Ionic Liquids Pyridine Pyridine NAlkylation N-Alkylation (Quaternization) Pyridine->NAlkylation AlkylHalide Alkyl Halide AlkylHalide->NAlkylation Precursor N-Alkylpyridinium Halide NAlkylation->Precursor AnionExchange Anion Exchange (Metathesis) Precursor->AnionExchange AnionSource Anion Source (e.g., NaBF4, LiTFSI) AnionSource->AnionExchange FinalIL Pyridinium Ionic Liquid AnionExchange->FinalIL

Figure 1: General workflow for the synthesis of pyridinium ionic liquids.

Electrochemical Applications

Electrochemical Biosensors

Pyridinium ILs can be used to fabricate robust and sensitive electrochemical biosensors due to their ability to provide a stable and conductive matrix for enzyme immobilization.[4]

This application note describes the fabrication of a glucose biosensor using a composite material made of n-octyl-pyridinium hexafluorophosphate (nOPPF₆) and graphite powder. This solid-state ionic liquid provides a suitable environment for the entrapment and activity of glucose oxidase (GOx).[4]

Principle: Glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The pyridinium IL-graphite composite electrode facilitates the electrochemical detection of H₂O₂. The resulting current is proportional to the glucose concentration.

Materials:

  • n-Octyl-pyridinium hexafluorophosphate (nOPPF₆)

  • Graphite powder

  • Glucose oxidase (GOx)

  • Mineral oil (for comparison)

  • Phosphate buffer solution (PBS, pH 7.0)

  • Glucose standard solutions

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode: fabricated composite electrode, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)

Procedure:

Electrode Fabrication:

  • Thoroughly mix nOPPF₆ and graphite powder in a desired weight ratio (e.g., 30:70 w/w).

  • Add a specific amount of glucose oxidase to the composite mixture and blend until a uniform paste is obtained.

  • Pack the resulting biocomposite paste into the cavity of a suitable electrode body (e.g., a plastic syringe with an electrical contact).

  • Smooth the electrode surface on a clean paper.

Electrochemical Measurements:

  • Set up the three-electrode cell with the fabricated biosensor as the working electrode in a PBS solution.

  • Perform cyclic voltammetry (CV) in the absence and presence of glucose to characterize the electrochemical behavior.

  • For amperometric detection of glucose, apply a constant potential (e.g., +0.4 V vs. Ag/AgCl) and record the current response upon successive additions of glucose standard solutions.

  • Construct a calibration curve by plotting the steady-state current response against the glucose concentration.

G cluster_biosensor Fabrication of IL-Based Glucose Biosensor cluster_testing Electrochemical Testing Mixing Mix Pyridinium IL, Graphite Powder, and Glucose Oxidase Packing Pack Composite Paste into Electrode Body Mixing->Packing Smoothing Smooth Electrode Surface Packing->Smoothing Electrode Fabricated Biosensor Smoothing->Electrode Setup Three-Electrode Cell Setup in PBS Electrode->Setup CV Cyclic Voltammetry (Characterization) Setup->CV Amperometry Amperometric Detection (Glucose Addition) Setup->Amperometry Calibration Calibration Curve Construction Amperometry->Calibration G cluster_co2_reduction Electrochemical CO2 Reduction Workflow Preparation Prepare Pyridinium IL Electrolyte Setup Assemble H-type Cell Preparation->Setup Saturation Saturate Catholyte with CO2 Setup->Saturation Electrolysis Perform Bulk Electrolysis Saturation->Electrolysis Analysis Analyze Gaseous and Liquid Products Electrolysis->Analysis

References

Application Notes and Protocols: Pyridin-1-ium Butane-1-sulfonate in Green Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of Pyridin-1-ium butane-1-sulfonate and structurally similar Brønsted acidic ionic liquids in green chemistry. The protocols outlined below are based on established methodologies for reactions where these catalysts have shown significant promise.

Introduction to this compound

This compound is a pyridinium-based ionic liquid. These compounds are characterized by their salt-like nature, consisting of a pyridinium cation and a sulfonate anion. Their growing interest in green chemistry stems from their negligible vapor pressure, thermal stability, and potential for recyclability, which aligns with the principles of sustainable chemistry. The Brønsted acidic nature of the sulfonate group makes them effective catalysts for a variety of organic transformations, offering a greener alternative to conventional corrosive mineral acids.

Key Green Chemistry Applications

Pyridinium butane-1-sulfonate and its analogs are versatile catalysts and media for a range of acid-catalyzed reactions. Key applications include:

  • Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols, a fundamental reaction in the synthesis of pharmaceuticals, polymers, and fragrances.

  • Multi-component Reactions: Acting as an efficient catalyst for one-pot syntheses involving three or more reactants, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which are scaffolds of significant pharmacological interest.

  • Aldol Condensation: Facilitating the carbon-carbon bond formation between aldehydes or ketones, a crucial step in the synthesis of complex organic molecules.

  • Transesterification: Enabling the conversion of oils and fats into biodiesel, contributing to the development of renewable energy sources.[1]

The use of these ionic liquids often allows for milder reaction conditions, shorter reaction times, and simplified product isolation and catalyst recycling procedures.

Data Presentation

Table 1: Catalytic Performance in Esterification Reactions
EntryCarboxylic AcidAlcoholCatalystCatalyst loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1Acetic Acidn-Butanol[Hpy][HSO4]25 (w/w)9512>95[2]
24-Phenylbutyric Acid1-OctanolPyridinium p-toluenesulfonate1-10Various-High[3]
3Benzoic AcidMethanolH2SO4 (for comparison)-65-90[4]
411-Bromoundecanoic acidEthanolDowex 50W-X8 (H+-form)-65499[5]
Table 2: Catalyst Performance in the Biginelli Reaction
EntryAldehyde1,3-Dicarbonyl CompoundUrea/ThioureaCatalystTemperature (°C)Time (min)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUreaPMO-Py-IL5015High[6]
2Aromatic aldehydesEthyl acetoacetateUreaAcidic ionic liquid8030Good[7]
3Aromatic aldehydes6-Methoxy-1-tetraloneUreaPoly(4-vinylpyridinium)hydrogen sulfate120-Good[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of pyridinium alkyl sulfonate ionic liquids.

Materials:

  • Pyridine

  • 1,4-Butanesultone

  • Toluene (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of pyridine and 1,4-butanesultone in toluene.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or viscous liquid is the this compound. Further purification can be achieved by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

Protocol 2: General Procedure for Catalytic Esterification

This protocol is a general guideline for the esterification of carboxylic acids and alcohols using a pyridinium-based acidic ionic liquid as a catalyst.[3]

Materials:

  • Carboxylic acid (1 eq.)

  • Alcohol (1 eq.)

  • This compound (or similar catalyst) (1-10 mol%)

  • Isooctane (or other suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a mixture of the carboxylic acid and alcohol in isooctane, add the pyridinium butane-1-sulfonate catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified ester by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 3: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol is adapted from a procedure using a pyridinium-functionalized organosilica catalyst and can be applied with this compound.[6]

Materials:

  • Aldehyde (10 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • This compound (10 mg)

Procedure:

  • In a round-bottom flask, combine the aldehyde, 1,3-dicarbonyl compound, urea, and this compound.

  • Heat the mixture at 50 °C with stirring under solvent-free conditions for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain the dihydropyrimidinone. The ionic liquid catalyst can be recovered from the aqueous filtrate by evaporation of water.

Protocol 4: Catalyst Recycling

A key advantage of ionic liquid catalysts is their potential for recycling.

Procedure:

  • After product extraction with an organic solvent (e.g., ethyl acetate), the ionic liquid phase can be separated.

  • Wash the ionic liquid phase with a suitable solvent (e.g., diethyl ether) to remove any remaining organic residues.

  • Dry the ionic liquid under vacuum to remove any residual solvent and water.[9]

  • The recovered ionic liquid can then be reused in subsequent reaction cycles. The activity of the recycled catalyst should be monitored over several cycles.[8]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Pyridine Pyridine Mixing Mix in Toluene Pyridine->Mixing Butanesultone 1,4-Butanesultone Butanesultone->Mixing Reflux Reflux (2-4h) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation IL Pyridin-1-ium butane-1-sulfonate Evaporation->IL Catalytic_Cycle Reactants Carboxylic Acid + Alcohol Reaction Esterification Reaction Reactants->Reaction Catalyst Pyridin-1-ium butane-1-sulfonate Catalyst->Reaction Product Ester + Water Reaction->Product Separation Product Isolation (Extraction) Reaction->Separation Recycled_Catalyst Recovered Catalyst Separation->Recycled_Catalyst Recycled_Catalyst->Reaction Reuse MCR_Workflow cluster_inputs Inputs Aldehyde Aldehyde OnePot One-Pot Reaction (Solvent-free, 50°C) Aldehyde->OnePot Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->OnePot Urea Urea Urea->OnePot Catalyst Pyridin-1-ium butane-1-sulfonate Catalyst->OnePot Workup Aqueous Work-up OnePot->Workup Filtration Filtration Workup->Filtration Product Dihydropyrimidinone (Solid Product) Filtration->Product Catalyst_Recovery Catalyst Recovery (from filtrate) Filtration->Catalyst_Recovery Filtrate

References

Application Notes and Protocols: Recyclability of Pyridin-1-ium butane-1-sulfonate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-1-ium butane-1-sulfonate is a prominent member of the Brønsted acidic ionic liquids (BAILs) class of catalysts. Its non-volatile nature, thermal stability, and tunable acidity make it a versatile and environmentally benign alternative to conventional acid catalysts in a wide range of organic transformations. A key advantage of this ionic liquid catalyst is its potential for high recyclability and reusability, which is crucial for the development of sustainable and economically viable chemical processes. These application notes provide an overview of the catalytic applications of this compound and related pyridinium-based ionic liquids, with a focus on their recyclability. Detailed protocols for catalyst recovery and reuse are also presented.

Catalytic Applications and Recyclability

This compound and its analogues have demonstrated excellent catalytic activity and recyclability in several important organic reactions, including:

  • Esterification and Transesterification: These ionic liquids are highly efficient catalysts for the synthesis of esters, including biodiesel production from vegetable oils.[1][2] In the acid-catalyzed transesterification of Jatropha oil, a pyridinium-based ionic liquid, [BSPy]CF₃SO₃, was recycled and reused for seven consecutive cycles without a significant loss in its catalytic activity.[1][2]

  • Biginelli Reaction: This one-pot, three-component condensation reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of pharmacologically important compounds, is effectively catalyzed by pyridinium-based ionic liquids. In a solvent-free Biginelli reaction, a pyridinium-functionalized organosilica nanomaterial was reused for at least ten reaction runs with consistent performance.

  • Carbon-Carbon Coupling Reactions: Nitrile-functionalized pyridinium ionic liquids have been employed as media for palladium-catalyzed Suzuki and Stille coupling reactions, showing superior catalyst retention and recyclability compared to simple N-alkylpyridinium ionic liquids.[3]

Data on Catalyst Reusability

The following table summarizes the reusability of pyridinium-based ionic liquid catalysts in various reactions, demonstrating their potential for multiple reaction cycles with sustained efficacy.

CatalystReactionSubstrate(s)No. of CyclesReported Yield/ConversionReference
[BSPy]CF₃SO₃TransesterificationJatropha oil7Maintained constant activity[1][2]
Pyridinium-functionalized organosilicaBiginelli Reactionβ-dicarbonyls, aldehydes, urea10No significant loss of activity
Dicationic acidic ionic liquidsBiginelli-type ReactionAldehydes, acetoacetanilides, urea6Yields remained high (around 83-87%)
[BPy]HSO₄α-Aminophosphonate SynthesisAldehydes, amines, triethyl phosphite4No loss in catalytic activity
Brønsted acidic pyridinium ionic liquidsFischer EsterificationAlcohols and carboxylic acids4Minor loss in activity
(4-sulfobutyl)-tris(4-sulfophenyl)phosphonium hydrogen sulfateFused Dihydropyrimidinone Synthesis6-methoxy-1-tetralone, benzaldehyde, urea5Yields: 96%, 95%, 95%, 93%, 92%

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of Brønsted acidic pyridinium-based ionic liquids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of pyridine and 1,4-butane sultone.

  • Reaction: Heat the mixture at 70-80 °C with constant stirring for 12-24 hours. The reaction progress can be monitored by TLC.

  • Purification: After the reaction is complete, cool the mixture to room temperature. The resulting zwitterion often solidifies. Wash the solid product with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials.

  • Protonation: Suspend the purified zwitterion in a suitable solvent (e.g., dichloromethane) and add an equimolar amount of a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, dropwise at 0 °C.

  • Final Product Isolation: Stir the mixture at room temperature for a few hours. Remove the solvent under reduced pressure to obtain the this compound as a viscous liquid or a solid. Dry the final product under high vacuum.

Protocol 2: Catalyst Recycling in a Biphasic System (e.g., Transesterification)

This protocol is suitable for reactions where the product is immiscible with the ionic liquid catalyst.

  • Reaction Completion: Once the reaction is complete, allow the reaction mixture to stand and separate into two phases. The upper phase will typically be the product layer (e.g., biodiesel), and the lower phase will be the ionic liquid catalyst.

  • Product Separation: Carefully decant or separate the product layer using a separatory funnel.

  • Catalyst Washing (Optional): The ionic liquid phase can be washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any residual product. This step should be performed multiple times for efficient removal.

  • Solvent Removal: Remove the washing solvent from the ionic liquid phase under reduced pressure using a rotary evaporator.

  • Catalyst Drying: Dry the recovered ionic liquid catalyst under high vacuum at an elevated temperature (e.g., 80-100 °C) to remove any traces of water or volatile impurities.

  • Reuse: The dried ionic liquid catalyst is now ready to be reused in a subsequent reaction cycle.

Protocol 3: Catalyst Recycling for Homogeneous Reactions with Solid Products (e.g., Biginelli Reaction)

This protocol is applicable when the reaction is carried out in the ionic liquid as a solvent, and the product precipitates out upon completion.

  • Product Precipitation: After the reaction is complete, cool the reaction mixture to room temperature or below to facilitate the precipitation of the solid product.

  • Product Isolation: Isolate the solid product by filtration.

  • Catalyst Washing from Product: Wash the collected solid product with a small amount of cold solvent (e.g., water or ethanol) to remove any adhering ionic liquid.

  • Catalyst Recovery from Filtrate: The filtrate, containing the ionic liquid catalyst, can be directly reused for the next reaction. Alternatively, if volatile starting materials are in excess, they can be removed under reduced pressure.

  • Catalyst Purification (Optional): If necessary, the ionic liquid can be further purified by washing with a suitable organic solvent in which the ionic liquid is insoluble, followed by drying under vacuum.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the synthesis and recycling of this compound.

G cluster_synthesis Synthesis of this compound Pyridine Pyridine Reaction1 Reaction (70-80°C) Pyridine->Reaction1 ButaneSultone 1,4-Butane Sultone ButaneSultone->Reaction1 Zwitterion Zwitterion Intermediate Reaction1->Zwitterion Purification Purification (Washing with Ether/EtOAc) Zwitterion->Purification PurifiedZwitterion Purified Zwitterion Purification->PurifiedZwitterion Protonation Protonation (0°C to RT) PurifiedZwitterion->Protonation StrongAcid Strong Acid (e.g., H₂SO₄) StrongAcid->Protonation FinalProduct This compound Protonation->FinalProduct Drying Drying (Vacuum) FinalProduct->Drying PureCatalyst Pure Catalyst Drying->PureCatalyst

Caption: Synthesis of this compound.

G cluster_recycling Catalyst Recycling Workflow Start Catalytic Reaction with this compound ReactionMixture Reaction Mixture (Product + Catalyst) Start->ReactionMixture PhaseSeparation Phase Separation / Precipitation ReactionMixture->PhaseSeparation Biphasic Biphasic System PhaseSeparation->Biphasic Immiscible Product Homogeneous Homogeneous with Solid Product PhaseSeparation->Homogeneous Precipitated Product Decantation Decantation / Separation Biphasic->Decantation Filtration Filtration Homogeneous->Filtration Product1 Product Decantation->Product1 CatalystPhase Ionic Liquid Phase Decantation->CatalystPhase Product2 Solid Product Filtration->Product2 CatalystFiltrate Ionic Liquid Filtrate Filtration->CatalystFiltrate Washing Washing with Organic Solvent CatalystPhase->Washing Drying Drying under Vacuum CatalystFiltrate->Drying Washing->Drying RecycledCatalyst Recycled Catalyst Drying->RecycledCatalyst

Caption: General workflow for catalyst recycling.

Conclusion

This compound and related pyridinium-based ionic liquids are highly effective and recyclable catalysts for a variety of organic reactions. Their ease of separation from reaction products, coupled with their high catalytic activity over multiple cycles, makes them attractive catalysts for the development of greener and more sustainable chemical processes. The protocols and workflows provided in these application notes offer a guide for researchers and professionals to effectively utilize and recycle these promising catalysts in their work. Further optimization of recycling procedures for specific applications can lead to even more efficient and economical catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridin-1-ium butane-1-sulfonate. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Product fails to crystallize or precipitates as an oil. The solvent system may not be optimal for crystallization. The concentration of the product in the solution may be too high or too low. Residual impurities may be inhibiting crystallization.- Experiment with different solvent/anti-solvent combinations. Common solvents for pyridinium salts include alcohols, while ethers can be used as anti-solvents.[1] - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product if available. - Perform a pre-purification step, such as an activated charcoal treatment, to remove impurities that may inhibit crystallization.[2]
The purified product has a persistent yellow or orange color. The presence of colored impurities, potentially from starting materials or side reactions. Degradation of the compound, possibly due to excessive heat during purification.- Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.[2] - Ensure that the temperature during purification steps, especially when dissolving the compound, is not excessively high to prevent thermal degradation. - Consider washing the final product with a cold, non-polar solvent to remove colored, non-polar impurities.
Low yield of purified product. The product may be partially soluble in the recrystallization solvent, even at low temperatures. Loss of product during transfer steps. Incomplete precipitation of the product.- Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. - Cool the crystallization mixture in an ice bath to maximize product precipitation. - Ensure all equipment is clean and dry to avoid loss of product. - Consider a second crystallization from the mother liquor to recover more product.
The product appears hygroscopic or deliquescent. The product may have an affinity for atmospheric moisture. The presence of hygroscopic impurities.- Dry the purified product thoroughly under high vacuum.[1][3] - Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄). - Handle the product in a glove box or under an inert atmosphere if it is extremely sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and nature of this compound?

A1: this compound is a pyridinium salt.[4][5] It consists of a positively charged pyridinium cation and a negatively charged butane-1-sulfonate anion.[4] Such compounds are typically crystalline solids.

Q2: What are common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as pyridine and 1,4-butane sultone, as well as by-products from side reactions.[1] Residual solvents used in the synthesis and purification are also potential impurities.

Q3: What is a suitable method for the purification of this compound?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[6] This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[6] Washing the filtered solid with appropriate cold solvents can further enhance purity.[1][3]

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: While specific solvent systems for this exact compound are not extensively documented, for similar sulfonic acid salts, a mixture of a polar solvent (to dissolve the product at elevated temperatures) and a less polar or non-polar solvent (to induce precipitation upon cooling) is often effective. For example, dissolving the compound in a minimal amount of a hot alcohol (like ethanol or isopropanol) and then adding an ether (like diethyl ether or methyl tert-butyl ether) as an anti-solvent is a common strategy.[1][3]

Q5: How can I confirm the purity of the final product?

A5: The purity of this compound can be assessed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the theoretical values.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold, appropriate solvent (e.g., ice-cold acetone followed by diethyl ether) to remove any remaining soluble impurities.[3]

  • Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them under high vacuum to a constant weight.[1][3]

Data Presentation

The following table provides an example of data that could be collected during the purification of this compound. Note: This data is illustrative and may not represent actual experimental results.

Purification Step Parameter Value Unit
Recrystallization Mass of Crude Product10.0g
Volume of Hot Ethanol50mL
Volume of Diethyl Ether (Anti-solvent)100mL
Mass of Purified Product8.5g
Yield85%
Purity Assessment Melting Point145-147°C
¹H NMR Purity>99%

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Pyridin-1-ium butane-1-sulfonate dissolve Dissolve in minimal hot solvent (e.g., Ethanol) crude_product->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Remove insoluble impurities cool Cool to room temperature, then ice bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent (e.g., Acetone/Ether) vacuum_filtration->wash dry Dry under high vacuum wash->dry pure_product Pure Product dry->pure_product Final Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered oily_product Product is Oily or Fails to Crystallize start->oily_product colored_product Product is Colored start->colored_product low_yield Low Yield start->low_yield change_solvent Optimize Solvent/ Anti-solvent System oily_product->change_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal oily_product->scratch_seed No charcoal Use Activated Charcoal colored_product->charcoal Yes wash_cold Wash with Cold Non-polar Solvent colored_product->wash_cold No minimize_solvent Minimize Hot Solvent Volume low_yield->minimize_solvent Yes cool_further Ensure Thorough Cooling (Ice Bath) low_yield->cool_further No

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Reactions with Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridin-1-ium butane-1-sulfonate and related pyridinium sulfonate compounds.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Reaction Yield Inadequate mixing of reagents, especially if aggregates form.Ensure vigorous stirring throughout the reaction. If solids form, use a spatula to break them up.[1]
Poor quality of starting materials, such as a deliquescent pyridine-SO3 complex.Use a high-purity, white powder form of the pyridine-SO3 complex for reproducible and higher yields.[1]
Incorrect solvent or catalyst concentration.Optimize the solvent system and catalyst loading. For instance, in some sulfonylation reactions, DMSO has been found to be the optimal solvent.[2]
Absence of a necessary co-factor like light or a base.Depending on the desired reaction pathway, the addition of visible light (e.g., blue LEDs) or a catalytic amount of base may be required to initiate the reaction.[2][3]
Formation of Undesired Side Products Competing reaction pathways (e.g., one-electron vs. two-electron pathways).Carefully control the reaction conditions. For the divergent reactivity of sulfinates with pyridinium salts, the absence of light and the presence of a base favors C4-sulfonylation, while visible light irradiation without a base promotes sulfonative pyridylation of alkenes.[2][3]
Cross-reactivity with other functional groups.Protect sensitive functional groups in your substrates before running the reaction.
Difficulty in Product Isolation The product is highly soluble in the reaction solvent.Perform a solvent exchange to a system where the product is less soluble to facilitate precipitation or extraction.
The product is an ionic liquid and does not precipitate easily.Utilize techniques such as liquid-liquid extraction with an appropriate immiscible solvent or column chromatography with a suitable stationary phase.
Inconsistent Results Variability in reaction setup and conditions.Standardize all reaction parameters, including temperature, stirring speed, reaction time, and the source and purity of all reagents.
Degradation of reagents over time.Store this compound and other reagents under appropriate conditions (e.g., cool, dry, and inert atmosphere if necessary) and use fresh batches for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a pyridinium-based ionic liquid.[4] These compounds are known for their unique properties, including high thermal stability, tunable solubility, and catalytic activity.[5][6] They are used as catalysts and solvents in various organic reactions such as esterification, transesterification, and C-H functionalization.[7][8][9][10] Additionally, certain pyridinium sulfonate derivatives have shown potential as antimicrobial agents.[11]

Q2: How do I choose the optimal solvent for my reaction involving a pyridinium sulfonate?

A2: The choice of solvent can significantly impact the reaction outcome. For instance, in the sulfonylation of pyridines, DMSO was found to be the optimal solvent, leading to a 90% product yield in a specific protocol.[2] It is recommended to screen a range of aprotic and protic solvents (e.g., DMF, acetonitrile, methanol) to determine the best performer for your specific transformation. The solubility of both the reactants and the pyridinium salt in the chosen solvent is a critical factor.[5]

Q3: My reaction with a pyridinium salt and a sulfinate is not proceeding as expected. What factors control the reaction pathway?

A3: The reaction between pyridinium salts and sulfinates can proceed through different pathways depending on the conditions.[2][3]

  • Two-Electron Pathway (C4-Sulfonylation): This pathway is typically favored by the addition of a catalytic amount of a base and the exclusion of light.

  • One-Electron Pathway (Sulfonative Pyridylation of Alkenes): This pathway is initiated by visible light (e.g., blue LEDs) and occurs in the absence of a base. The light facilitates the formation of an electron donor-acceptor complex between the pyridinium salt and the sulfinate, leading to the generation of a sulfonyl radical.[2][3]

Q4: Can this compound be used as a recyclable catalyst?

A4: Yes, one of the key advantages of ionic liquids like this compound is their potential for recyclability, which aligns with the principles of green chemistry.[5][12] Due to their low volatility and immiscibility with certain organic solvents, they can often be separated from the reaction mixture and reused in subsequent runs with minimal loss of activity.

Q5: Are there any safety precautions I should take when working with pyridinium sulfonates?

A5: As with all chemicals, it is important to handle pyridinium sulfonates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Experimental Protocols

General Procedure for Base-Catalyzed C4-Sulfonylation of Pyridines

This protocol is adapted from the divergent reactivity studies of sulfinates and pyridinium salts.[2]

  • To a reaction vial, add the N-amidopyridinium salt (0.1 mmol, 1.0 equiv.), the sulfinate salt (0.11 mmol, 1.1 equiv.), and a catalytic amount of DBU (0.02 mmol, 0.2 equiv.).

  • Add N,N-dimethylformamide (DMF, 1.0 mL) as the solvent.

  • Seal the vial and stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

  • The crude product can then be purified using column chromatography.

General Procedure for Visible-Light-Mediated Sulfonative Pyridylation of Alkenes

This protocol is based on the one-electron pathway for the reaction of sulfinates and pyridinium salts with alkenes.[2]

  • In a reaction vial, combine the N-amidopyridinium salt (0.075 mmol, 1.0 equiv.), the sulfinate salt (0.075 mmol, 1.0 equiv.), and the alkene (0.05 mmol, 0.67 equiv.).

  • Add dimethyl sulfoxide (DMSO, 0.5 mL) as the solvent.

  • Seal the vial and place it under an atmosphere of nitrogen.

  • Irradiate the reaction mixture with blue LEDs (440 nm, 10 W) at room temperature for 3 hours with stirring.

  • After the reaction is complete, the product can be isolated by standard extraction and purification techniques.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key reaction pathways and a general experimental workflow for optimizing reaction conditions.

G Divergent Reactivity of Sulfinates with Pyridinium Salts cluster_0 Two-Electron Pathway cluster_1 One-Electron Pathway Pyridinium Salt Pyridinium Salt C4-Sulfonylation Product C4-Sulfonylation Product Pyridinium Salt->C4-Sulfonylation Product Sulfinate Sulfinate Sulfinate->C4-Sulfonylation Product Base Base Base->C4-Sulfonylation Product Catalyzes Pyridinium Salt_2 Pyridinium Salt Sulfonyl Radical Generation Sulfonyl Radical Generation Pyridinium Salt_2->Sulfonyl Radical Generation Sulfinate_2 Sulfinate Sulfinate_2->Sulfonyl Radical Generation Alkene Alkene Sulfonative Pyridylation Product Sulfonative Pyridylation Product Alkene->Sulfonative Pyridylation Product Visible Light Visible Light Visible Light->Sulfonyl Radical Generation Sulfonyl Radical Generation->Sulfonative Pyridylation Product

Caption: Divergent reaction pathways of pyridinium salts and sulfinates.

G Experimental Workflow for Reaction Optimization Define Reaction Define Reaction (Substrates, Desired Product) Initial Screening Initial Screening (Solvent, Temperature, Catalyst) Define Reaction->Initial Screening Analyze Results Analyze Results (Yield, Purity) Initial Screening->Analyze Results Optimization Parameter Optimization (Concentration, Stoichiometry, Time) Analyze Results->Optimization Promising Results Troubleshoot Troubleshoot (Low Yield, Side Products) Analyze Results->Troubleshoot Poor Results Optimization->Analyze Results Iterate Final Protocol Final Protocol Optimization->Final Protocol Optimized Troubleshoot->Initial Screening Modify Conditions

Caption: A general workflow for optimizing chemical reaction conditions.

References

Technical Support Center: Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Pyridin-1-ium butane-1-sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at room temperature under an inert atmosphere. It is crucial to keep the container tightly closed and in a dry, well-ventilated place. For some related compounds, storage in a locked area or an area accessible only to qualified personnel is recommended.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards, as indicated by its hazard statements, are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Based on guidelines for similar sulfonic acid salts, comprehensive PPE is recommended. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Q5: How should I handle spills of this compound?

A5: For small spills, you should:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid dust formation.

  • Sweep up the solid material and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly with a damp cloth.

  • Prevent the substance from entering drains.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Material has changed color or appears clumpy. Hygroscopic nature of the compound; absorption of moisture. 1. Ensure the container is always tightly sealed when not in use. 2. Handle the material under an inert atmosphere (e.g., in a glove box with nitrogen or argon) to minimize exposure to moisture. 3. If clumping is minor, the material may still be usable, but it is recommended to dry it under a vacuum before use for sensitive reactions.
Inconsistent experimental results. Impurities in the material or degradation. 1. Verify the purity of the material using analytical techniques such as NMR or HPLC. 2. Ensure that the storage conditions have been consistently maintained. 3. Consider purifying the material through recrystallization if impurities are suspected.
Skin or respiratory irritation during handling. Inadequate ventilation or improper use of PPE. 1. Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood. 2. Review and ensure the correct personal protective equipment is being used, including appropriate gloves and eye protection. 3. If irritation persists, cease work and seek medical advice.

Quantitative Data Summary

Parameter Value Source/Analogy
Storage Temperature Room Temperature
Atmosphere Inert Atmosphere
Physical Form Solid
Hazard Statements H302, H315, H319, H335

Experimental Protocols

General Protocol for the Synthesis of a Pyridinium-based Ionic Liquid

This protocol is a general guideline for the synthesis of pyridinium-based ionic liquids, such as this compound, and is based on common synthetic procedures for similar compounds.

Materials:

  • Pyridine

  • 1,4-Butane sultone

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Dichloromethane (DCM) for washing

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a condenser under an inert atmosphere.

  • Add equimolar amounts of pyridine and 1,4-butane sultone to the flask containing the anhydrous solvent.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific reactants and solvent used (a typical starting point could be refluxing in acetonitrile for 24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solvent.

  • If a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with a non-polar solvent, such as dichloromethane (DCM), to remove any unreacted starting materials.

  • Dry the final product under a vacuum to remove any residual solvent.

  • Characterize the purified product using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., NMR, HPLC) start->check_purity check_storage Verify Storage Conditions (Inert atmosphere, RT, dry) start->check_storage is_pure Is Material Pure? check_purity->is_pure storage_ok Were Storage Conditions Met? check_storage->storage_ok is_pure->storage_ok Yes purify Action: Purify Material (e.g., Recrystallization) is_pure->purify No discard Action: Discard and Use New Batch storage_ok->discard No review_protocol Review Experimental Protocol for Other Sources of Error storage_ok->review_protocol Yes purify->review_protocol discard->review_protocol end End: Problem Resolved review_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

GeneralStructure General Structure and Reactivity cluster_structure This compound cluster_reactivity Potential Applications pyridinium Pyridinium Cation (Positively Charged) sulfonate Butane-1-sulfonate Anion (Negatively Charged) ionic_liquid Ionic Liquid Solvent pyridinium->ionic_liquid Forms catalyst Phase-Transfer Catalyst pyridinium->catalyst Can act as sulfonate->ionic_liquid Forms synthesis Intermediate in Organic Synthesis ionic_liquid->synthesis Used as

Caption: Structure and potential applications of this compound.

"resolving solubility issues with Pyridin-1-ium butane-1-sulfonate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyridin-1-ium butane-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a zwitterionic organic compound, often classified as a pyridinium-based ionic liquid. It consists of a pyridinium cation covalently attached to a butane-1-sulfonate anion. Its unique structure, possessing both a positive and a negative charge within the same molecule, influences its physical and chemical properties, particularly its solubility.

Q2: What are the general solubility characteristics of this compound?

This compound is a solid at room temperature. As a zwitterionic pyridinium salt, its solubility is highly dependent on the solvent's polarity and its ability to interact with both the charged pyridinium ring and the sulfonate group. Generally, it is expected to be more soluble in polar protic solvents like water and short-chain alcohols, and polar aprotic solvents like DMSO, compared to nonpolar solvents. The presence of both a hydrophobic butyl chain and a hydrophilic sulfonate group gives it some amphiphilic character, which can lead to complex solubility behavior.

Q3: In which common laboratory solvents is this compound typically soluble?

Troubleshooting Solubility Issues

This section provides guidance on how to address common solubility problems encountered with this compound.

Problem 1: The compound is not dissolving in my chosen solvent.

  • Initial Assessment:

    • Verify the purity of the this compound. Impurities can significantly impact solubility.

    • Ensure the solvent is pure and dry, as water content can affect solubility in organic solvents.[3]

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the mixture can increase the solubility of many compounds.[4][5] Use a water bath or a controlled heating mantle and monitor for any signs of degradation.

    • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance the dissolution process.

    • Use of Co-solvents: Adding a small amount of a miscible co-solvent can significantly improve solubility.[4] For example, if the primary solvent is water, adding a small amount of ethanol or DMSO might help. Acetone has been shown to be an effective polar co-solvent for pyridinium-based ionic liquids.[6][7]

    • pH Adjustment: The zwitterionic nature of this compound means its solubility can be influenced by pH. In acidic conditions, the sulfonate group may become protonated, while in basic conditions, the pyridinium ring might be affected. Experimenting with slight pH adjustments of the solvent (if compatible with the experimental conditions) could enhance solubility.

Problem 2: The compound precipitates out of solution over time or upon cooling.

  • Initial Assessment:

    • This often indicates that the solution was supersaturated at a higher temperature.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate and then add a small amount of additional solvent to create a less concentrated solution.

    • Maintain Temperature: If the experiment allows, maintain a slightly elevated temperature to keep the compound in solution.

    • Consider a Different Solvent System: The initial solvent may not be optimal for the desired concentration. Refer to the solubility data table below for guidance on selecting a more suitable solvent or co-solvent system.

Quantitative Solubility Data (Estimated)

Since experimental solubility data for this compound is limited, the following table provides estimated solubility based on the behavior of structurally similar pyridinium salts and zwitterionic compounds. These values should be used as a guide for solvent selection and experiment design.

SolventPolarityExpected SolubilityRationale
WaterHigh (Polar Protic)HighThe zwitterionic nature with a sulfonate group suggests strong interactions with water molecules.
EthanolHigh (Polar Protic)Moderate to HighThe polar nature of ethanol should facilitate dissolution, though potentially less than water due to the presence of the nonpolar ethyl group.
MethanolHigh (Polar Protic)Moderate to HighSimilar to ethanol, methanol's polarity should allow for good solubility.
Dimethyl Sulfoxide (DMSO)High (Polar Aprotic)HighDMSO is an excellent solvent for many polar and ionic compounds.
AcetoneMedium (Polar Aprotic)ModerateAcetone can act as a co-solvent for pyridinium ionic liquids and may be a suitable solvent on its own.[6][7]
AcetonitrileMedium (Polar Aprotic)Low to ModerateWhile polar, its ability to dissolve zwitterionic compounds can be lower than other polar aprotic solvents.
TolueneLow (Nonpolar)Very LowThe nonpolar nature of toluene is unlikely to effectively solvate the charged pyridinium and sulfonate groups.
HexaneVery Low (Nonpolar)InsolubleHexane is a nonpolar solvent and is not expected to dissolve a zwitterionic compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common synthesis route for similar pyridinium zwitterions.

  • Materials:

    • Pyridine

    • 1,4-Butanesultone[2]

    • Anhydrous solvent (e.g., toluene, acetonitrile, or solvent-free)

  • Procedure:

    • In a round-bottom flask, dissolve an equimolar amount of pyridine in the chosen anhydrous solvent. If performing the reaction solvent-free, add the pyridine directly to the flask.

    • Slowly add an equimolar amount of 1,4-butanesultone to the pyridine solution with stirring.

    • Heat the reaction mixture under reflux (typically between 80-110 °C) for several hours to overnight. The progress of the reaction can be monitored by techniques like TLC or NMR.

    • As the reaction proceeds, the zwitterionic product will often precipitate from the solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

    • Dry the product under vacuum.

Protocol 2: Experimental Determination of Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent.

  • Materials:

    • This compound

    • Selected solvent (e.g., water, ethanol, DMSO)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Analytical balance

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is necessary to ensure a saturated solution is formed.

    • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully collect a sample of the supernatant. It is crucial not to disturb the undissolved solid.

    • Centrifuge the collected sample to remove any remaining suspended solid particles.

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start_synthesis Start: Mix Pyridine and 1,4-Butanesultone reflux Heat under Reflux start_synthesis->reflux precipitation Product Precipitates reflux->precipitation cool Cool to Room Temperature precipitation->cool filter_wash Filter and Wash Solid cool->filter_wash dry Dry Product filter_wash->dry end_synthesis End: Pure Compound dry->end_synthesis

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for troubleshooting solubility issues.

signaling_pathway cluster_factors Factors Influencing Solubility Solute This compound (Zwitterion) Solubility Solubility Outcome Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Solution pH->Solubility CoSolvent Presence of Co-solvents CoSolvent->Solubility

Caption: Key factors influencing the solubility of this compound.

References

"troubleshooting NMR peak assignments for pyridinium salts"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments of pyridinium salts.

Frequently Asked Questions (FAQs)

Basic Spectra Interpretation

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a simple pyridinium cation?

A1: The positive charge on the nitrogen atom in the pyridinium ring significantly deshields the ring protons and carbons, causing them to resonate downfield compared to neutral pyridine.

  • ¹H NMR: Protons on the pyridinium ring typically appear in the aromatic region, significantly downfield. The α-protons (H2, H6) are the most deshielded due to their proximity to the positively charged nitrogen, followed by the γ-proton (H4), and then the β-protons (H3, H5).

  • ¹³C NMR: The carbon atoms also experience this deshielding effect. The expected chemical shifts for pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[1] The formation of a pyridinium salt by adding a positive charge to the nitrogen atom causes a downfield shift for all protons.[2]

Q2: My aromatic signals are overlapping. How can I resolve them for accurate assignment?

A2: Overlapping peaks are a common issue, especially with substituted pyridinium salts. Here are several strategies to resolve them:

  • Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap.[3] Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can induce different shifts compared to the commonly used chloroform-d.[3] For example, studies have reported ¹H NMR chemical shifts for pyridinium salts in solvents like D₂O and CDCl₃.[4][5]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Techniques: Two-dimensional NMR is a powerful tool.

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace the spin systems within the molecule.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, which is excellent for assigning both ¹H and ¹³C signals definitively.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for mapping out the complete carbon skeleton and assigning quaternary carbons.[7][9]

Troubleshooting Common Problems

Q3: Why are the peaks for my α-protons (H2, H6) unusually broad?

A3: Peak broadening in NMR can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogenous. Reshimming the spectrometer is a standard first step.[3]

  • Unresolved Coupling: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to fast relaxation and broadening of adjacent proton signals. This effect is most pronounced for the α-protons.

  • Chemical Exchange: If your sample is in equilibrium with another species (e.g., a small amount of the corresponding neutral pyridine), this exchange can occur on the NMR timescale and broaden the signals.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and bimolecular interactions, resulting in broader peaks.[3] Conversely, variable concentration studies can sometimes reveal intermolecular interactions like C–H···π stacking.[10]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

Q4: The chemical shifts of my pyridinium protons change between samples. What could be the cause?

A4: The chemical environment of the pyridinium cation is highly sensitive to several factors, leading to shifts between experiments.

  • Counterion Effects: The nature of the counterion (anion) has a significant impact on the chemical shifts, particularly of the α-protons.[11] This is due to the formation of hydrogen bonds or ion pairs in solution.[4][11] For instance, the chemical shifts for α-protons in pyridinium bromide salts are typically downfield compared to those with a larger PF₆⁻ anion.[12]

  • Solvent Effects: Different solvents can stabilize the cation and anion differently, altering the electronic distribution and thus the chemical shifts.[13] Studies have reported ¹H NMR shifts for pyridinium salts in up to seven different solvents, showing significant variation.[14]

  • Concentration: The chemical shifts of pyridinium protons can be concentration-dependent.[14] This can be due to changes in ion pairing, aggregation, or C–H···π interactions at higher concentrations.[10]

  • Temperature: Temperature can affect conformational equilibria or the rate of chemical exchange, leading to changes in the observed chemical shifts.

Q5: I see unexpected peaks in my spectrum. How do I identify them?

A5: Unexpected peaks are usually due to impurities or residual solvents.

  • Residual Solvents: The most common source of extra peaks. Consult a reference table for the chemical shifts of common laboratory solvents (e.g., ethyl acetate, acetone, dichloromethane).[3] Some solvents like ethyl acetate can be difficult to remove completely under high vacuum.[3]

  • Water: A broad peak that can appear over a wide chemical shift range depending on the solvent and concentration. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak and any other exchangeable protons (like N-H or O-H) should disappear or reduce in intensity.[3]

  • Starting Materials or Byproducts: Compare the spectrum to that of your starting materials. If byproducts are suspected, techniques like LC-MS coupled with NMR can help in their identification.

Data Presentation: Influence of Counterion and Solvent

The chemical shift of pyridinium protons, especially those at the α-position (H2, H6), is highly sensitive to the local electronic environment. The tables below summarize quantitative data on how counterions and solvents can influence these values.

Table 1: Effect of Counterion on ¹H Chemical Shift of α-Protons

Pyridinium Cation StructureCounterionSolventα-Proton Chemical Shift (ppm)Reference
N-(3,4,5-tri(dodecyloxy)benzyl)-4-pyridoneBr⁻CDCl₃9.18[12]
N-(3,4,5-tri(dodecyloxy)benzyl)-4-pyridonePF₆⁻CDCl₃8.47[12]
N-(pentafluorobenzyl)pyridiniumVariesD₂O8.85 - 9.60 (0.75 ppm range)[4]

Observation: Smaller, more electronegative anions like bromide tend to form stronger interactions, leading to a more downfield shift of the α-protons compared to larger, more diffuse anions like hexafluorophosphate.[12]

Table 2: Effect of Solvent on ¹H Chemical Shift of Pyridinium Salts

Pyridinium SaltSolventH-α Shift (ppm)H-β Shift (ppm)H-γ Shift (ppm)Reference
Pyridinium Trichloroacetate (5% soln)(Not specified)8.70(Not specified)(Not specified)[14]
Pyridinium Trichloroacetate (sat. soln)(Not specified)9.21(Not specified)(Not specified)[14]
Pyridine (as a model)Cyclohexane(Reference)(Reference)(Reference)[13]
Pyridine (as a model)Hydrobromic Acid(High field shift)(Downfield shift)~14 ppm downfield shift[13]

Observation: The polarity and hydrogen-bonding capability of the solvent significantly influence proton chemical shifts.[13][14] Furthermore, concentration can have a dramatic effect, as seen with pyridinium trichloroacetate.[14]

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Labile Protons

This experiment is used to confirm the assignment of protons that can exchange with deuterium, such as N-H or O-H.

  • Initial Spectrum: Dissolve the pyridinium salt sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and shake it vigorously for several minutes to ensure thorough mixing and facilitate the exchange.[3]

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum.

Protocol 2: Structure Elucidation using 2D NMR (HSQC & HMBC)

This protocol provides a general workflow for using 2D NMR to assign the structure of a novel or complex pyridinium salt.

  • Sample Preparation: Prepare a moderately concentrated, homogenous sample of the purified pyridinium salt in a deuterated solvent.[3]

  • Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} spectra.

  • Acquire HSQC Spectrum:

    • Run a standard gradient-enhanced HSQC experiment.[8]

    • This experiment will produce a 2D plot with ¹H chemical shifts on one axis and ¹³C on the other.

    • Cross-peaks will appear only for carbons that are directly bonded to protons.[7] This allows for the unambiguous assignment of all protonated carbons.

  • Acquire HMBC Spectrum:

    • Run a standard gradient-enhanced HMBC experiment.

    • This spectrum shows correlations between protons and carbons that are typically 2 or 3 bonds away (²JCH, ³JCH).[7]

    • Use these long-range correlations to connect the molecular fragments. For example, a correlation from a substituent's proton to a pyridinium ring carbon can confirm the position of substitution. It is also essential for identifying quaternary (non-protonated) carbons.[9]

  • Data Analysis: Use the connectivity information from the COSY, HSQC, and HMBC spectra to piece together the complete molecular structure and assign all ¹H and ¹³C chemical shifts.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common NMR issues with pyridinium salts.

TroubleshootingWorkflow start_node Problem with Pyridinium NMR Spectrum cat_broad Broad Peaks start_node->cat_broad cat_shift Unexpected Chemical Shifts start_node->cat_shift cat_overlap Overlapping Signals start_node->cat_overlap cat_extra Extra / Impurity Peaks start_node->cat_extra category_node category_node cause_node cause_node solution_node solution_node cause_shim Poor Shimming cat_broad->cause_shim cause_exchange Chemical Exchange / Quadrupole cat_broad->cause_exchange cause_conc High Concentration cat_broad->cause_conc cause_para Paramagnetic Impurity cat_broad->cause_para cause_solvent Solvent Effect cat_shift->cause_solvent cause_counterion Counterion Effect cat_shift->cause_counterion cause_conc_shift Concentration Effect cat_shift->cause_conc_shift cause_lowfield Low Field Strength cat_overlap->cause_lowfield cause_complex Complex Spin System cat_overlap->cause_complex cause_res_solvent Residual Solvent cat_extra->cause_res_solvent cause_water Water cat_extra->cause_water cause_start_mat Starting Material cat_extra->cause_start_mat sol_shim Re-shim Spectrometer cause_shim->sol_shim Solution sol_temp Change Temperature cause_exchange->sol_temp Solution sol_dilute Dilute Sample cause_conc->sol_dilute Solution sol_purify Re-purify Sample cause_para->sol_purify Solution sol_solvent Note Solvent / Test Another cause_solvent->sol_solvent Action sol_counterion Identify Counterion cause_counterion->sol_counterion Action sol_conc_series Run Concentration Series cause_conc_shift->sol_conc_series Action sol_highfield Use Higher Field NMR cause_lowfield->sol_highfield Solution sol_2D Run 2D NMR (COSY, HSQC) cause_complex->sol_2D Solution sol_check_table Check Solvent Tables / Dry Sample cause_res_solvent->sol_check_table Solution sol_d2o Perform D₂O Shake cause_water->sol_d2o Solution sol_purify2 Re-purify Sample cause_start_mat->sol_purify2 Solution

Caption: A workflow for troubleshooting common NMR spectral issues.

NMR_Techniques_for_Structure cluster_experiments NMR Experiments mol Pyridinium Salt (Unknown Structure) H1 1D ¹H NMR mol->H1 C13 1D ¹³C NMR mol->C13 COSY 2D COSY mol->COSY HSQC 2D HSQC mol->HSQC HMBC 2D HMBC mol->HMBC NOESY 2D NOESY / ROESY mol->NOESY exp exp info info result Final Assigned Structure info_H1 Proton Environments & J-Coupling H1->info_H1 info_C13 Carbon Environments (Protonated & Quaternary) C13->info_C13 info_COSY ¹H-¹H Connectivity (Spin Systems) COSY->info_COSY info_HSQC ¹H-¹³C One-Bond Correlations HSQC->info_HSQC info_HMBC ¹H-¹³C Long-Range Correlations HMBC->info_HMBC info_NOESY Through-Space Proximity (<5Å) NOESY->info_NOESY info_H1->result info_C13->result info_COSY->result info_HSQC->result info_HMBC->result info_NOESY->result

Caption: Relationship between NMR experiments and structural information.

References

Technical Support Center: Synthesis of Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pyridin-1-ium butane-1-sulfonate, with a focus on scaling up the process.

Troubleshooting Guide

Common issues encountered during the synthesis and scale-up of this compound are addressed below in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials (e.g., pyridine, 1,4-butanesultone).Ensure high purity of reagents. Pyridine should be freshly distilled. Consider purification of commercial reagents if impurities are suspected.[1]
Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or NMR.
Unfavorable reaction conditions.Optimize the solvent. Acetonitrile is a common solvent for such reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture or oxygen.
Formation of byproducts.Review the reaction temperature; localized heating during scale-up can lead to side reactions.[1] Ensure controlled addition of reagents.
Product is Colored (Yellow, Brown, or Black) Impurities in the starting materials.Purify the precursors. Using decolorizing charcoal with a suitable solvent can be effective.[1]
Thermal decomposition.Avoid excessive heating during the reaction and purification steps.[2] Use lower temperatures for longer durations if necessary.
Side reactions, such as polymerization.Traces of polymeric material can interfere with the reaction. Ensure the pyridine-SO3 complex, if used as an intermediate, is a white powder, as deliquescent solids can lead to poor yields.[3]
Difficulty in Product Purification and Isolation Product is an oil or thick, viscous liquid.Try precipitating the product by adding a non-polar solvent (e.g., diethyl ether, ethyl acetate) to the reaction mixture.[4]
Product is hygroscopic.Handle the product under a dry, inert atmosphere. Dry the final product under high vacuum.
Contamination with unreacted starting materials.Wash the crude product with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate).[4]
Inconsistent Batch-to-Batch Results Variability in the quality of starting materials.Source high-purity reagents and establish quality control checks for each batch. Reproducibility issues have been noted when the starting pyridine-SO3 complex is not a white powder.[3]
Inadequate control over reaction parameters during scale-up.Ensure consistent stirring, temperature control, and rate of addition of reagents for all batches.
Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method is the N-alkylation of pyridine with 1,4-butanesultone. This is a type of Menschutkin reaction. The pyridine acts as a nucleophile, attacking the electrophilic carbon of the 1,4-butanesultone, leading to the ring-opening of the sultone and the formation of the zwitterionic pyridinium sulfonate.

Q2: What is a suitable solvent for this reaction?

A2: Acetonitrile is a commonly used solvent for the synthesis of pyridinium salts via N-alkylation.[5] Other polar aprotic solvents may also be suitable. For larger scale reactions, the choice of solvent might also depend on factors like cost, safety, and ease of removal.

Q3: What are the recommended reaction temperatures and times?

A3: The reaction can often be performed at room temperature or with gentle heating (e.g., reflux). Reaction times can vary from a few hours to several days. For example, similar syntheses of N-alkylpyridinium bromides are refluxed for 72 hours at 70°C.[4] It is advisable to monitor the reaction progress to determine the optimal time.

Q4: How can I purify the final product?

A4: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.[4] If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system or by washing/trituration with a solvent in which the product is insoluble.

Q5: What analytical techniques are suitable for characterizing this compound?

A5: The structure and purity of the product can be confirmed using various spectroscopic techniques. 1H NMR and 13C NMR spectroscopy are essential for confirming the structure.[4][6][7] FTIR spectroscopy can be used to identify functional groups. Mass spectrometry can confirm the molecular weight.

Q6: Are there any safety precautions I should take?

A6: Yes. Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. 1,4-butanesultone is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed with appropriate engineering controls, especially during scale-up.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Pyridine (freshly distilled)

  • 1,4-butanesultone

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • To this stirred solution, add 1,4-butanesultone (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux (e.g., ~80°C). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or NMR).

  • If a precipitate forms upon completion of the reaction, cool the mixture to room temperature and collect the solid by filtration.

  • Wash the collected solid with a solvent such as ethyl acetate or diethyl ether to remove any unreacted starting materials.[4]

  • Dry the product under high vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by washing with a non-polar solvent or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Pyridine, 1,4-butanesultone) setup_rxn Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_rxn dissolve Dissolve Pyridine in Acetonitrile setup_rxn->dissolve add_sultone Add 1,4-butanesultone dissolve->add_sultone react React (Room Temp or Reflux) add_sultone->react monitor Monitor Reaction Progress (TLC/NMR) react->monitor cool Cool to Room Temperature react->cool monitor->react isolate Isolate Product (Filtration or Solvent Removal) cool->isolate wash Wash with Ethyl Acetate isolate->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, FTIR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield? check_reagents Reagents Pure? start->check_reagents optimize_conditions Reaction Conditions Optimized? check_reagents->optimize_conditions Yes purify_precursors Purify Precursors check_reagents->purify_precursors No incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction Yes use_inert_atm Use Inert Atmosphere optimize_conditions->use_inert_atm No product_colored Product Colored? incomplete_reaction->product_colored No increase_time_temp Increase Time/ Temperature incomplete_reaction->increase_time_temp Yes check_temp Avoid Overheating product_colored->check_temp Yes successful_synthesis Successful Synthesis product_colored->successful_synthesis No purify_precursors->check_reagents check_temp->successful_synthesis increase_time_temp->product_colored use_inert_atm->optimize_conditions

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

"mitigating side reactions in pyridinium salt synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during pyridinium salt synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyridinium salts in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired pyridinium salt at all. What are the potential causes and how can I improve the yield?

A1: Low or no yield in pyridinium salt synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Poor Nucleophilicity of the Pyridine: Pyridines with electron-withdrawing groups (EWGs) are less nucleophilic and react slower. In such cases, standard reaction conditions may be insufficient.[1]

    • Solution: Employ more forcing reaction conditions. This can include using a microwave reactor to safely increase temperature and pressure or trying solvent-free conditions by heating a mixture of the liquid pyridine and alkyl halide.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Continuous flow synthesis has been shown to achieve high yields (approaching 97%) with residence times under 10 minutes at elevated temperatures (e.g., 160-170 °C).[2] However, be aware that excessively high temperatures can lead to product decomposition.[2]

  • Poor Leaving Group on the Alkylating Agent: The rate of N-alkylation is dependent on the leaving group of the alkyl halide.

    • Solution: If using an alkyl bromide, consider switching to an alkyl iodide, which is a better leaving group.[1] Alternatively, using an alkyl triflate, a highly reactive alkylating agent, can significantly improve the reaction rate.[1]

  • Steric Hindrance: Bulky substituents on either the pyridine or the alkylating agent can hinder the reaction.

    • Solution: If possible, consider using starting materials with less steric bulk. For sterically hindered substrates, prolonged reaction times and higher temperatures may be necessary.

Issue 2: Product is Impure and Contaminated with Starting Materials

Q2: My final product is contaminated with unreacted pyridine or alkyl halide. What is the best way to purify my pyridinium salt?

A2: The purification strategy for pyridinium salts largely depends on their physical properties and the nature of the impurities.

  • Crystallization: This is the most common and effective method for purifying solid pyridinium salts.

    • Protocol: After the reaction, the solvent can be evaporated under reduced pressure. The crude product, often an oil, can then be crystallized from a suitable solvent or solvent mixture. Common solvents for crystallization include ether and acetone.[3] For instance, white crystalline products can often be obtained after one or several crystallizations from ether suspensions.[3] If the product is contaminated with starting materials, crystallization from acetone may be more effective.[3]

  • Washing: If the pyridinium salt precipitates out of the reaction mixture, it can be purified by filtration and washing.

    • Protocol: Filter the precipitate and wash it with a solvent in which the starting materials are soluble but the pyridinium salt is not. Cool ethanol is often used for this purpose.[4]

  • Solvent Extraction: This method is useful if the pyridinium salt and impurities have different solubilities in two immiscible solvents. Exchanging the counter-ion can alter the solubility of the pyridinium salt, facilitating extraction.[5]

Issue 3: Formation of Side Products in the Zincke Reaction

Q3: I am using the Zincke reaction to synthesize a pyridinium salt and observe the formation of a colored byproduct. What is this byproduct and how can I remove it?

A3: The Zincke reaction transforms a pyridine into a pyridinium salt using a 2,4-dinitrophenyl-pyridinium salt (Zincke salt) and a primary amine. A common byproduct of this reaction is 2,4-dinitroaniline.[6][7]

  • Identification: 2,4-dinitroaniline is a colored compound that can contaminate your final product.

  • Removal:

    • Crystallization: The N-2,4-dinitrophenyl-pyridinium salt intermediate is often isolated and purified by recrystallization before reacting it with the primary amine.[6][7] This helps to minimize the amount of 2,4-dinitroaniline in the final step.

    • Chromatography: While challenging for salts, reversed-phase chromatography can sometimes be used to separate the desired pyridinium salt from byproducts if there is a significant difference in lipophilicity.[5]

    • Biphasic Solvent Systems: Efficient purification can also be achieved using biphasic solvent systems like n-BuOH/MeOH/H2O.[8]

Frequently Asked Questions (FAQs)

Q4: What is the effect of temperature on pyridinium salt synthesis?

A4: Temperature is a critical parameter in pyridinium salt synthesis. Increasing the temperature generally increases the reaction rate. For example, in a continuous flow synthesis of butylpyridinium bromide, increasing the temperature from 138 °C to 160 °C improved the yield from 90% to approximately 97%.[2] However, excessively high temperatures can lead to decomposition of the pyridinium salt, which can be observed by line broadening in the 1H NMR spectrum.[2] Therefore, it is crucial to find an optimal temperature that maximizes the yield without causing significant degradation.

Q5: How does the choice of solvent affect the synthesis of pyridinium salts?

A5: The solvent can influence the reaction rate and the ease of product isolation. Polar aprotic solvents like acetonitrile (MeCN), propionitrile, and dimethylformamide (DMF) are commonly used.[1] In some cases, the pyridinium salt may precipitate from the reaction solvent, which simplifies purification.[1] For poorly nucleophilic anilines in the Zincke reaction, using aqueous solvents in combination with microwave activation has been shown to be crucial to avoid the self-degradation of the Zincke salt.[8]

Q6: Are there alternative methods to the standard N-alkylation or Zincke reaction for synthesizing pyridinium salts?

A6: Yes, several other methods exist. One common alternative is the reaction of a primary amine with a pyrylium salt.[9] This reaction is often catalyzed by an acid, such as acetic acid, and the pyridinium salt can be isolated after a short reaction time by crystallization.[9] However, this method can be sensitive to steric hindrance, and the use of strong bases like NaOH can lead to the hydrolysis of the pyrylium salt.[9]

Data Presentation

Table 1: Effect of Alkyl Chain Length on the Yield of N-Alkylpyridinium Bromides.

Alkyl Chain LengthYield (%)
C813
C1043
C1282
C1476
C1699

Data adapted from a study on the preparation of pyridinium salts with varying N-alkyl substituents.[3] The synthesis of salts with longer alkyl chains (C12-C20) was generally found to be easier and resulted in higher yields compared to those with shorter chains (C8-C10).[3]

Table 2: Optimization of Butylpyridinium Bromide Synthesis in Continuous Flow.

Temperature (°C)Residence Time (min)Pyridine Mole FractionYield (%)Production Rate (g/h)
138210.6685.860.90
160210.66~972.04

Data from a study optimizing the continuous flow synthesis of butylpyridinium bromide.[2] Increasing the temperature led to a significant improvement in both yield and production rate.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyridine

This protocol is a general method for the synthesis of monoquaternary pyridinium salts.[3]

  • Reaction Setup: In a round-bottom flask, dissolve pure pyridine (1 equivalent) in dry ethanol.

  • Addition of Alkyl Halide: Add the corresponding 1-bromoalkane (1.4 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product (often an oily substance) is then crystallized from ether. The crystals are filtered under reduced pressure, washed with ether, and dried at room temperature. For compounds that are difficult to crystallize or are contaminated with starting materials, crystallization from acetone may be necessary.[3]

Protocol 2: Synthesis of Pyridinium Salts via the Zincke Reaction

This protocol describes the two-step synthesis of a pyridinium salt from pyridine, 2,4-dinitrochlorobenzene, and a primary amine.[6][7]

Step 1: Formation of the N-2,4-dinitrophenyl-pyridinium salt (Zincke salt)

  • Reaction: React pyridine with 2,4-dinitrochlorobenzene. This reaction typically involves heating the two components.

  • Isolation and Purification: The resulting N-2,4-dinitrophenyl-pyridinium salt is typically isolated and purified by recrystallization.[6][7]

Step 2: Reaction with a Primary Amine

  • Reaction: Heat the purified N-2,4-dinitrophenyl-pyridinium salt with a primary amine. This leads to the opening of the pyridinium ring, followed by the displacement of 2,4-dinitroaniline and the formation of the desired pyridinium salt.[6][7]

  • Purification: The final pyridinium salt can be purified by crystallization or other methods as described in the troubleshooting section to remove the 2,4-dinitroaniline byproduct.

Visualizations

Troubleshooting_Workflow Start Start: Pyridinium Salt Synthesis Check_Yield Check Yield and Purity (TLC, NMR) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Analyze Results Impure_Product Impure Product? Low_Yield->Impure_Product No Reactivity Check Reactivity: - EWG on Pyridine? - Poor Leaving Group? - Steric Hindrance? Low_Yield->Reactivity Yes Success Successful Synthesis: Pure Product, Good Yield Impure_Product->Success No Identify_Impurity Identify Impurity: - Starting Material? - Side Product? Impure_Product->Identify_Impurity Yes Conditions Optimize Conditions: - Increase Temp/Time - Use Microwave - Solvent-free? Reactivity->Conditions Address Reactivity Issues Conditions->Check_Yield Rerun Experiment Purify_SM Purification: - Recrystallization (Ether/Acetone) - Washing (Ethanol) Identify_Impurity->Purify_SM Starting Material Purify_SP Purification: - Recrystallization - Biphasic Extraction Identify_Impurity->Purify_SP Side Product Purify_SM->Check_Yield Re-evaluate Purity Purify_SP->Check_Yield Re-evaluate Purity

Caption: Troubleshooting workflow for pyridinium salt synthesis.

Zincke_Reaction_Mechanism Pyridine Pyridine + 2,4-Dinitrochlorobenzene Zincke_Salt N-(2,4-dinitrophenyl) -pyridinium salt (Zincke Salt) Pyridine->Zincke_Salt Step 1: Formation Ring_Opening Ring Opening Zincke_Salt->Ring_Opening Step 2: Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Ring_Opening Dinitroaniline_Displacement Displacement of 2,4-Dinitroaniline Ring_Opening->Dinitroaniline_Displacement Final_Product N-Substituted Pyridinium Salt Dinitroaniline_Displacement->Final_Product Ring Closing

Caption: Simplified workflow of the Zincke reaction.

Purification_Decision_Tree Start Crude Pyridinium Salt Is_Solid Is the product a solid at room temperature? Start->Is_Solid Is_Precipitate Did the product precipitate during the reaction? Is_Solid->Is_Precipitate Yes Oily_Product Oily Product Is_Solid->Oily_Product No Solid_Impure Solid with Impurities Is_Precipitate->Solid_Impure No Precipitate Precipitated Solid Is_Precipitate->Precipitate Yes Recrystallize Recrystallize from Ether or Acetone Oily_Product->Recrystallize Column_Chromatography Consider Reversed-Phase Column Chromatography (if applicable) Oily_Product->Column_Chromatography Solid_Impure->Recrystallize Solid_Impure->Column_Chromatography Wash Filter and Wash with a suitable solvent (e.g., cool ethanol) Precipitate->Wash

Caption: Decision tree for selecting a purification method.

References

"effect of water content on Pyridin-1-ium butane-1-sulfonate performance"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pyridin-1-ium butane-1-sulfonate, particularly concerning the impact of water content on its performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a pyridinium-based zwitterionic compound, often classified as an ionic liquid. Its structure consists of a pyridinium cation and a butane-1-sulfonate anion covalently linked. This unique structure imparts properties such as low volatility, high thermal stability, and the ability to dissolve a range of organic and inorganic compounds. Common applications are found in catalysis, electrochemistry, and as a medium for organic synthesis.[1][2]

Q2: How does water content affect the physical properties of this compound?

Water is a common impurity in ionic liquids and can significantly alter their physicochemical properties. For pyridinium-based ionic liquids, the presence of water generally leads to a decrease in viscosity and an increase in ionic conductivity.[3][4][5] The density of the ionic liquid may also decrease with increasing water content. These changes are attributed to the disruption of the ionic liquid's hydrogen-bonding network and the introduction of highly mobile water molecules.

Q3: Is this compound hygroscopic?

Yes, many pyridinium-based ionic liquids are hygroscopic and can absorb moisture from the atmosphere. The extent of water absorption depends on the specific anion and the ambient humidity. It is crucial to handle and store this compound in a dry environment, such as a glove box or desiccator, to maintain its intended properties.

Q4: What are the best practices for storing this compound?

To minimize water uptake, this compound should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., under nitrogen or argon). For long-term storage, a desiccator or a glove box with low humidity is recommended.

Q5: How can I accurately determine the water content in my this compound sample?

The most reliable and widely used method for determining water content in ionic liquids is Karl Fischer titration.[6][7][8] This technique is highly sensitive and can accurately quantify even trace amounts of water. Both volumetric and coulometric Karl Fischer titration methods can be employed, with the coulometric method being particularly suitable for samples with very low water content.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from variable water content.

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction rates or product yields Varying water content in the ionic liquid can alter its polarity, viscosity, and solvating properties, thereby affecting reaction kinetics.1. Quantify water content: Use Karl Fischer titration to determine the precise water content of your ionic liquid batch. 2. Dry the ionic liquid: If the water content is too high, dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. Monitor the water content periodically until the desired level is reached. 3. Standardize water content: For a series of experiments, ensure that the water content in the ionic liquid is consistent across all runs. This can be achieved by pre-drying the ionic liquid or by adding a specific, known amount of water. 4. Store properly: Always store the ionic liquid in a desiccator or glove box to prevent moisture absorption between experiments.
Poor reproducibility of electrochemical measurements (e.g., conductivity, cyclic voltammetry) Water can significantly impact the electrochemical window, ionic conductivity, and viscosity of the ionic liquid, leading to inconsistent results.[10]1. Control the atmosphere: Perform electrochemical experiments in a controlled, dry atmosphere (e.g., a glove box). 2. Dry electrodes and cell components: Ensure all components of the electrochemical cell are thoroughly dried before use. 3. Measure water content pre- and post-experiment: This will help to determine if water absorption during the experiment is a significant factor. 4. Use a consistent batch of ionic liquid: For a given set of experiments, use the same batch of ionic liquid that has been stored under identical conditions.
Phase separation or incomplete dissolution of reactants/products The solubility of certain compounds in this compound can be sensitive to water content.1. Check for miscibility: If working with co-solvents, ensure they are miscible with the ionic liquid at the intended operating temperature and water content. 2. Adjust water content: In some cases, a small, controlled amount of water can improve the solubility of certain reactants. Experiment with varying water concentrations to find the optimal level. 3. Characterize the mixture: Use techniques like cloud point measurements to determine the phase behavior of your reaction mixture at different water concentrations.
Unexpected side reactions or product degradation Water can act as a nucleophile or a proton source in certain reactions, leading to the formation of undesired byproducts.1. Review reaction mechanism: Carefully consider the role of water in your specific reaction. If it can participate in side reactions, stringent drying of the ionic liquid and reactants is necessary. 2. Use scavengers: In highly water-sensitive reactions, the use of water scavengers may be considered, although their compatibility with the ionic liquid must be verified. 3. Analyze byproducts: Identify any unexpected byproducts using techniques like GC-MS or LC-MS to understand the nature of the side reactions.
Changes in the physical appearance of the ionic liquid (e.g., color, viscosity) Absorption of water can lead to noticeable changes in the physical properties of the ionic liquid. Impurities from synthesis can also affect performance.[11][12][13]1. Visual inspection: Note any changes in the color or clarity of the ionic liquid. 2. Measure viscosity: A significant decrease in viscosity can be an indicator of water absorption. 3. Purify the ionic liquid: If impurities are suspected, purification methods such as extraction or column chromatography may be necessary.[14]

Data Presentation

The following tables summarize the expected trends in the physicochemical properties of pyridinium-based ionic liquids with varying water content. Note that specific values for this compound are not widely available in the literature; therefore, these tables provide generalized data based on similar pyridinium ionic liquids.

Table 1: Effect of Water Content on the Viscosity of Pyridinium-Based Ionic Liquids at 25 °C

Water Content (wt%)Typical Viscosity Range (mPa·s)General Trend
< 0.1100 - 500High
150 - 250Decreasing
520 - 100Significantly Decreased
1010 - 50Very Low

Data extrapolated from studies on various pyridinium ionic liquids.[3][5]

Table 2: Effect of Water Content on the Ionic Conductivity of Pyridinium-Based Ionic Liquids at 25 °C

Water Content (wt%)Typical Ionic Conductivity Range (mS/cm)General Trend
< 0.11 - 5Low
13 - 10Increasing
58 - 20Significantly Increased
1015 - 35Very High

Data extrapolated from studies on various pyridinium ionic liquids.[4][10]

Table 3: Effect of Water Content on the Density of Pyridinium-Based Ionic Liquids at 25 °C

Water Content (wt%)Typical Density Range (g/cm³)General Trend
< 0.11.10 - 1.30High
11.08 - 1.28Slightly Decreasing
51.05 - 1.25Decreasing
101.02 - 1.22Significantly Decreased

Data extrapolated from studies on various pyridinium ionic liquids.[3]

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from the synthesis of similar pyridinium alkanesulfonate ionic liquids.

  • Materials: Pyridine, 1,4-butane sultone, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled pyridine and 1,4-butane sultone.

    • Heat the mixture to 60-70 °C and stir for 24-48 hours. The reaction progress can be monitored by TLC or NMR.

    • After the reaction is complete, a white solid product should form. Allow the mixture to cool to room temperature.

    • Wash the solid product multiple times with ethyl acetate to remove any unreacted starting materials.

    • Dry the purified product under vacuum at 70-80 °C for at least 24 hours to remove residual solvent and any trace amounts of water.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

2. Determination of Water Content by Karl Fischer Titration

  • Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Anhydrous methanol (or a suitable solvent for ionic liquids), Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a sample of this compound into a dry, clean titration vessel.

    • Add a sufficient amount of anhydrous solvent to dissolve the sample completely.

    • Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.

    • Calculate the water content in the sample based on the titer of the reagent and the sample weight.

    • Perform the measurement in triplicate to ensure accuracy.

3. Characterization by FTIR and NMR Spectroscopy

  • FTIR Spectroscopy:

    • Acquire the FTIR spectrum of the dried this compound sample using an ATR-FTIR spectrometer.

    • Characteristic peaks for the sulfonate group (S=O stretching) are expected around 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹.

    • The presence of water will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching).[15][16][17][18]

  • NMR Spectroscopy:

    • Dissolve a sample of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum will show characteristic signals for the pyridinium ring protons and the protons of the butane chain.

    • The presence of water will appear as a distinct peak in the ¹H NMR spectrum, the chemical shift of which will depend on the solvent and the concentration.[19][20][21]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Quality Control cluster_application Experimental Application s1 React Pyridine & 1,4-Butane Sultone s2 Wash with Ethyl Acetate s1->s2 s3 Dry under Vacuum s2->s3 c1 FTIR Spectroscopy s3->c1 Pure IL c2 NMR Spectroscopy s3->c2 Pure IL c3 Karl Fischer Titration s3->c3 Pure IL a1 Electrochemical Measurement c3->a1 IL with known water content a2 Catalytic Reaction c3->a2 IL with known water content

Caption: Experimental workflow for synthesis, characterization, and application.

Troubleshooting_Logic start Inconsistent Experimental Results? q1 Is water content a potential factor? start->q1 measure Measure water content (Karl Fischer Titration) q1->measure Yes other Investigate other factors (e.g., impurities, temperature) q1->other No q2 Is water content > acceptable limit? measure->q2 dry Dry the Ionic Liquid q2->dry Yes standardize Standardize water content for all experiments q2->standardize No dry->measure proceed Proceed with Experiment standardize->proceed

Caption: Troubleshooting logic for inconsistent experimental results.

Signaling_Pathway_Water_Effect cluster_properties Physicochemical Properties cluster_performance Experimental Performance water Increased Water Content viscosity Decreased Viscosity water->viscosity conductivity Increased Ionic Conductivity water->conductivity density Decreased Density water->density kinetics Altered Reaction Kinetics viscosity->kinetics electrochem Modified Electrochemical Behavior conductivity->electrochem solubility Changed Solvating Power density->solubility kinetics->electrochem kinetics->solubility

Caption: Influence of water content on properties and performance.

References

Technical Support Center: Enhancing the Catalytic Activity of Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyridin-1-ium butane-1-sulfonate as a catalyst. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to optimize your catalytic reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments using this compound, particularly in acid-catalyzed reactions such as esterification.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low reaction yields can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Activity:

    • Water Content: this compound is a Brønsted acidic ionic liquid, and its catalytic activity is highly sensitive to water. Excess water can solvate the acidic protons, reducing their catalytic effectiveness.[1]

      • Solution: Ensure all reactants and solvents are anhydrous. If necessary, use molecular sieves to remove residual water from the reaction mixture.

    • Catalyst Loading: An insufficient amount of catalyst will lead to a slow reaction rate and incomplete conversion.

      • Solution: Gradually increase the catalyst loading (e.g., in increments of 1-2 mol%) to find the optimal concentration for your specific reaction.

  • Reaction Equilibrium:

    • Esterification is a reversible reaction. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants.

      • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature. For example, in some esterifications, increasing the temperature from 25°C to 80°C has been shown to dramatically increase the yield.[2]

    • Reaction Time: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress over a longer period using techniques like TLC or GC to ensure it has gone to completion.

Question: I am observing catalyst deactivation after a few cycles. What is causing this and how can I prevent it?

Answer: Catalyst deactivation is often due to the accumulation of impurities or byproducts on the catalyst's active sites.

  • Accumulation of Non-Volatile Products: High molecular weight byproducts or residual starting materials can block the catalytic sites.

    • Solution: After each cycle, wash the recovered catalyst thoroughly with a suitable solvent (e.g., diethyl ether, ethyl acetate) to remove adsorbed species before reusing it.

  • Gradual Loss of Catalyst: A slight decrease in yield over multiple cycles can also be due to the physical loss of the catalyst during the separation and recovery process.[1]

    • Solution: Optimize your decanting and separation techniques to minimize the loss of the ionic liquid.

Question: What is the most effective way to separate and recycle the this compound catalyst?

Answer: The ionic liquid nature of this catalyst simplifies its separation and recycling.

  • Phase Separation: this compound is often immiscible with non-polar organic solvents used for product extraction.

    • Procedure: After the reaction is complete, cool the mixture and add a non-polar solvent (like diethyl ether or hexane). The product will dissolve in the organic layer, while the ionic liquid catalyst will form a separate, denser layer that can be easily separated by decantation. The recovered ionic liquid can then be washed and dried under vacuum before being reused.

Question: Are there any common side reactions I should be aware of?

Answer: In reactions involving secondary alcohols, a common side reaction is the acid-catalyzed elimination of water to form an alkene. While this compound is generally a mild acid, this possibility should be considered, especially at higher temperatures.[2]

  • Solution: If elimination becomes a significant issue, try running the reaction at a lower temperature for a longer duration. Modifying the structure of the pyridinium salt catalyst can also enhance selectivity.[2]

Data Presentation: Catalyst Performance in Esterification

The following tables summarize quantitative data on the catalytic performance of pyridinium salts in esterification reactions, demonstrating the impact of various experimental parameters.

Table 1: Effect of Catalyst Structure and Temperature on Ester Yield

Reaction: 4-phenylbutyric acid (2 mmol) + 1-octanol (2 mmol) in isooctane (4 mL) for 72 h.

Catalyst (5 mol%)Temperature (°C)Yield (%)
Pyridinium p-toluenesulfonate (PPTS)25Not Detected
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate2576
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate8099

Data synthesized from a study on modified pyridinium p-toluenesulfonate catalysts.[2]

Table 2: Catalyst Reusability in Transesterification for Biodiesel Production

Reaction: Transesterification of Jatropha oil catalyzed by [BSPy][CF3SO3].

Cycle NumberBiodiesel Yield (%)
192.0
291.5
391.2
490.5
590.1
689.5
788.6

A slight decrease in yield was observed in later cycles, attributed to the gradual loss of catalyst during separation.[1]

Experimental Protocols

Detailed Methodology for a General Esterification Reaction

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst.

  • Reactant Preparation:

    • Ensure that both the carboxylic acid and the alcohol are of high purity and are anhydrous.

    • Dry the solvent (e.g., toluene, isooctane) over a suitable drying agent if it is not from a freshly opened bottle.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (1.0 - 1.2 eq).

    • Add the solvent (e.g., 2-3 mL per mmol of carboxylic acid).

    • Add this compound (typically 5-10 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • If water removal is necessary, use a Dean-Stark apparatus.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a non-polar organic solvent (e.g., diethyl ether) to the flask. The ester product will dissolve in the organic layer.

    • The this compound will form a separate, denser phase.

    • Carefully decant the organic layer containing the product.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Catalyst Recycling:

    • To the remaining ionic liquid layer, add a fresh portion of the extraction solvent (e.g., diethyl ether) and stir for a few minutes.

    • Decant the solvent. Repeat this washing step 2-3 times to remove any residual product.

    • Dry the recovered ionic liquid catalyst under high vacuum to remove any volatile impurities and residual solvent. The catalyst is now ready for reuse.

Visualizations

Diagrams of Workflows and Logical Relationships

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_recycle Phase 4: Catalyst Recycling Reactants Prepare Anhydrous Reactants & Solvent Setup Assemble Reaction (Flask, Condenser) Reactants->Setup Catalyst Add Pyridin-1-ium butane-1-sulfonate Catalyst->Setup Heat Heat to Target Temperature Setup->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extract Product with Non-polar Solvent Cool->Extract Separate Separate Organic & Ionic Liquid Layers Extract->Separate Purify Purify Product (Chromatography) Separate->Purify Organic Layer Wash Wash Ionic Liquid with Solvent Separate->Wash Ionic Liquid Layer Product Product Purify->Product Dry Dry Catalyst under Vacuum Wash->Dry Reuse Reuse Catalyst Dry->Reuse

Caption: General workflow for an esterification reaction.

G Start Low Reaction Yield Check_Water Is the system strictly anhydrous? Start->Check_Water Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp Yes Sol_Dry Dry all reactants and solvents. Check_Water->Sol_Dry No Check_Loading Is the catalyst loading sufficient? Check_Temp->Check_Loading Yes Sol_Temp Increase temperature in increments. Check_Temp->Sol_Temp No Check_Equilibrium Is water being removed effectively? Check_Loading->Check_Equilibrium Yes Sol_Loading Increase catalyst loading (e.g., to 10 mol%). Check_Loading->Sol_Loading No Sol_Equilibrium Use Dean-Stark or molecular sieves. Check_Equilibrium->Sol_Equilibrium No End End Check_Equilibrium->End Re-evaluate Reaction Sol_Dry->Check_Temp Monitor Monitor Sol_Temp->Monitor Monitor Progress Sol_Loading->Monitor Sol_Equilibrium->Monitor

Caption: Troubleshooting flowchart for low reaction yield.

G Start Post-Reaction Mixture AddSolvent Add Non-polar Solvent (e.g., Ether) Start->AddSolvent PhaseSeparation Phase Separation: - Upper Organic Layer - Lower IL Layer AddSolvent->PhaseSeparation Decant Decant Organic Layer (Contains Product) PhaseSeparation->Decant WashIL Wash IL Layer with Fresh Solvent PhaseSeparation->WashIL DryIL Dry IL under High Vacuum WashIL->DryIL End Recycled Catalyst Ready for Reuse DryIL->End

Caption: Process for catalyst recovery and recycling.

References

Validation & Comparative

A Comparative Guide to Pyridin-1-ium Butane-1-sulfonate and Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of pharmaceutical research and development, the choice of appropriate solvents and reagents is paramount to success. Ionic liquids (ILs), with their unique set of properties, have emerged as promising alternatives to traditional volatile organic compounds. This guide provides a detailed comparison of Pyridin-1-ium butane-1-sulfonate and a selection of commonly used imidazolium-based ionic liquids, offering insights into their performance based on available experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The performance of an ionic liquid is intrinsically linked to its physicochemical properties. Below is a comparative summary of key parameters for this compound and three widely utilized imidazolium-based ILs: 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]).

PropertyThis compound1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6])1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N])
Molecular Weight ( g/mol ) 217.29[1]226.02[2]284.186[3]419.36
Density (g/mL at 20°C) Not explicitly found~1.20[2]~1.38[3][4]~1.468[5][6]
Viscosity (cP at 20°C) Not explicitly found~103[2]~31256.0[5][6]
Melting Point (°C) Not explicitly found-83 to -75[2]-8[3]2
Thermal Decomposition Temp. (°C) Not explicitly found~424 (Initial decomposition)[7]Not explicitly found~370 (Decomposition begins)[5]
Water Solubility SolubleMiscibleInsoluble[3]Insoluble[5][6]

Performance in Drug Development Applications

Both pyridinium and imidazolium-based ionic liquids have shown significant potential in various stages of drug development, from synthesis to drug delivery.

Solubility Enhancement: Ionic liquids can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Studies have shown that both imidazolium- and phosphonium-based ILs can lead to a higher increase in the solubility of drugs like ibuprofen.[8] The choice of cation and anion, as well as the alkyl chain length on the cation, plays a crucial role in the solubilization of both hydrophobic and hydrophilic drugs.[8]

Enzymatic Reactions: The stability and activity of enzymes are critical in biocatalysis for drug synthesis. Pyridinium-based ILs have been investigated as cosolvents to improve the stability and hydrolytic activity of enzymes like Candida rugosa lipase in methanol-water solvent systems.[9][10] For instance, the addition of N-hexylpyridinium bromide as a cosolvent in methanol increased the hydrolytic activity of the lipase.[9][10]

Antimicrobial and Cytotoxic Activity: The biological activity of ionic liquids is a double-edged sword. While some possess desirable antimicrobial properties, their cytotoxicity is a critical consideration. In general, pyridinium-based ILs have been reported to exhibit higher toxicity than their imidazolium counterparts.[11] The cytotoxicity of both classes of ILs tends to increase with the length of the alkyl chain on the cation.[12][13] For example, hexyl- and octyl-substituted imidazolium and pyridinium bromides show significant antimicrobial activity against a range of microorganisms.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are summaries of typical protocols for measuring key physicochemical properties of ionic liquids.

Synthesis of this compound

A common method for the synthesis of pyridinium salts involves the N-alkylation of pyridine. For this compound, this would typically involve the reaction of pyridine with a butane-1-sulfonate precursor, such as an alkyl butane-1-sulfonate. Another approach is the reaction of pyridine with 1,4-butanesultone.

Measurement of Physicochemical Properties
  • Density: Density is typically measured using a vibrating tube densimeter. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is then correlated to the density.

  • Viscosity: Viscosity can be determined using a variety of viscometers, such as a falling-ball, capillary, or rotational viscometer. For ionic liquids, a rotational viscometer is often preferred due to its accuracy over a wide range of viscosities.

  • Conductivity: The ionic conductivity of ILs is measured using a conductivity meter with a calibrated probe. The measurement is typically performed over a range of temperatures to understand the temperature dependence of conductivity.

  • Thermal Stability: Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids. A small sample of the IL is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.

Experimental Workflow and Logical Relationships

The selection of an appropriate ionic liquid for a specific application in drug development often follows a logical workflow that considers various factors.

experimental_workflow Ionic Liquid Selection Workflow for Drug Development cluster_screening Initial Screening cluster_optimization Property Optimization cluster_selection Final Selection API_Solubility API Solubility Screening Enzyme_Compatibility Enzyme Compatibility API_Solubility->Enzyme_Compatibility Toxicity_Assessment Preliminary Toxicity Assessment Enzyme_Compatibility->Toxicity_Assessment Physicochemical_Characterization Physicochemical Characterization (Density, Viscosity, etc.) Toxicity_Assessment->Physicochemical_Characterization Performance_Evaluation Performance Evaluation in Specific Application Physicochemical_Characterization->Performance_Evaluation Final_IL_Selection Final Ionic Liquid Selection Performance_Evaluation->Final_IL_Selection API Active Pharmaceutical Ingredient (API) API->API_Solubility Pyridinium_IL Pyridinium-based ILs Pyridinium_IL->API_Solubility Imidazolium_IL Imidazolium-based ILs Imidazolium_IL->API_Solubility

Caption: A logical workflow for selecting an ionic liquid in drug development.

Conclusion

Both this compound and imidazolium-based ionic liquids offer a range of properties that can be advantageous in drug development. Imidazolium-based ILs are generally more extensively characterized and have demonstrated broad utility, particularly in enhancing API solubility. Pyridinium-based ILs, while potentially exhibiting higher toxicity, can offer unique advantages in specific applications such as enzymatic reactions. The choice between these classes of ionic liquids, and indeed among the vast array of possible IL structures, will ultimately depend on the specific requirements of the application, including the nature of the API, the desired reaction conditions, and biocompatibility considerations. Careful evaluation of the physicochemical properties and performance data, as outlined in this guide, is essential for making an informed selection.

References

A Comparative Guide to Validating the Purity of Synthesized Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Pyridin-1-ium butane-1-sulfonate, a pyridinium-based ionic liquid. The performance of these methods is compared with techniques used for alternative ionic liquids, supported by experimental data and detailed protocols to ensure accurate and reproducible purity assessment.

Introduction to Purity Validation of Ionic Liquids

The unique physicochemical properties of ionic liquids (ILs), such as negligible vapor pressure, high thermal stability, and excellent solvation ability, make them highly attractive for various applications, including as solvents and catalysts in drug development and synthesis. However, the presence of impurities, even in trace amounts, can significantly alter these properties and impact experimental reproducibility and outcomes. Therefore, rigorous purity validation of synthesized ILs is a critical step in their application.

This guide focuses on this compound and compares its purity validation with two other commonly used ionic liquids: 1-butyl-3-methylpyridinium tetrafluoroborate and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. The selection of these alternatives allows for a comparative analysis across different cation and anion structures.

Common Impurities in Synthesized this compound

Impurities in this compound typically originate from the synthesis process. The most common synthesis route involves the reaction of pyridine with 1,4-butanesultone. Potential impurities include:

  • Unreacted Starting Materials: Residual pyridine and 1,4-butanesultone.

  • By-products: Resulting from side reactions.

  • Solvents: Organic solvents used during synthesis and purification.

  • Water: Absorbed from the atmosphere or from solvents.

  • Halides: If halide-containing precursors are used in alternative synthesis routes.

Analytical Methods for Purity Determination

A suite of analytical techniques is employed to identify and quantify impurities in this compound and its alternatives. The choice of method depends on the target impurity and the desired level of sensitivity.

Structural and Qualitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural confirmation and the identification of organic impurities. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure of the ionic liquid and any organic contaminants.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the molecular weight of the ionic liquid and to identify and quantify impurities. The fragmentation pattern observed in the mass spectrum can provide valuable structural information about the cation and anion, as well as any contaminants.

Quantitative Analysis for Purity and Impurities

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the main component and organic impurities. A well-developed HPLC method can provide high accuracy and precision for purity assessment.

Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of the ionic liquid without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

Karl Fischer Titration is the gold standard for determining the water content in ionic liquids, offering high accuracy and precision for this critical impurity.

Ion Chromatography (IC) is the preferred method for the quantitative determination of halide impurities, such as chloride and bromide, which can be detrimental in many applications.

Comparative Data on Purity Validation

The following tables summarize the typical performance of various analytical methods for the purity validation of this compound and two alternative ionic liquids.

Table 1: Purity and Major Impurity Analysis

Analytical MethodThis compound1-butyl-3-methylpyridinium tetrafluoroborate1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Purity by HPLC >98%[1]>98.0%≥99%
Water Content (Karl Fischer) Typically < 1000 ppm-≤500 ppm
Residual Solvents (GC) Dependent on synthesis--
Halide Content (IC) Dependent on synthesis--

Table 2: Spectroscopic and Other Analytical Data

ParameterThis compound1-butyl-3-methylpyridinium tetrafluoroborate1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Molecular Weight 215.27 g/mol [1]237.05 g/mol 391.30 g/mol
¹H NMR Consistent with structureConsistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structureConsistent with structure
Mass Spectrum Confirms molecular ionConfirms molecular ionConfirms molecular ion

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide methodologies for key experiments.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of pyridine with 1,4-butanesultone.

  • Reaction: Equimolar amounts of pyridine and 1,4-butanesultone are stirred in a suitable solvent (e.g., acetonitrile or toluene) at a controlled temperature (e.g., 60-80 °C) for several hours.

  • Purification: The resulting solid product is typically collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and then dried under vacuum.

Purity Determination by HPLC
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is often employed.

  • Detection: UV detection at a wavelength where the pyridinium cation absorbs (e.g., around 254 nm).

  • Quantification: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components.

Water Content by Karl Fischer Titration
  • Apparatus: A coulometric or volumetric Karl Fischer titrator.

  • Solvent: A suitable solvent that dissolves the ionic liquid, such as a mixture of methanol and a co-solvent if necessary.

  • Procedure: A known amount of the ionic liquid is dissolved in the Karl Fischer solvent, and the water content is determined by titration with the Karl Fischer reagent.

Halide Content by Ion Chromatography
  • Column: An anion-exchange column.

  • Eluent: An aqueous solution of a salt like sodium hydroxide or sodium carbonate/bicarbonate.

  • Detection: Suppressed conductivity detection.

  • Quantification: The concentration of halide ions is determined by comparing the peak areas to those of known standards.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purity validation processes.

Synthesis_Workflow cluster_synthesis Synthesis Pyridine Pyridine Reaction Reaction in Solvent Pyridine->Reaction Butanesultone 1,4-Butanesultone Butanesultone->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Non-polar Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Purity_Validation_Workflow cluster_validation Purity Validation Sample Synthesized Product NMR NMR (1H, 13C) - Structural Confirmation - Organic Impurities Sample->NMR MS Mass Spectrometry - Molecular Weight - Impurity ID Sample->MS HPLC HPLC - Purity Assay - Organic Impurities Sample->HPLC KF Karl Fischer Titration - Water Content Sample->KF IC Ion Chromatography - Halide Content Sample->IC Report Purity Report NMR->Report MS->Report HPLC->Report KF->Report IC->Report

Caption: Analytical workflow for purity validation.

Conclusion

The purity of synthesized this compound is a critical parameter that must be thoroughly validated to ensure its suitability for research and development applications. A combination of spectroscopic and chromatographic techniques provides a comprehensive assessment of its purity. This guide has outlined the key analytical methods, provided comparative data with alternative ionic liquids, and detailed essential experimental protocols. By following these guidelines, researchers can confidently assess the purity of their synthesized ionic liquids, leading to more reliable and reproducible scientific outcomes.

References

Assessing the Biocompatibility of Pyridin-1-ium butane-1-sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ionic liquids (ILs) in pharmaceutical and biomedical applications necessitates a thorough understanding of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of Pyridin-1-ium butane-1-sulfonate, a representative pyridinium-based ionic liquid. Due to the limited publicly available biocompatibility data specifically for this compound, this guide leverages data from structurally related pyridinium compounds and compares them with two well-characterized alternatives: 1-butyl-3-methylimidazolium chloride (a common imidazolium-based IL) and choline chloride (a bio-inspired quaternary ammonium salt).

Executive Summary

Ionic liquids are valued for their tunable properties, but their biological interactions are a critical consideration for in vivo applications. This guide examines key biocompatibility indicators: in vitro cytotoxicity and hemolytic activity. While direct experimental data for this compound is scarce, the available literature on pyridinium-based ILs suggests that their biocompatibility is highly dependent on the nature of both the cation and the anion, as well as the length of the alkyl chain. In general, pyridinium ILs have been reported to exhibit a range of toxicities, with some being less toxic than their imidazolium counterparts. Choline-based salts are often considered to be among the more biocompatible options.

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize the available quantitative data for the selected compounds. It is important to note the absence of specific data for this compound, highlighting a crucial area for future research.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineIC50 (µM)Citation
This compound NIH-3T3 (fibroblast)Data not available-
1-Butyl-3-methylimidazolium bromide MCF-7 (breast cancer)841.86[1]
HeLa (cervical cancer)538.38[1]
HEK293T (kidney)654.78[1]
Choline Chloride-based NADES *HT-29 (colon cancer)3,910 µg/mL (citric acid-based)[2][3]
MCF-7 (breast cancer)5,540 µg/mL (citric acid-based)[2][3]

*Note: Data for Choline Chloride is presented for Natural Deep Eutectic Solvents (NADES), as data for pure choline chloride on fibroblast cell lines is limited. The toxicity of NADES is influenced by the hydrogen bond donor.

Table 2: Hemolytic Activity

CompoundConcentrationHemolysis (%)Citation
This compound Data not availableData not available-
1-Butyl-3-methylimidazolium chloride Data not availableData not available-
Choline Chloride 10⁻³ MNo significant hemolysis[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium without the compound) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

2. Hemolysis Assay

This protocol assesses the lytic effect of a compound on red blood cells (RBCs).

  • Blood Collection and Preparation: Obtain fresh, anticoagulated human or animal blood. Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs three times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: Prepare various concentrations of the test compounds in PBS. In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of each compound concentration.

  • Controls: Prepare a negative control (100 µL of RBC suspension + 100 µL of PBS) and a positive control (100 µL of RBC suspension + 100 µL of 1% Triton X-100 for complete hemolysis).

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Mandatory Visualizations

Experimental Workflow for Biocompatibility Assessment

experimental_workflow cluster_preparation Compound & Cell Preparation cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_hemolysis Hemolysis Assay compound This compound & Alternatives treatment_c Compound Treatment compound->treatment_c incubation_h Compound Incubation with RBCs compound->incubation_h cells Cell Line Culture (e.g., NIH-3T3) seeding Cell Seeding cells->seeding rbcs Red Blood Cell Suspension rbcs->incubation_h seeding->treatment_c incubation_c Incubation treatment_c->incubation_c mtt_assay MTT Addition & Formazan Solubilization incubation_c->mtt_assay absorbance_c Absorbance Reading mtt_assay->absorbance_c ic50 IC50 Determination absorbance_c->ic50 centrifugation_h Centrifugation incubation_h->centrifugation_h supernatant Supernatant Collection centrifugation_h->supernatant absorbance_h Absorbance Reading supernatant->absorbance_h hemolysis_calc % Hemolysis Calculation absorbance_h->hemolysis_calc

Caption: Workflow for assessing cytotoxicity and hemolytic activity.

Signaling Pathway: Pyridinium Compound-Induced Apoptosis via JNK Pathway

apoptosis_pathway pyridinium Pyridinium Compound stress Cellular Stress pyridinium->stress jnk JNK Activation stress->jnk cjun c-Jun Phosphorylation jnk->cjun ap1 AP-1 Formation cjun->ap1 pro_apoptotic Expression of Pro-apoptotic Genes (e.g., FasL) ap1->pro_apoptotic caspase8 Caspase-8 Activation pro_apoptotic->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: JNK-mediated apoptosis pathway induced by pyridinium compounds.

Conclusion

The biocompatibility of this compound remains an area requiring direct experimental investigation. Based on the broader class of pyridinium ionic liquids, its biocompatibility is anticipated to be moderate, likely falling between the more cytotoxic imidazolium-based ILs and the highly biocompatible cholinium-based salts. The length of the butane chain in this compound may also influence its interaction with cell membranes and, consequently, its toxicity.

For drug development professionals, the choice of an ionic liquid as a solvent or a component of a formulation must be guided by a thorough risk-benefit analysis. While the unique properties of pyridinium-based ILs are attractive, their potential for cytotoxicity and hemolysis warrants careful consideration and rigorous experimental validation. In contrast, cholinium-based ILs, derived from a naturally occurring essential nutrient, generally present a more favorable biocompatibility profile, making them a safer starting point for many pharmaceutical applications. Further research dedicated to the systematic biocompatibility screening of a wider range of pyridinium ionic liquids, including this compound, is crucial for their responsible and effective implementation in the pharmaceutical sciences.

References

A Comparative Guide: Pyridin-1-ium Butane-1-Sulfonate versus Traditional Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, sustainable, and safer chemical processes has led to a surge in research on ionic liquids (ILs) as alternative solvents. Among these, Pyridin-1-ium butane-1-sulfonate, a pyridinium-based ionic liquid, has garnered attention for its potential to enhance reaction rates and facilitate product separation. This guide provides an objective comparison of the performance of this compound against traditional volatile organic compounds (VOCs) in key chemical transformations, supported by available data and experimental insights.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical characteristics dictate its behavior and suitability for a given application. While comprehensive experimental data for this compound is still emerging, we can compile a comparative overview based on available information and the general properties of similar ionic liquids.

PropertyThis compoundTolueneAcetonitrileDichloromethane (DCM)
Molecular Weight ( g/mol ) 215.2792.1441.0584.93
Boiling Point (°C) Not available (typically low volatility)110.681.639.6
Density (g/mL) Not available0.8670.7861.326
Viscosity (cP at 20°C) Not available (generally higher than VOCs)0.590.370.44
Polarity (Dielectric Constant) Not available (considered polar)2.3837.59.08
Solubility in Water Expected to be solubleInsolubleMiscibleSlightly soluble

Note: The properties of traditional solvents are well-established and sourced from standard chemical literature. Data for this compound is limited, and some values are inferred from the general behavior of ionic liquids. Ionic liquids are often characterized by their negligible vapor pressure, making boiling point a less relevant parameter than thermal stability. Their viscosity is typically higher than that of common organic solvents.[1]

Performance in Catalysis: Knoevenagel Condensation and Heck Reaction

Pyridinium-based ionic liquids have shown promise as both solvents and catalysts in various organic reactions. Here, we examine their potential role in two significant carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial reaction for the synthesis of substituted alkenes and heterocyclic compounds. Traditional protocols often utilize volatile organic solvents and basic catalysts.

Experimental Protocol: Synthesis of this compound

While a specific protocol for the direct synthesis of this compound was not found in the reviewed literature, a general procedure for the synthesis of similar pyridinium salts involves the quaternization of pyridine with an appropriate alkylating agent. For this compound, this would involve the reaction of pyridine with 1,4-butanesultone.

  • Reaction Scheme:

    G pyridine Pyridine product This compound pyridine->product + butanesultone 1,4-Butanesultone butanesultone->product

    Synthesis of this compound.
  • General Procedure: Pyridine is reacted with an equimolar amount of 1,4-butanesultone, often without a solvent or in a high-boiling point solvent, with heating. The resulting zwitterionic product, this compound, would then be purified, typically by recrystallization.

Performance Comparison:

Solvent/Catalyst SystemAldehydeActive Methylene CompoundProduct Yield (%)Reaction Time
[Py-2OH]OAc (IL) [2]NinhydrinRhodanine99%5 min
Traditional (e.g., Ethanol/Piperidine) BenzaldehydeMalononitrile~80-90%Several hours

This suggests that pyridinium-based ionic liquids can significantly accelerate the reaction and improve yields compared to conventional methods.

Experimental Workflow: Knoevenagel Condensation in an Ionic Liquid

G A Reactants & Ionic Liquid (Aldehyde, Active Methylene Compound, this compound) B Reaction at Room Temperature or Gentle Heating A->B C Product Precipitation/ Extraction with Ether B->C D Separation of Product C->D E Ionic Liquid Recovery & Reuse C->E Aqueous Wash

Workflow for Knoevenagel condensation in an ionic liquid.
Heck Reaction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides. Palladium catalysts are typically employed, often with phosphine ligands, in polar aprotic solvents.

Performance Insights:

While specific data for this compound in the Heck reaction is scarce, the literature on other ionic liquids suggests several advantages. Ionic liquids can act as effective media for palladium-catalyzed cross-coupling reactions, often stabilizing the catalyst and facilitating its recycling. The use of pyridinium-based ILs has been shown to promote the Heck reaction, in some cases even without the need for phosphine ligands, which are often air-sensitive and costly.[4] Studies have demonstrated that hydrophilic pyridine-bridged bisbenzimidazolylidene-palladium pincer complexes can catalyze aqueous Heck reactions with very low catalyst loading.[5]

Logical Relationship: Advantages of Ionic Liquids in Heck Reactions

G IL Ionic Liquid Solvent (e.g., this compound) Catalyst Palladium Catalyst Stabilization IL->Catalyst Phosphine Potential for Phosphine-Free Conditions IL->Phosphine Recycling Facilitated Catalyst Recycling Catalyst->Recycling Green Greener Reaction Conditions Recycling->Green Phosphine->Green

Advantages of ionic liquids in the Heck reaction.

Conclusion and Future Outlook

This compound represents a promising alternative to traditional volatile organic solvents in chemical synthesis. While a comprehensive dataset on its physicochemical properties and direct performance comparisons is still needed, the broader class of pyridinium-based ionic liquids has demonstrated significant potential for enhancing reaction efficiency, simplifying product isolation, and enabling catalyst recycling.

For researchers and professionals in drug development, the adoption of such ionic liquids could lead to more sustainable and economical synthetic routes. Further experimental investigation into the specific properties and catalytic activity of this compound is warranted to fully unlock its potential as a green solvent and catalyst. The detailed experimental protocols and comparative data presented in this guide aim to provide a foundation for such future explorations.

References

Cross-Validation of Analytical Methods for Pyridin-1-ium Butane-1-Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of Pyridin-1-ium butane-1-sulfonate, an ionic liquid with potential applications in pharmaceutical development. The cross-validation of analytical methods is critical to ensure data integrity, reliability, and consistency throughout the drug development lifecycle. This document outlines key performance characteristics of commonly employed analytical techniques, supported by hypothetical experimental data, to aid in the selection and validation of methods in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Vis Spectroscopy are two commonly employed techniques for the analysis of ionic liquids like this compound.[6][7]

Table 1: Comparison of HPLC and UV-Vis Spectroscopy for the Analysis of this compound
Validation ParameterHPLC with UV DetectionUV-Vis SpectroscopyTypical Acceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.999> 0.995R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 3.0%≤ 3%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.5 µg/mL5 µg/mLSignal-to-Noise Ratio ≥ 10
Specificity High (Separation from impurities)Low (Interference from UV-absorbing species)No interference from placebo/impurities
Range 0.5 - 100 µg/mL5 - 50 µg/mL80 - 120% of the test concentration
Robustness Robust to minor changesSensitive to pH and solvent changesConsistent results with small variations

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound using HPLC and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Return to initial conditions

    • 22-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine moiety)[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

UV-Vis Spectroscopy

This method is simpler and faster for a direct quantification but may lack the specificity of HPLC.

Instrumentation:

  • UV-Vis Spectrophotometer with a quartz cuvette (1 cm path length).

Analytical Conditions:

  • Solvent: Deionized water

  • Wavelength Scan: 200 - 400 nm to determine the wavelength of maximum absorbance (λmax). The pyridine ring is expected to have a characteristic absorbance peak.[8][9]

  • Quantification Wavelength: λmax (e.g., ~254 nm)

  • Blank: Deionized water

Sample Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in deionized water.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are comparable.[10]

CrossValidationWorkflow start Define Analytical Methods (e.g., HPLC, UV-Vis) protocol Develop & Optimize Protocols start->protocol validate_hplc Validate HPLC Method (ICH Q2(R1)) protocol->validate_hplc validate_uv Validate UV-Vis Method (ICH Q2(R1)) protocol->validate_uv compare Compare Validation Parameters validate_hplc->compare validate_uv->compare analyze Analyze the Same Set of Samples (e.g., 3 concentrations, n=6) compare->analyze statistical Statistical Analysis (e.g., t-test, F-test) analyze->statistical acceptance Acceptance Criteria Met? statistical->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-validate acceptance->fail No fail->protocol

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

The validation of an analytical method is a holistic process where different parameters are interconnected.

ValidationParameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness system_suitability System Suitability specificity->system_suitability linearity->accuracy linearity->precision linearity->system_suitability accuracy->precision accuracy->system_suitability precision->lod_loq precision->system_suitability lod_loq->system_suitability robustness->method robustness->system_suitability

Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R1).

References

A Cost-Benefit Analysis of Pyridin-1-ium butane-1-sulfonate in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of industrial chemistry is continuously evolving, driven by the dual needs for enhanced efficiency and greater sustainability. In this context, ionic liquids (ILs) have emerged as a promising class of compounds, offering unique properties that can overcome limitations of traditional volatile organic compounds (VOCs) and catalysts. This guide provides a comprehensive cost-benefit analysis of a specific zwitterionic ionic liquid, Pyridin-1-ium butane-1-sulfonate, for potential industrial applications, comparing its performance with established alternatives and providing supporting data and experimental context.

Executive Summary

This compound, a Brønsted acidic ionic liquid, presents a compelling case for use as a recyclable catalyst in acid-catalyzed reactions such as esterification and transesterification, processes central to biodiesel production and other chemical syntheses. While the initial cost of this IL is likely higher than traditional catalysts like sulfuric acid, its potential for high catalytic activity, simplified product separation, and, crucially, high reusability, offers a pathway to long-term economic and environmental benefits. This guide will delve into the quantitative performance metrics, outline experimental protocols for its synthesis and application, and provide a comparative analysis against the industry-standard catalyst, sulfuric acid.

Performance Comparison: this compound vs. Sulfuric Acid

The primary industrial application explored for this compound and similar Brønsted acidic ILs is as a catalyst for esterification and transesterification reactions. For this comparative analysis, we will focus on the production of Fatty Acid Methyl Esters (FAME), the primary component of biodiesel, from triglycerides.

Table 1: Performance Comparison in Biodiesel Production (Transesterification)

ParameterThis compound (Projected)Sulfuric Acid (Conventional)
Product Yield ~92-99%[1][2]~84%[3]
Reaction Temperature 100-170°C[1][4]60-80°C
Catalyst Loading 2.0 - 10 mol%[4]1-5 wt%
Reaction Time 4-8 hours[1][4]1-4 hours
Catalyst Reusability High (up to 7 cycles with consistent activity)[5]Not readily recyclable (neutralization required)
Product Separation Simple phase separation[5]Requires neutralization and washing, generating wastewater
Corrosivity Low[6]High
Environmental Impact Lower (recyclable, less waste)Higher (wastewater generation, non-recyclable)

Note: Data for this compound is projected based on performance of structurally similar pyridinium-based and sulfonate-functionalized ionic liquids.

Cost-Benefit Analysis

The primary drawback of ionic liquids is their initial production cost. However, a comprehensive cost-benefit analysis must consider the entire process lifecycle.

Cost Factors:

  • Raw Materials: The synthesis of this compound involves the reaction of pyridine and 1,4-butanesultone. Current market prices for these precursors are approximately:

    • Pyridine: ~$3-5 USD/kg[7]

    • 1,4-Butanesultone: ~$15-20 USD/kg

  • Synthesis Process: The synthesis is a relatively straightforward nucleophilic substitution reaction. However, industrial-scale production would require investment in specialized reactors and purification equipment. A detailed techno-economic analysis for biodiesel production using an ionic liquid catalyst suggested that while the initial investment is higher, the variable operating costs can be significantly reduced compared to conventional methods.

  • Catalyst Deactivation and Replacement: While highly reusable, some loss of ionic liquid per cycle is inevitable. The stability of the IL under reaction conditions is a critical factor in its long-term cost-effectiveness.

Benefit Factors:

  • Increased Product Yield: As indicated in Table 1, the potential for higher product yields can significantly impact the overall process economics.

  • Simplified Downstream Processing: The ease of separating the ionic liquid catalyst from the product stream reduces the need for extensive washing and neutralization steps. This not only saves on reagents (e.g., bases for neutralization) and water but also reduces the capital and operating costs associated with wastewater treatment.

  • Catalyst Recycling: The ability to reuse the catalyst for multiple cycles is the most significant long-term cost advantage. This dramatically reduces the overall catalyst consumption and waste generation.

  • Reduced Corrosion: The lower corrosivity of the ionic liquid compared to strong mineral acids like sulfuric acid can lead to lower capital costs for reactors (use of less expensive materials) and reduced maintenance costs.

  • "Green" Credentials: The reduced environmental footprint of a process using a recyclable catalyst can be a significant market advantage, particularly in industries with a strong focus on sustainability.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of zwitterionic liquids from sultones.

Materials:

  • Pyridine (C₅H₅N)

  • 1,4-Butanesultone (C₄H₈O₃S)

  • Toluene (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an equimolar amount of pyridine in toluene.

  • Slowly add an equimolar amount of 1,4-butanesultone to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The zwitterionic product, this compound, will precipitate as a white solid.

  • Filter the solid product and wash with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure this compound.

Catalytic Esterification of a Carboxylic Acid

This protocol outlines a general procedure for using this compound as a catalyst.

Materials:

  • Carboxylic acid (e.g., oleic acid)

  • Alcohol (e.g., methanol)

  • This compound (catalyst)

  • Organic solvent (e.g., toluene, optional)

Procedure:

  • In a round-bottom flask, combine the carboxylic acid, alcohol (in a molar excess, e.g., 10:1 alcohol to acid), and this compound (e.g., 5 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) with stirring.

  • Monitor the reaction progress by analyzing samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction reaches completion, cool the mixture to room temperature.

  • The product ester will form a separate layer from the ionic liquid catalyst. Decant or separate the product layer.

  • The ionic liquid layer can be washed with a non-polar solvent (e.g., hexane) to remove any residual product and then dried under vacuum for reuse in subsequent reaction cycles.

Visualizations

Synthesis_Workflow Pyridine Pyridine Reaction Reaction (Reflux, 4-6h) Pyridine->Reaction Butanesultone 1,4-Butanesultone Butanesultone->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation (Cooling) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product Pyridin-1-ium butane-1-sulfonate Filtration->Product

Caption: Synthesis workflow for this compound.

Cost_Benefit_Analysis cluster_Costs Costs cluster_Benefits Benefits Initial_Investment Higher Initial Investment Catalyst_Cost Higher Catalyst Unit Cost Higher_Yield Higher Product Yield Simplified_Separation Simplified Separation Catalyst_Recycling Catalyst Recycling Simplified_Separation->Catalyst_Recycling Reduced_Waste Reduced Waste Catalyst_Recycling->Reduced_Waste Lower_Corrosion Lower Corrosion Pyridinium_IL This compound Pyridinium_IL->Initial_Investment Pyridinium_IL->Catalyst_Cost Pyridinium_IL->Higher_Yield Pyridinium_IL->Simplified_Separation Pyridinium_IL->Lower_Corrosion

Caption: Cost-benefit relationship for using this compound.

Conclusion

This compound holds significant promise as a sustainable and efficient alternative to conventional Brønsted acid catalysts in industrial applications. While the upfront cost of the ionic liquid is a key consideration, a holistic analysis that accounts for increased yields, simplified processing, and catalyst reusability suggests a strong potential for long-term economic and environmental advantages. Further pilot-scale studies are warranted to validate these benefits in specific industrial processes and to optimize reaction conditions for maximum cost-effectiveness. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and process chemists to explore the implementation of this promising ionic liquid technology.

References

Environmental Impact Assessment of Pyridinium Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinium-based ionic liquids (ILs) are a class of molten salts with applications in organic synthesis, biocatalysis, and electrochemistry.[1][2] While their low volatility and high thermal stability initially positioned them as "green" alternatives to traditional organic solvents, their solubility in water and potential for environmental persistence necessitate a thorough evaluation of their ecological impact.[3][4] This guide provides a comparative analysis of the environmental fate of pyridinium ILs, focusing on their toxicity and biodegradability, supported by experimental data and detailed protocols.

I. Ecotoxicity Profile

The ecotoxicity of ionic liquids is a critical parameter in their environmental risk assessment. For pyridinium ILs, toxicity is significantly influenced by the structure of the cation, particularly the length of the alkyl side chain, and to a lesser extent, the nature of the anion.

Key Factors Influencing Toxicity:

  • Cation Core: The aromatic nature of the pyridinium ring is a key contributor to toxicity. Studies consistently show that pyridinium-based ILs exhibit higher toxicity compared to their imidazolium counterparts and significantly higher toxicity than non-aromatic ammonium or pyrrolidinium-based ILs with the same alkyl chain length.[5][6]

  • Alkyl Chain Length: A clear and well-documented trend is the increase in toxicity with the elongation of the N-alkyl chain on the pyridinium cation.[5][7] This is often attributed to increased lipophilicity, which facilitates the disruption of cell membranes.

  • Anion Influence: While the cation plays the dominant role, the anion's impact is not negligible.[8] Anions containing fluorine, such as tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻), tend to increase the overall toxicity of the ionic liquid.[5][9]

Comparative Toxicity Data

The following table summarizes the acute toxicity data for several pyridinium ionic liquids against various aquatic organisms. The median effective concentration (EC50) or median lethal concentration (LC50) is a standard measure, representing the concentration at which 50% of the test population shows an adverse effect or mortality, respectively.

Ionic LiquidTest OrganismEndpoint (Duration)Value (mg/L)Toxicity Class*Reference
1-Butyl-3-methylpyridinium BromideSelenastrum capricornutum (Alga)EC50 (72h)2884 µMPractically Harmless[10]
1-Butyl-3-methylpyridinium BromideVibrio fischeri (Bacteria)EC50 (30 min)4677 µMRelatively Harmless[10]
1-Butyl-3,5-dimethylpyridinium BromideDaphnia magna (Crustacean)LC50 (48h)0.097 mMToxic[3]
1-Butyl-4-methylpyridinium TetrafluoroborateVibrio fischeri (Bacteria)EC50 (30 min)45.3Toxic[8]
1-Dodecyl-4-methylpyridinium BromidePoecilia reticulata (Fish)LC50 (96h)9.5Toxic[7]
1-Dodecylpyridinium BromidePoecilia reticulata (Fish)LC50 (96h)>10, ≤100Toxic[7]
1-Dodecylpyridinium ChloridePoecilia reticulata (Fish)LC50 (96h)>10, ≤100Toxic[7]

*Toxicity classification based on Passino and Smith (1987): >1000 mg/L (relatively harmless); 100-1000 mg/L (practically harmless); 1-100 mg/L (toxic); <1 mg/L (highly toxic).[11]

II. Biodegradability Profile

The high stability of ionic liquids often corresponds to poor biodegradability, raising concerns about their persistence in the environment.[12] However, the biodegradability of pyridinium ILs can be significantly enhanced through targeted structural modifications.

Key Factors Influencing Biodegradability:

  • Alkyl Chain Length: Contrary to its effect on toxicity, increasing the alkyl chain length from butyl to hexyl and octyl has been shown to improve mineralization rates in activated sludge tests.[13]

  • Functional Groups: The introduction of biodegradable moieties, such as ester groups, into the alkyl side chain is a highly effective strategy for creating "readily biodegradable" pyridinium ILs.[14]

  • Naturally Occurring Scaffolds: ILs based on naturally occurring pyridinium structures, like trigonelline, have demonstrated complete mineralization in standard tests, offering a pathway for designing more sustainable compounds.[15]

Comparative Biodegradability Data

The following table presents the biodegradability of various pyridinium ionic liquids as determined by standard OECD protocols. A substance is considered "readily biodegradable" if it achieves >60% mineralization within the 28-day test period in a 10-day window.

Ionic Liquid CationTest GuidelineResult (% Degradation / 28 days)ClassificationReference
1-Butyl-3-methylpyridiniumOECD 301 DNot biodegradablePersistent[13]
1-Hexyl-3-methylpyridiniumOECD 301 DFully mineralizedReadily Biodegradable[13]
1-Octyl-3-methylpyridiniumOECD 301 DFully mineralizedReadily Biodegradable[13]
1-(Methoxycarbonylmethyl)pyridiniumISO 14593HighReadily Biodegradable[14]
1-(Ethoxycarbonylmethyl)pyridiniumISO 14593HighReadily Biodegradable[14]
Trigonelline (1-Carboxymethylpyridinium betaine)Closed BottleCompletely mineralizableReadily Biodegradable[15]
1-MethylnicotinamideClosed BottleReadily biodegradableReadily Biodegradable[15]

III. Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of environmental impact. The following are summaries of key protocols cited in the evaluation of pyridinium ionic liquids.

1. Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance on freshwater fish.

  • Test Organism: Species like Zebrafish (Danio rerio) or Guppy (Poecilia reticulata) are commonly used.[1][16]

  • Procedure:

    • Fish are exposed to the test substance, which is added to the water at a range of concentrations. A control group with no test substance is maintained.

    • The test is typically conducted over a 96-hour period.[16]

    • Mortality is recorded at 24, 48, 72, and 96 hours, and the concentrations that are lethal to 50% of the fish (LC50) are calculated for each time point.

  • Data Analysis: The LC50 values are determined using probit analysis or other appropriate statistical methods.

2. Ready Biodegradability - Closed Bottle Test (OECD Guideline 301 D)

This method evaluates the ready biodegradability of chemicals by measuring the biochemical oxygen demand (BOD).

  • Inoculum: Microorganisms from a secondary effluent of a wastewater treatment plant are typically used.[17]

  • Procedure:

    • A solution of the test substance in a mineral medium is inoculated with a small volume of activated sludge.

    • The solution is placed in completely filled and sealed glass bottles and incubated in the dark at a constant temperature (e.g., 25°C) for 28 days.[17]

    • The depletion of dissolved oxygen is measured at regular intervals.

    • A reference substance (e.g., sodium benzoate) is run in parallel to validate the test procedure.[17]

  • Data Analysis: The biodegradability is calculated as the percentage of the theoretical oxygen demand (ThOD) that is consumed. A result of >60% ThOD within 28 days classifies the substance as "readily biodegradable".[17]

3. Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This test also determines the degree of biodegradation by measuring the oxygen consumed by microorganisms.

  • Inoculum: Activated sludge from a wastewater treatment plant.[18]

  • Procedure:

    • A measured volume of inoculated mineral medium containing the test substance is placed in a closed flask connected to a respirometer.

    • The consumption of oxygen is measured directly by the respirometer over a 28-day period. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

    • The test is conducted in the dark at a constant temperature.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD). A result of >60% ThOD within 28 days classifies the substance as "readily biodegradable".[18]

IV. Visualized Workflows and Relationships

Environmental Impact Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of a newly synthesized ionic liquid.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis (If Concerns Arise) cluster_2 Phase 3: Decision synthesis IL Synthesis & Purity acute_tox Acute Aquatic Toxicity (Algae, Daphnia, Fish) synthesis->acute_tox biodeg biodeg synthesis->biodeg biodegrad Ready Biodegradability (OECD 301 Series) chronic_tox Chronic Toxicity acute_tox->chronic_tox High Toxicity risk_assessment Risk Assessment acute_tox->risk_assessment Low Toxicity fate Environmental Fate & Transport biodeg->fate Persistent biodeg->risk_assessment Readily Biodegradable chronic_tox->risk_assessment bioaccum Bioaccumulation Potential bioaccum->risk_assessment fate->bioaccum safe_design Redesign for Safety risk_assessment->safe_design Identified Hazard restrict Restricted Use / Rejection risk_assessment->restrict Unacceptable Risk

Caption: Workflow for the environmental assessment of ionic liquids.

Structure-Impact Relationship for Pyridinium ILs

This diagram shows how different structural components of a pyridinium ionic liquid influence its key environmental impact parameters.

cluster_0 IL Structural Components cluster_1 Environmental Impact Factors cation Pyridinium Cation (Aromatic Core) toxicity Toxicity cation->toxicity Increases anion Anion (e.g., Br⁻, BF₄⁻) anion->toxicity Minor Influence (F⁻ increases) side_chain N-Alkyl Side Chain side_chain->toxicity Longer Chain = Higher Toxicity biodegradability Biodegradability side_chain->biodegradability Longer Chain = Higher Rate* Ester Group = Higher Rate

Caption: Influence of pyridinium IL structure on environmental impact.

Conclusion

The classification of pyridinium ionic liquids as "green" solvents is not straightforward and requires careful consideration of their specific chemical structures. While often exhibiting higher toxicity than other IL classes, particularly with long alkyl chains, strategic molecular design offers a clear path toward mitigating their environmental risk.[5] The incorporation of biodegradable functional groups, such as esters, or the use of nature-inspired pyridinium scaffolds can produce compounds that are readily biodegradable.[14][15] For drug development professionals and researchers, this means that a blanket assessment is insufficient. A case-by-case evaluation, guided by standardized ecotoxicological and biodegradability testing, is imperative for the responsible design and application of pyridinium ionic liquids.

References

A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of pyridinium derivatives is crucial for their application in various fields, from medicinal chemistry to materials science. This guide provides a comparative analysis of the spectroscopic data of select pyridinium compounds, supported by detailed experimental protocols and a visual representation of the characterization workflow.

Pyridinium salts are a versatile class of organic compounds with a wide range of applications, including as catalysts, ionic liquids, and biologically active agents. Their spectroscopic properties are fundamental to understanding their structure, reactivity, and potential applications. This guide focuses on the comparison of key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a selection of N-aryl and N-alkyl pyridinium derivatives, providing a basis for comparison of their electronic and structural properties.

CompoundDerivative Type1H NMR (δ, ppm) Pyridinium Protons13C NMR (δ, ppm) Pyridinium CarbonsUV-Vis λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Reference
N-Phenylpyridinium ChlorideN-Aryl8.9-9.2 (d), 8.5-8.6 (t), 8.1 (t)Not Specified260-261Not ReportedNot Reported[1][2]
1-(2-chlorophenyl) pyridinium chlorideN-ArylNot SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported[2]
N-methyl-4-((pyridin-2-yl)amino)maleimide derivativesN-AlkylNot SpecifiedNot SpecifiedNot Specified545-546Not Reported[3]
Pyridine N-oxide-BF2CF3 complexesN-Oxide ComplexNot SpecifiedNot SpecifiedNot SpecifiedVaries with π-conjugationNot Reported[4]
2-(pyridine-2-ylthio)pyridine-1-ium picrateN-ArylNot SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported[5]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed protocols for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-25 mg of the pyridinium derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).[6]

  • Transfer the solution to a clean NMR tube.

  • If necessary, add an internal standard such as tetramethylsilane (TMS) for chemical shift calibration.[6]

Data Acquisition:

  • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[6]

  • For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum.

  • 1D and 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unequivocal signal assignments.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the absorption characteristics.

Sample Preparation:

  • Prepare a stock solution of the pyridinium derivative in a suitable solvent (e.g., ethanol, methanol, water) of known concentration.

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.[8][9]

  • A blank solution containing only the solvent is used as a reference.[8]

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.[10]

  • Record the absorbance of the sample solutions in a quartz cuvette over a specific wavelength range (e.g., 200-800 nm).[1][8]

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules.

Sample Preparation:

  • Prepare dilute solutions of the pyridinium derivative in a suitable solvent to avoid concentration quenching effects.

  • The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

Data Acquisition:

  • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.[2]

  • The excitation wavelength is set to the absorption maximum (λmax) of the compound.

  • The emission spectrum is recorded by scanning the emission monochromator.

  • The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of pyridinium derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Synthesis Synthesis of Pyridinium Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure Structural Elucidation NMR->Structure Absorption Absorption Properties (λmax) UV_Vis->Absorption Emission Emission Properties (λmax, Quantum Yield) Fluorescence->Emission

Caption: Workflow for the synthesis and spectroscopic characterization of pyridinium derivatives.

This guide provides a foundational comparison of the spectroscopic data for pyridinium derivatives. For more in-depth analysis, researchers are encouraged to consult the cited literature. The provided protocols and workflow diagram serve as a practical resource for planning and executing the spectroscopic characterization of these important compounds.

References

Comparative Guide to the Mechanism of Action of Pyridin-1-ium butane-1-sulfonate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Pyridin-1-ium butane-1-sulfonate, a member of the pyridinium salt class of compounds. Due to the limited specific data on this exact molecule, this guide draws upon the broader scientific literature on pyridinium salts and compares their activities with relevant alternative compounds. The information is presented to aid in research and drug development efforts.

Antimicrobial Activity

Pyridinium salts, including by extension this compound, are known for their antimicrobial properties. The primary proposed mechanism involves the disruption of microbial cell membranes.

Mechanism of Action: Membrane Disruption

The cationic pyridinium head group is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][2] This initial binding facilitates the insertion of the hydrophobic butane-1-sulfonate tail into the lipid bilayer.[3][4] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][5] Some studies also suggest that pyridinium salts may inhibit microbial respiratory systems, particularly in fungi.[6]

Comparison with a Quaternary Ammonium Alternative: Cetylpyridinium Chloride (CPC)

Cetylpyridinium chloride is a well-studied quaternary ammonium compound with a similar proposed mechanism of action.[2][3][4]

FeatureThis compound (Proposed)Cetylpyridinium Chloride (CPC)
Primary Target Microbial Cell MembraneMicrobial Cell Membrane[2][3]
Initial Interaction Electrostatic attraction to negatively charged membrane components.Electrostatic attraction to negatively charged membrane components.[5]
Key Action Disruption of membrane integrity and increased permeability.Disruption of membrane integrity and increased permeability.[3][4]
Secondary Mechanism Possible inhibition of respiratory enzymes.[6]Inhibition of glucan synthesis and bacterial co-adhesion.[2]
Experimental Data: Minimum Inhibitory Concentration (MIC)

The following table presents hypothetical MIC values for this compound against common microbial strains, compared to experimental data for Cetylpyridinium Chloride. These values represent the lowest concentration of the compound that inhibits visible microbial growth.

MicroorganismThis compound (Hypothetical MIC, µg/mL)Cetylpyridinium Chloride (Experimental MIC, µg/mL)
Staphylococcus aureus161 - 4
Escherichia coli328 - 32
Candida albicans642 - 8
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.[7][8][9][10][11]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Serial Dilution of Test Compound: The test compound (this compound or alternative) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Activity

Recent research has highlighted the potential of pyridinium salts as anticancer agents. Several mechanisms of action have been proposed, with a notable focus on the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A key proposed mechanism for the anticancer activity of some pyridinium salt derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[12] This pathway is frequently overactive in many cancers, promoting cell growth, proliferation, and survival.[13][14][15] By inhibiting components of this pathway, pyridinium salts can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[12][16][17] Other proposed anticancer mechanisms for pyridinium compounds include the disruption of cellular metabolism by affecting NAD(P)H/NAD(P)+ dependent reactions and the induction of apoptosis through mitochondrial dysregulation.[12]

Comparison with a PI3K/mTOR Inhibitor: BEZ235 (Dactolisib)

BEZ235 is a dual inhibitor of PI3K and mTOR, providing a relevant comparison for a pyridinium salt targeting this pathway.[13]

FeatureThis compound (Proposed)BEZ235 (Dactolisib)
Primary Target PI3K/Akt/mTOR Pathway[12]PI3K and mTOR[13]
Cellular Effect Induction of apoptosis and cell cycle arrest.[12][16]Inhibition of cell proliferation and induction of apoptosis.[18]
Molecular Action Inhibition of phosphorylation of key pathway proteins.[12]Dual ATP-competitive inhibitor of PI3K and mTOR.[13]
Experimental Data: Cytotoxicity (IC50)

The following table provides hypothetical IC50 values for this compound against various cancer cell lines, compared to experimental data for BEZ235. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineThis compound (Hypothetical IC50, µM)BEZ235 (Dactolisib) (Experimental IC50, µM)
MCF-7 (Breast Cancer)5.20.01 - 0.05
PC-3 (Prostate Cancer)8.70.02 - 0.1
A549 (Lung Cancer)12.10.1 - 0.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[19][20][21][22]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or alternative) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[19]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a purple solution.[22]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Mechanism of Action

To illustrate the proposed mechanisms, the following diagrams are provided.

G cluster_membrane Microbial Cell Membrane Disruption Pyridinium_Salt This compound Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Pyridinium_Salt->Bacterial_Membrane Electrostatic Attraction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Hydrophobic Tail Insertion Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Antimicrobial Mechanism of this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Pyridinium_Salt Pyridin-1-ium butane-1-sulfonate Pyridinium_Salt->PI3K inhibits Pyridinium_Salt->mTOR inhibits

Anticancer Mechanism via PI3K/Akt/mTOR Pathway Inhibition.

References

"reproducibility of experiments using Pyridin-1-ium butane-1-sulfonate"

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to the Experimental Use of Pyridin-1-ium Butane-1-Sulfonate: Properties, Applications, and Reproducibility Considerations

For researchers, scientists, and drug development professionals, the choice of reagents and solvent systems is critical to the success and reproducibility of experiments. This compound, a member of the pyridinium-based ionic liquids (ILs), presents a unique set of properties that make it a compelling alternative to traditional volatile organic compounds (VOCs). This guide provides a comparative overview of this compound, its potential applications, and crucial considerations for ensuring experimental reproducibility.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in evaluating its suitability for a given experiment. Below is a summary of its key physicochemical characteristics.

PropertyValueReference
IUPAC Name 4-pyridin-1-ium-1-ylbutane-1-sulfonate
CAS Number 21876-43-7
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
Physical Description Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water (predicted)

Comparison with Alternatives

This compound offers several advantages over traditional organic solvents and even other classes of ionic liquids.

FeatureThis compoundTraditional Organic Solvents (e.g., Toluene, DCM)Other Ionic Liquids (e.g., Imidazolium-based)
Volatility NegligibleHighNegligible
Flammability LowHighLow
Tunability High (modifiable cation and anion)LowHigh
Toxicity Generally lower than VOCs, but requires specific assessmentOften high and a significant health hazardVaries widely with structure
Cost Generally higherGenerally lowerVaries
Recyclability Potentially highDifficult and energy-intensivePotentially high

Key Applications and Experimental Protocols

While specific experimental data for this compound is limited, the broader class of pyridinium ionic liquids has been successfully employed in various applications.

Catalysis in Organic Synthesis

Pyridinium ILs can act as both solvents and catalysts in a range of organic reactions, such as Heck coupling, Suzuki coupling, and Diels-Alder reactions. Their ionic nature can enhance reaction rates and selectivity.

Generalized Experimental Protocol for a Suzuki Coupling Reaction:

  • Reactant Preparation: In a clean, dry Schlenk flask, add aryl halide (1 mmol), boronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)2, 2 mol%).

  • Solvent Addition: Add this compound (2 mL) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add a base (e.g., K2CO3, 2 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid, containing the catalyst, can often be recovered, purified, and reused.

Drug Delivery and Pharmaceutical Formulations

The low toxicity and tunable solubility of certain pyridinium ILs make them attractive for use as excipients or solvents for poorly water-soluble active pharmaceutical ingredients (APIs).

Generalized Experimental Protocol for API Solubility Screening:

  • Sample Preparation: Prepare saturated solutions of the API in a series of solvents, including this compound, a traditional solvent (e.g., ethanol), and other ILs.

  • Equilibration: Agitate the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge the samples to separate the undissolved solid. Analyze the supernatant to determine the concentration of the dissolved API using a suitable analytical method (e.g., HPLC-UV).

  • Comparison: Compare the solubility of the API in each solvent system.

Challenges to Reproducibility and Best Practices

A significant challenge in working with ionic liquids, including this compound, is ensuring the reproducibility of experiments. Several factors can contribute to variability in results.

  • Purity: The presence of impurities, particularly water and halide ions from the synthesis process, can significantly affect the physicochemical properties of the ionic liquid and influence reaction outcomes.

  • Batch-to-Batch Variation: Different commercial batches of the same ionic liquid may have slight variations in purity and composition.

  • Hygroscopicity: Many ionic liquids are hygroscopic and readily absorb water from the atmosphere, which can alter their viscosity, polarity, and performance.

To mitigate these challenges and enhance experimental reproducibility, the following best practices are recommended:

  • Characterization: Independently verify the purity of the ionic liquid using techniques such as NMR, mass spectrometry, and Karl Fischer titration for water content.

  • Drying: Thoroughly dry the ionic liquid under vacuum before use, especially for moisture-sensitive reactions.

  • Inert Atmosphere: Handle and store hygroscopic ionic liquids under an inert atmosphere.

  • Consistent Sourcing: Whenever possible, use ionic liquids from the same supplier and batch for a series of related experiments.

  • Detailed Reporting: In publications, thoroughly report the source, purity, and water content of the ionic liquid used, as well as the methods for its purification and drying.

Visualizing Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis of this compound and its application as a catalyst in an organic reaction.

cluster_synthesis Synthesis of this compound Pyridine Pyridine Reaction Reaction in appropriate solvent Pyridine->Reaction ButaneSultone 1,4-Butanesultone ButaneSultone->Reaction Purification Purification (e.g., recrystallization) Reaction->Purification Product Pyridin-1-ium butane-1-sulfonate Purification->Product

Caption: Generalized synthesis workflow for this compound.

cluster_catalysis Application as a Catalyst in Organic Synthesis Reactants Reactants & Catalyst Reaction Reaction at controlled temperature Reactants->Reaction IL Pyridin-1-ium butane-1-sulfonate (Solvent) IL->Reaction Extraction Product Extraction with Organic Solvent Reaction->Extraction Product Isolated Product Extraction->Product IL_Recovery Ionic Liquid & Catalyst Recovery Extraction->IL_Recovery Aqueous Layer IL_Reuse Reuse IL_Recovery->IL_Reuse

Caption: Workflow for a typical organic reaction using an ionic liquid as a recyclable catalyst and solvent.

Safety Operating Guide

Safe Disposal of Pyridin-1-ium butane-1-sulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyridin-1-ium butane-1-sulfonate, a pyridinium-based ionic liquid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its potential ecotoxicity, this compound requires careful handling and disposal through certified hazardous waste management services.

I. Understanding the Hazards

This compound, like many ionic liquids, presents potential environmental hazards. Pyridinium compounds, in particular, have been shown to be toxic to aquatic organisms.[1][2] Therefore, improper disposal that allows the substance to enter drains or waterways can have long-lasting adverse effects on the ecosystem.[3]

Key Hazard Information:

Hazard StatementClassificationPrimary Concern
Harmful to aquatic life with long lasting effectsEnvironmental HazardEcotoxicity
May cause skin and eye irritationHealth HazardPersonal Safety
Thermal decomposition may produce toxic fumesHealth HazardPersonal Safety

This data is a summary based on similar pyridinium compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.

II. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

    • Body Protection: A lab coat or chemical-resistant apron is required.

III. Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly-fitting lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Keep a log of the amount of waste added to the container.

Step 3: Arranging for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with the exact name of the chemical and the quantity to be disposed of.

  • Follow all institutional procedures for waste handover, including any required paperwork.

Step 4: Decontamination of Labware

  • Thoroughly rinse any labware that has come into contact with this compound with a suitable solvent (e.g., water, if the compound is soluble).

  • The first rinse should be collected as hazardous waste in your designated container. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.

IV. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials (e.g., chemical absorbent pads or sand).

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Clean-up:

    • For small spills, carefully absorb the material with an inert absorbent.

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Experimental Protocol: Waste Characterization (Illustrative)

While end-users will not typically perform these tests, waste disposal facilities may conduct such analyses to determine the appropriate final treatment.

Objective: To determine the potential for neutralization and the primary elemental composition to inform the disposal method (e.g., incineration, chemical treatment).

Methodology:

  • pH Analysis:

    • A 1% solution of this compound in deionized water is prepared.

    • The pH of the solution is measured using a calibrated pH meter. This will indicate if the waste is corrosive.

  • Elemental Analysis (CHNS):

    • A small, dried sample of the waste is analyzed using a CHNS elemental analyzer.

    • This determines the percentage of carbon, hydrogen, nitrogen, and sulfur, which is crucial for assessing the byproducts of incineration. The presence of sulfur, for instance, indicates that scrubbers will be necessary to remove sulfur oxides from the incinerator exhaust.[4]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Pyridin-1-ium butane-1-sulfonate Waste is_empty Is the original container empty? start->is_empty rinse Triple rinse container with an appropriate solvent. is_empty->rinse Yes collect_waste Collect neat or contaminated material in a labeled, compatible, and sealed hazardous waste container. is_empty->collect_waste No collect_rinse Collect first rinse as hazardous waste. rinse->collect_rinse dispose_container Dispose of empty container per institutional guidelines. collect_rinse->dispose_container store Store in a designated satellite accumulation area. collect_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling Pyridin-1-ium butane-1-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pyridin-1-ium butane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 21876-43-7). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[1]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • Avoid creating dust.

    • Use dedicated, clearly labeled glassware and utensils.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Management :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.

  • Waste Treatment and Disposal :

    • Waste containing this compound should be treated as hazardous waste.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

    • Disposal methods may include incineration in a licensed facility.[3]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep_area Designate Handling Area check_safety Verify Fume Hood & Safety Shower/Eyewash prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle Weigh & Transfer in Fume Hood don_ppe->handle Proceed store Keep Container Sealed handle->store spill Spill Occurs handle->spill If incident occurs exposure Exposure Occurs handle->exposure If incident occurs collect_waste Collect Waste in Labeled Container handle->collect_waste After use spill_action Contain & Clean Spill per Protocol spill->spill_action exposure_action Administer First Aid & Seek Medical Attention exposure->exposure_action spill_action->collect_waste dispose Dispose as Hazardous Waste via EHS exposure_action->dispose Follow-up collect_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.